Product packaging for Neon(Cat. No.:CAS No. 7440-01-9)

Neon

Cat. No.: B1203905
CAS No.: 7440-01-9
M. Wt: 20.180 g/mol
InChI Key: GKAOGPIIYCISHV-UHFFFAOYSA-N
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Description

Neon (Ne), Atomic Number 10, is a noble gas characterized by its chemical inertness and distinct reddish-orange emission spectrum in a vacuum discharge tube . This high-purity reagent gas is essential for advanced research and diagnostic applications. In medical and physiological research, this compound serves as a diagnostic tracer gas in pulmonary function tests to assess lung diffusion capacity . In these tests, a gas mixture including this compound is inhaled; the change in concentration of the inert this compound gas between inhalation and exhalation helps calculate alveolar volume and provides a measure for the rate of oxygen transfer from the lung to the bloodstream . Furthermore, this compound ion beams are investigated in radiotherapy research due to their high linear energy transfer, which reduces the oxygen enhancement ratio and allows for more specific targeting of hypoxic tumor cells . This compound is a critical component in Helium-Neon (He-Ne) lasers, which are valued in scientific research for optics experiments, alignment, and holography due to their stable, coherent red light output . As a cryogenic refrigerant, liquid this compound offers a superior cooling capacity, being over 40 times more effective per unit volume than liquid helium . It is used to cool superconducting magnets in scientific equipment like MRI machines and particle accelerators . Additional applications include its use in high-voltage indicators, lightning arresters, and as a stable atmosphere in specialized electronics and aerospace components . This product is designated "For Research Use Only." Not for use in diagnostic, therapeutic, or personal applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ne B1203905 Neon CAS No. 7440-01-9

Properties

IUPAC Name

neon
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InChI

InChI=1S/Ne
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InChI Key

GKAOGPIIYCISHV-UHFFFAOYSA-N
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Canonical SMILES

[Ne]
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Molecular Formula

Ne
Record name NEON
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Record name NEON, REFRIGERATED LIQUID (CRYOGENIC LIQUID)
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DSSTOX Substance ID

DTXSID0064678
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Molecular Weight

20.180 g/mol
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Physical Description

Neon appears as a colorless odorless noncombustible gas. Chemically inert. The vapors are lighter than air. Nontoxic, but can act as a simple asphyxiant. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket. Principal use is to fill lamp bulbs and tubes., Neon, refrigerated liquid (cryogenic liquid) appears as a colorless, odorless, extremely cold liquid. Rapidly evolves into neon gas. Nontoxic and chemically inert. May act as an asphyxiate by displacement of oxygen. Contact with the liquid may cause frostbite. Exposure of container to prolonged heat or fire may cause violent rupture and rocket., A colorless odorless noncombustible gas; [CAMEO], COLOURLESS ODOURLESS COMPRESSED GAS.
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Boiling Point

-246.053 °C, -246.1 °C
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Solubility

Negligible, Solubility of gas in water (20 °C): 10.5 cu cm/kg water, Solubility in water: very poor
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Density

0.825 g/L, GAS: density: 0.899994 kg/cu m at 0 °C (101.3 kPa): 9.552 kg/cu m (normal BP), SOLID: normal density: 1444 kg/cu m (triple point); Heat of vaporization: 2.139 kJ/mol (triple point); Heat of fusion: 0.335 kJ/mol (triple point)
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Vapor Density

0.6964 (Air = 1), Relative vapor density (air = 1): 0.69
Record name Neon, Elemental
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Color/Form

Colorless gas, Monoatomic, inert ... Does not condense at the temperature of liquid air; solid at the temperature of liquid hydrogen; the solid form exists as face-centered cubic crystals at normal pressure

CAS No.

7440-01-9
Record name NEON
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Melting Point

-248.609 °C triple point (43 kPa), -248.7 °C
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Foundational & Exploratory

The Discovery and History of Neon: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Noble Pursuit: The Isolation and Identification of a New Element

The story of neon's discovery is intrinsically linked to the systematic study of the composition of air by British chemists Sir William Ramsay and Morris W. Travers. Following their successful isolation of argon in 1894, they turned their attention to the remaining, uncharacterised components of the atmosphere. Their work, conducted in 1898, was a testament to meticulous experimental technique and the power of spectroscopy in identifying new elements.[1][2]

The primary method employed for the isolation of this compound was the fractional distillation of liquefied air.[1] This process, revolutionary at the time, allowed for the separation of atmospheric gases based on their different boiling points.

Experimental Protocols: The Fractional Distillation of Liquefied Air
  • Liquefaction of Air: A sample of ambient air was first purified to remove carbon dioxide and water vapor. It was then subjected to high pressure and low temperature until it liquefied.

  • Fractional Distillation: The liquid air was then allowed to warm up slowly in a double-walled vacuum flask. The gases with lower boiling points would vaporize first.

  • Gas Collection: The evolved gases were collected in separate fractions. Ramsay and Travers observed that the most volatile fraction, which boiled off first, contained a new, unidentified element.[1]

Following the collection of the gaseous fractions, the definitive identification of the new element was achieved through spectroscopic analysis.

Spectroscopic Analysis: The "Crimson Blaze" of a New Element

Upon isolating the most volatile fraction of liquefied air, Ramsay and Travers introduced the gas into a vacuum tube and passed an electric current through it. The resulting discharge produced a brilliant, unmistakable crimson-red glow.[1] This characteristic light was then analyzed using a spectroscope.

The spectroscope, a critical instrument in late 19th-century chemistry, separates light into its constituent wavelengths, producing a unique spectrum for each element. The spectrum of the newly isolated gas displayed a series of bright red and orange lines that had never been observed before, confirming the presence of a new element.[3] Travers famously described the sight as "a blaze of crimson light from the tube [that] told its own story and was a sight to dwell upon and never forget."[1]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Purified Air] --> B{Liquefaction}; B --> C[Liquid Air]; C --> D{Fractional Distillation}; D --> E[Most Volatile Fraction]; E --> F{Spectroscopic Analysis}; F --> G[Identification of this compound]; subgraph "Experimental Workflow" A; B; C; D; E; F; G; end } caption: "Experimental workflow for the discovery of this compound."

Quantitative Data of this compound

The initial investigations by Ramsay and Travers, along with subsequent research, established the fundamental physical and chemical properties of this compound.

PropertyValue
Atomic Number10
Atomic Weight20.1797 u
Melting Point-248.59 °C
Boiling Point-246.08 °C
Density (at STP)0.9002 g/L
Natural Isotopes20Ne (90.48%), 21Ne (0.27%), 22Ne (9.25%)

The Dawn of a New Light: Georges Claude and the Commercialization of this compound

While this compound's discovery was a significant scientific achievement, its practical applications remained limited until the work of French engineer and inventor Georges Claude in the early 20th century.[4] Claude's company, Air Liquide, was producing industrial quantities of liquefied air, and this compound was a byproduct of this process.[1]

Claude's key innovations lay in the development of durable and efficient this compound lighting tubes. He demonstrated the first this compound lamp to the public in 1910 at the Paris Motor Show.[4]

Technical Advancements in this compound Lighting

Claude's success was not merely in filling glass tubes with this compound gas. His work involved significant technical advancements to create a stable and long-lasting light source:

  • Gas Purification: Claude developed a method for purifying the this compound gas, removing any impurities that would affect the color and intensity of the light. This was often achieved by passing the gas over cooled charcoal to adsorb contaminants.

  • Electrode Design: A major challenge in early gas-discharge tubes was the rapid degradation of the electrodes. Claude designed robust electrodes that could withstand the constant bombardment of ions, significantly extending the lifespan of the this compound tubes.[5]

dot graph { rankdir=TB; node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="Industrial Liquefaction of Air"]; B [label="this compound Gas Byproduct"]; C [label="Gas Purification"]; D [label="Durable Electrode Design"]; E [label="Sealed Glass Tubing"]; F [label="High Voltage Application"]; G [label="Stable this compound Lighting"]; A -> B; B -> C; C -> E; D -> E; E -> F; F -> G; } caption: "Logical relationship in the development of this compound lighting."

The first commercial this compound sign was sold in 1912 to a Parisian barbershop, and the vibrant, eye-catching glow of this compound quickly became a popular medium for advertising.[5] The technology was introduced to the United States in 1923, with a Packard car dealership in Los Angeles purchasing the first two signs.[5] This marked the beginning of the "this compound age," with cities around the world becoming illuminated by the distinctive and colorful glow of this compound signs.

References

An In-depth Technical Guide to the Natural Abundance and Isotopes of Neon

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neon (Ne), a noble gas with atomic number 10, is a non-reactive element under standard conditions. While seemingly inert, its isotopic composition provides valuable insights into nucleogenesis, geological processes, and cosmic ray exposure histories. This technical guide offers a comprehensive overview of the natural abundance of this compound's stable isotopes, their properties, and the experimental methodologies employed for their determination. This document is intended for researchers, scientists, and professionals in drug development who may utilize isotopic analysis in their respective fields.

Natural Abundance and Properties of this compound Isotopes

This compound has three stable isotopes: this compound-20 (²⁰Ne), this compound-21 (²¹Ne), and this compound-22 (²²Ne). The vast majority of naturally occurring this compound is ²⁰Ne, a primordial isotope created during stellar nucleosynthesis.[1] In contrast, ²¹Ne and ²²Ne are primarily nucleogenic, meaning they are produced by nuclear reactions occurring within the Earth's crust, and also have a cosmogenic component from cosmic ray interactions.[1][2] The relative abundances of these isotopes can vary depending on the source of the this compound sample.[1]

The following table summarizes the key quantitative data for the stable isotopes of this compound:

IsotopeAtomic Mass (amu)Natural Abundance (%)Number of ProtonsNumber of Neutrons
²⁰Ne19.9924490.481010
²¹Ne20.993850.271011
²²Ne21.991399.251012

Note: The atomic mass and natural abundance values may have slight variations depending on the source.

Experimental Protocol: Determination of this compound Isotopic Abundance by Mass Spectrometry

The determination of the isotopic composition of this compound is predominantly carried out using mass spectrometry. This technique separates ions based on their mass-to-charge ratio, allowing for the precise measurement of the relative abundance of each isotope. The following is a detailed methodology based on standard operating procedures for noble gas analysis.

Sample Collection and Preparation

For the analysis of dissolved this compound in water samples, collection is a critical step to avoid atmospheric contamination.

  • Sampling: Water samples are collected in copper tubes, which are clamped to maintain pressure and prevent the formation of bubbles and subsequent gas loss.

  • Headspace Equilibration: In the laboratory, the dissolved gases are equilibrated with a headspace in the collection vessel. This is often achieved by placing the sample flasks on a rotating rack in a constant temperature water bath for a minimum of eight hours to ensure that over 99% of the this compound has partitioned into the gas phase.

  • Gas Extraction: The gas phase is then transferred to a high-vacuum extraction line.

Gas Purification

The extracted gas sample contains a mixture of gases, from which this compound must be isolated.

  • Cryogenic Separation: The gas mixture is passed through a series of cryogenic traps. A liquid nitrogen trap is used to freeze out water vapor and carbon dioxide.

  • Getter Purification: The remaining gas is exposed to getters, which are reactive materials that remove active gases like nitrogen, oxygen, and argon by chemical sorption. Zirconium-aluminum alloy getters are commonly used for this purpose.

Mass Spectrometric Analysis

The purified this compound gas is then introduced into a high-resolution mass spectrometer for isotopic analysis.

  • Ionization: The this compound atoms are ionized by an electron beam in the ion source of the mass spectrometer, creating positively charged this compound ions (Ne⁺).

  • Acceleration: The newly formed ions are then accelerated by an electric field.

  • Deflection: The accelerated ion beam passes through a strong magnetic field, which deflects the ions. The degree of deflection is inversely proportional to the mass of the ion; lighter ions (²⁰Ne⁺) are deflected more than heavier ions (²²Ne⁺).

  • Detection: The separated ion beams are detected by a series of collectors (Faraday cups or electron multipliers). The electrical signal from each collector is proportional to the abundance of the corresponding isotope.

  • Data Acquisition: The instrument records the ion currents for each this compound isotope. The relative abundances are then calculated from these measurements. To correct for any mass discrimination effects within the instrument, the analysis of a standard gas with a known isotopic composition is performed regularly.

Visualization of this compound Isotopes and Their Abundance

The following diagram provides a visual representation of the stable isotopes of this compound and their relative natural abundances.

Neon_Isotopes Relative Natural Abundance of this compound Isotopes cluster_isotopes Stable Isotopes This compound This compound Ne20 ²⁰Ne (90.48%) This compound->Ne20 Ne21 ²¹Ne (0.27%) This compound->Ne21 Ne22 ²²Ne (9.25%) This compound->Ne22

Caption: A diagram illustrating the three stable isotopes of this compound and their respective natural abundances.

Logical Workflow of Isotopic Analysis

The experimental workflow for determining the isotopic composition of this compound can be summarized in the following logical sequence.

References

An In-depth Technical Guide to the Atomic Structure and Electron Configuration of Neon

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Neon (Ne), a noble gas with atomic number 10, possesses a stable, closed-shell electron configuration that renders it chemically inert under standard conditions. This stability is a direct consequence of its atomic structure, characterized by a completely filled valence shell. Understanding this structure is fundamental in various scientific disciplines, providing a baseline for models of atomic physics and quantum mechanics. This guide provides a detailed examination of this compound's atomic properties, the experimental techniques used to elucidate its electronic structure, and visual representations of its atomic organization and the methodologies for its study.

Core Atomic and Electronic Properties

The atomic structure of this compound is defined by its constituent subatomic particles and the arrangement of its electrons into shells and orbitals. As a noble gas, its configuration represents a state of maximum stability, influencing its physical and chemical properties.

Quantitative Data Summary

The fundamental properties of the this compound atom are summarized in the table below. These values are critical for applications in spectroscopy, cryogenics, and theoretical chemistry.

PropertyValueUnit
Atomic Number (Z)10-
Standard Atomic Weight20.1797u
Electron Configuration1s²2s²2p⁶-
Shell Configuration2, 8Electrons per shell
Protons10-
Electrons10-
Neutrons (most abundant isotope, ²⁰Ne)10-
First Ionization Energy2080.7kJ·mol⁻¹
Van der Waals Radius158pm
Melting Point24.56K
Boiling Point27.07K
Electron Orbitals and Binding Energies

The distribution of electrons in this compound is governed by the principles of quantum mechanics, with each electron occupying a specific orbital defined by a unique set of quantum numbers. The energy required to remove an electron from a specific orbital is known as its binding energy, which can be precisely measured.

OrbitalElectronsExperimentally Determined Binding Energy
1s2~870 eV
2s2~49 eV
2p6~22 eV

Experimental Protocols: Determination of Electronic Structure

The electronic structure of this compound, particularly the binding energies of its core and valence electrons, is primarily determined using Photoelectron Spectroscopy (PES), often specifically X-ray Photoelectron Spectroscopy (XPS).[1][2] This technique provides direct experimental evidence for the shell model of the atom.[1]

Principle of X-ray Photoelectron Spectroscopy (XPS)

XPS is based on the photoelectric effect. A sample is irradiated with a monochromatic beam of X-rays (e.g., from an Al Kα source with a photon energy of 1486.6 eV).[3] When an X-ray photon is absorbed by an atom, its energy is transferred to a core or valence electron. If the photon's energy (hν) is greater than the electron's binding energy (E_b), the electron is ejected from the atom with a specific kinetic energy (E_k).[3]

The relationship is described by the equation: E_b = hν - E_k - Φ where Φ is the work function of the spectrometer.[3] By measuring the kinetic energies of the emitted photoelectrons, a spectrum of binding energies can be generated. Each peak in the spectrum corresponds to a specific atomic orbital.[1] The intensity of each peak is proportional to the number of electrons in that orbital.[2]

Methodology for Gas-Phase XPS of this compound
  • Vacuum System Preparation: The entire experiment must be conducted under ultra-high vacuum (UHV) conditions (pressures < 10⁻⁸ mbar) to ensure that the emitted photoelectrons can travel from the sample to the detector without colliding with other gas molecules.[1][3] The UHV chamber is typically constructed from stainless steel and contains mu-metal shielding to minimize magnetic field interference with the electron trajectories.[4]

  • Sample Introduction: High-purity this compound gas is introduced into the UHV analysis chamber through a precision leak valve. The pressure is carefully controlled to maintain a constant, low-density gaseous target for analysis.

  • X-ray Generation: A monochromatic X-ray beam is generated from a source, typically an aluminum (Al Kα) or magnesium (Mg Kα) anode.[3] Electrons are accelerated into the anode, causing the emission of characteristic X-rays, which are then focused onto the this compound gas sample.[1]

  • Photoelectron Emission and Collection: The X-ray beam interacts with the this compound atoms, causing the emission of photoelectrons from the 1s, 2s, and 2p orbitals. These emitted electrons are directed by an electrostatic lens system into the electron energy analyzer.[3]

  • Energy Analysis: A hemispherical electron analyzer, the most common type for XPS, is used to separate the electrons based on their kinetic energy.[4] An electric field is applied between two concentric hemispherical plates. Only electrons with a specific kinetic energy (the "pass energy") can successfully traverse the analyzer and reach the detector. By scanning the electric field, a spectrum of electron counts versus kinetic energy is recorded.

  • Detection and Data Processing: An electron detector, such as a channeltron or multi-channel plate, counts the electrons exiting the analyzer at each kinetic energy.[1] This data is processed by a computer to generate the final photoelectron spectrum, which plots electron intensity against binding energy. The resulting spectrum for this compound shows three distinct peaks corresponding to the 1s, 2s, and 2p orbitals.[1][2]

Visualizations

Diagrams are provided to illustrate the logical and procedural concepts central to understanding this compound's atomic structure and its experimental characterization.

Atomic_Structure_this compound cluster_shells Electron Shells cluster_orbitals Orbitals nucleus_node Nucleus 10 Protons 10 Neutrons K_shell K Shell (n=1) nucleus_node->K_shell contains L_shell L Shell (n=2) nucleus_node->L_shell contains s1_orbital 1s Orbital (2 electrons) K_shell->s1_orbital holds s2_orbital 2s Orbital (2 electrons) L_shell->s2_orbital holds p2_orbital 2p Orbitals (6 electrons) L_shell->p2_orbital holds

Caption: Logical organization of a this compound atom.

XPS_Workflow cluster_source 1. X-ray Generation cluster_chamber 2. Sample Interaction (UHV) cluster_analysis 3. Analysis & Detection cluster_output 4. Data Output xray_source X-ray Source (e.g., Al Kα) sample This compound Gas Sample xray_source->sample Irradiation photoemission Photoelectron Emission sample->photoemission analyzer Hemispherical Energy Analyzer photoemission->analyzer Collection & Focusing detector Electron Detector analyzer->detector Energy Separation computer Data Processing & Spectrum Generation detector->computer Signal

Caption: Experimental workflow for XPS of this compound.

References

An In-depth Technical Guide to the Thermodynamic Properties of Solid Neon at Low Temperatures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid neon, a quantum crystal, exhibits unique thermodynamic properties at low temperatures that are of significant interest in condensed matter physics and have implications for various scientific applications, including its use as a pressure medium and in cryogenics. This technical guide provides a comprehensive overview of the key thermodynamic characteristics of solid this compound below its triple point (24.56 K), focusing on specific heat, thermal expansion, thermal conductivity, and vapor pressure. Detailed experimental methodologies for determining these properties are presented, along with theoretical models that provide a framework for understanding the behavior of this simple, yet fascinating, solid.

Core Thermodynamic Properties

The thermodynamic behavior of solid this compound at low temperatures is primarily governed by lattice vibrations, or phonons. Due to its weak van der Waals bonding and low atomic mass, quantum effects play a significant role, making it a model system for studying quantum solids.

Specific Heat

The specific heat of a solid is a measure of the energy required to raise its temperature. At low temperatures, the specific heat of solid this compound is dominated by the lattice contribution. The temperature dependence of the specific heat at constant volume (

CvC_vCv​
) provides valuable insights into the vibrational spectrum of the crystal lattice.

Experimental Data for Specific Heat of Solid this compound [1]

Temperature (K)Molar Heat Capacity at Constant Pressure (
CpC_pCp​
) (J/mol·K)
Molar Heat Capacity at Constant Volume (
CvC_vCv​
) (J/mol·K)
1.00.0030.003
2.00.0240.024
3.00.0810.081
4.00.1970.197
5.00.3980.398
10.02.762.75
15.07.207.11
20.012.3511.95
24.016.5315.68

Note: The data is smoothed from experimental measurements.

Debye Temperature

The Debye model is a theoretical framework used to describe the heat capacity of solids. It introduces a characteristic temperature, the Debye temperature (

ΘD\Theta_DΘD​
), which separates the quantum behavior at low temperatures from the classical behavior at high temperatures. For solid this compound, the Debye temperature is not constant but varies with temperature. The value extrapolated to 0 K,
Θ0\Theta_0Θ0​
, is approximately 74.6 ± 1.0 K.[1]

Debye Temperature of Solid this compound as a Function of Temperature [1]

Temperature (K)Debye Temperature (
ΘD\Theta_DΘD​
) (K)
074.6
2.074.0
4.072.0
6.069.5
8.067.0
10.065.0
12.063.5
14.062.0
Thermal Expansion

The coefficient of thermal expansion describes how the size of an object changes with a change in temperature. For solid this compound at low temperatures, the thermal expansion is a result of the anharmonicity of the lattice vibrations.

Experimental Data for the Linear Thermal Expansion Coefficient of Solid this compound [2]

Temperature (K)Linear Thermal Expansion Coefficient (
α\alphaα
) (10⁻⁵ K⁻¹)
20.05
40.8
63.0
87.0
1012.0
1218.0
1425.0
Grüneisen Parameter

The Grüneisen parameter (

γ\gammaγ
) is a dimensionless quantity that relates the thermal expansion of a crystal to its heat capacity and elastic properties. It provides insight into the anharmonic nature of the interatomic potential. For solid this compound at 0 K, the Grüneisen parameter is approximately 2.58.[2]

Thermal Conductivity

The thermal conductivity of a material is its ability to conduct heat. In dielectric solids like this compound, heat is primarily transported by phonons. At low temperatures, the thermal conductivity of solid this compound is limited by phonon scattering from the crystal boundaries and isotopes. As the temperature increases, phonon-phonon scattering (Umklapp processes) becomes the dominant scattering mechanism, causing the thermal conductivity to decrease.[3][4] The thermal conductivity is also observed to increase with decreasing molar volume.[3][4]

Isochoric Thermal Conductivity of Solid this compound at Various Molar Volumes [5]

Temperature (K)Molar Volume (cm³/mol)Thermal Conductivity (W/m·K)
1013.35~1.5
1012.66~2.5
1011.95~4.0
1011.16~6.0
1513.35~1.0
1512.66~1.8
1511.95~3.0
1511.16~4.5
Vapor Pressure

The vapor pressure of a solid is the pressure at which the solid phase is in equilibrium with its vapor phase. For solid this compound, the vapor pressure is a strong function of temperature.

Vapor Pressure of Solid this compound [6]

Temperature (K)Vapor Pressure (Pa)
121
1310
15100
181000
2110000
24.56 (Triple Point)43370

Experimental Protocols

The determination of the thermodynamic properties of solid this compound at low temperatures requires specialized cryogenic equipment and precise measurement techniques.

Calorimetry for Specific Heat Measurement

The specific heat of solid this compound is typically measured using an adiabatic calorimeter.

Methodology:

  • Sample Preparation: High-purity this compound gas is condensed and solidified in a sample cell made of a high-thermal-conductivity material like copper.

  • Calorimeter Setup: The sample cell is placed inside a vacuum chamber to thermally isolate it from the surroundings. A calibrated thermometer (e.g., a germanium or carbon resistance thermometer) and a heater are attached to the sample cell.

  • Cooling: The entire assembly is cooled to the lowest desired temperature using a cryostat, often with liquid helium.

  • Heat Pulse Application: A known amount of heat is supplied to the sample by the heater for a short period.

  • Temperature Measurement: The resulting temperature increase of the sample is carefully measured with the calibrated thermometer.

  • Data Analysis: The heat capacity is calculated by dividing the amount of heat supplied by the measured temperature change. This process is repeated at various temperatures to map out the temperature dependence of the specific heat.

Measurement of Thermal Expansion

The linear thermal expansion of solid this compound can be measured using a capacitance dilatometer or X-ray diffraction methods.

Methodology (Capacitance Dilatometer):

  • Sample Growth: A single crystal of solid this compound is grown in a sample chamber.

  • Dilatometer Design: The sample is placed in a dilatometer where its length change is converted into a change in capacitance of a parallel plate capacitor. One plate of the capacitor is fixed, while the other is attached to the sample.

  • Temperature Control: The temperature of the sample is precisely controlled and varied in small steps.

  • Capacitance Measurement: The change in capacitance is measured with high precision as the temperature is changed.

  • Calibration and Calculation: The system is calibrated to relate the change in capacitance to a change in length. The coefficient of thermal expansion is then calculated from the change in length per unit change in temperature.

Thermal Conductivity Measurement

The thermal conductivity of solid this compound is often measured using the steady-state linear-flow method.[3]

Methodology:

  • Sample Preparation: A cylindrical sample of solid this compound is grown within a thin-walled stainless steel tube.

  • Apparatus: A heater is attached to one end of the sample, and a heat sink is attached to the other. Two thermometers are placed at a known distance along the length of the sample.

  • Steady-State Heat Flow: A known and constant heat flux is applied by the heater, creating a temperature gradient along the sample.

  • Temperature Gradient Measurement: The temperatures at the two points along the sample are measured once a steady state is reached.

  • Calculation: The thermal conductivity is calculated from the applied heat flux, the measured temperature gradient, and the cross-sectional area of the sample.

Vapor Pressure Measurement

The vapor pressure of solid this compound is measured by directly measuring the pressure of the this compound gas in equilibrium with the solid at a given temperature.

Methodology:

  • Sample Cell: A small amount of this compound is condensed and solidified in a temperature-controlled sample cell.

  • Pressure Transducer: The sample cell is connected to a high-precision pressure transducer capable of operating at low temperatures and pressures.

  • Temperature Control and Measurement: The temperature of the solid this compound is precisely controlled and measured with a calibrated thermometer.

  • Equilibrium Measurement: At each temperature, the system is allowed to reach equilibrium, and the pressure of the this compound gas is recorded as the vapor pressure.

Visualizations

Debye Model for Specific Heat

DebyeModel cluster_input Inputs cluster_model Debye Model cluster_output Output Debye_Frequency Debye Frequency ( ω_D ) Phonon_DOS Phonon Density of States (g(ω)) Debye_Frequency->Phonon_DOS defines cutoff Temperature Temperature (T) Bose_Einstein Bose-Einstein Distribution Temperature->Bose_Einstein determines occupation Integration Integration over all Phonon Modes Phonon_DOS->Integration Bose_Einstein->Integration Cv Specific Heat at Constant Volume (Cv) Integration->Cv

Caption: Logical workflow of the Debye model for calculating the specific heat of a solid.

Experimental Workflow for Low-Temperature Calorimetry

CalorimetryWorkflow Start Start Prepare_Sample Prepare Solid this compound Sample in Calorimeter Start->Prepare_Sample Cool_Cryostat Cool Cryostat to Base Temperature Prepare_Sample->Cool_Cryostat Stabilize_Temp Stabilize Sample Temperature Cool_Cryostat->Stabilize_Temp Apply_Heat_Pulse Apply Known Heat Pulse (Q) Stabilize_Temp->Apply_Heat_Pulse Measure_Temp_Change Measure Temperature Change (ΔT) Apply_Heat_Pulse->Measure_Temp_Change Calculate_Cp Calculate Heat Capacity (Cp = Q / ΔT) Measure_Temp_Change->Calculate_Cp Repeat More Temperatures? Calculate_Cp->Repeat Repeat->Stabilize_Temp Yes End End Repeat->End No

Caption: A simplified experimental workflow for measuring specific heat using low-temperature calorimetry.

Phonon Scattering Mechanisms in Solid this compound

PhononScattering cluster_scattering Scattering Mechanisms Phonon Heat-carrying Phonon Boundary Crystal Boundaries Phonon->Boundary scatters off Isotopes Isotopic Impurities Phonon->Isotopes scatters off Phonon_Phonon Other Phonons (Umklapp Scattering) Phonon->Phonon_Phonon scatters off Thermal_Conductivity Thermal Conductivity Boundary->Thermal_Conductivity limits at very low T Isotopes->Thermal_Conductivity limits Phonon_Phonon->Thermal_Conductivity dominates at higher T

Caption: Key phonon scattering mechanisms that limit thermal conductivity in solid this compound.

References

phase diagram of neon under varying pressure and temperature

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Phase Diagram of Neon

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical behavior of elements under varying conditions is paramount. This compound, a noble gas, presents a seemingly simple yet fundamentally important case study in phase transitions. This technical guide provides a detailed overview of the phase diagram of this compound, summarizing key quantitative data, outlining experimental methodologies for its determination, and visualizing the relationships between its solid, liquid, and gaseous states.

Data Presentation

The phase behavior of this compound is characterized by its triple point, critical point, and the boundaries between its solid, liquid, and vapor phases. The following tables summarize the key quantitative data that define this compound's phase diagram.

Table 1: Key Phase Points of this compound

PropertyTemperature (K)Pressure (MPa)
Triple Point24.5560.04337
Critical Point44.4922.769
Normal Melting Point24.560.101325
Normal Boiling Point27.1040.101325

Table 2: this compound Melting Line Data (Simon-Glatzel Equation)

The melting curve of this compound, the boundary between the solid and liquid phases, can be described by the Simon-Glatzel equation:

ngcontent-ng-c4139270029="" _nghost-ng-c3278073658="" class="inline ng-star-inserted">

P(T)=Pref+a[(TTref)b1]P(T) = P{ref} + a \left[ \left( \frac{T}{T_{ref}} \right)^b - 1 \right]P(T)=Pref​+a[(Tref​T​)b−1]

where:

  • P is the pressure in GPa

  • T is the temperature in K

  • ngcontent-ng-c4139270029="" _nghost-ng-c3278073658="" class="inline ng-star-inserted">

    PrefP{ref}Pref​
    = 0 GPa

  • ngcontent-ng-c4139270029="" _nghost-ng-c3278073658="" class="inline ng-star-inserted">

    TrefT{ref}Tref​
    = 24.56 K (Triple Point Temperature)

  • a = 1.989 GPa

  • b = 1.753

This equation provides a good fit for experimental data up to high pressures.[1]

Table 3: this compound Vapor and Sublimation Pressure Data (Antoine Equation)

The relationship between temperature and pressure for the vapor-liquid (boiling) and solid-vapor (sublimation) equilibria at lower pressures can be represented by the Antoine equation:

ngcontent-ng-c4139270029="" _nghost-ng-c3278073658="" class="inline ng-star-inserted">

log10(P)=ABC+Tlog{10}(P) = A - \frac{B}{C + T}log10​(P)=A−C+TB​

where:

  • P is the pressure in bar

  • T is the temperature in K

The following parameters are valid for the temperature range of 15.9 K to 27 K[2][3]:

ABC
3.7564195.599-1.503

Experimental Protocols

The determination of the phase diagram of this compound involves a variety of experimental techniques designed to probe the physical state of the substance under controlled temperature and pressure conditions.

Melting Curve Determination

The high-pressure melting curve of this compound has been experimentally determined using a diamond-anvil cell (DAC) .[4][5]

  • Sample Loading: A small amount of this compound is cryogenically loaded into a sample chamber, which is a small hole drilled in a metal gasket positioned between the two diamond anvils. A ruby chip is often included as a pressure calibrant.

  • Pressure Application and Measurement: Pressure is applied by mechanically forcing the diamonds together. The pressure is measured in situ using the ruby fluorescence method. The wavelength shift of the fluorescence lines of the ruby crystal is directly correlated to the pressure.

  • Heating and Temperature Measurement: The sample is heated, often using a laser or a resistive heater. The temperature is measured using a thermocouple or by spectral radiometry.

  • Phase Transition Detection: The transition from solid to liquid is typically detected visually by observing the change in the sample's appearance, such as the disappearance of solid facets or the onset of fluid motion.

Vapor and Sublimation Pressure Measurement

Vapor and sublimation pressures are typically measured using static or dynamic methods in a cryostat.

  • Static Method: A sample of this compound is placed in a temperature-controlled chamber. The pressure of the vapor in equilibrium with the condensed phase (liquid or solid) is measured directly using a pressure transducer. The temperature of the sample is precisely controlled and measured with resistance thermometers.

  • Vapor-Recirculating Equilibrium System: This method involves recirculating the vapor phase in a closed loop that passes through the liquid or solid phase. This ensures that equilibrium is reached, and the pressure and temperature are measured under these stable conditions.[6]

Crystal Structure Determination

The crystal structure of solid this compound at high pressures is determined using X-ray diffraction (XRD) , often in conjunction with a diamond-anvil cell.

  • Experimental Setup: A DAC is used to pressurize a sample of this compound into its solid state. The cell is placed in the path of a high-intensity X-ray beam, typically from a synchrotron source.

  • Data Collection: The X-rays are diffracted by the crystal lattice of the solid this compound. The diffraction pattern, consisting of a series of spots or rings, is recorded on a detector.

  • Structure Analysis: The positions and intensities of the diffraction peaks are used to determine the crystal structure and lattice parameters of the solid. For this compound, these studies have confirmed a face-centered cubic (fcc) structure up to very high pressures, with no observed solid-solid phase transitions.[7][8]

Visualization of the this compound Phase Diagram

The following diagram, generated using the Graphviz DOT language, provides a schematic representation of the phase diagram of this compound, illustrating the relationships between the solid, liquid, and gas phases as a function of pressure and temperature.

NeonPhaseDiagram Phase Diagram of this compound Solid Solid (fcc) Liquid Liquid Gas Gas Supercritical Supercritical Fluid origin->p_max Pressure (MPa) origin->t_max Temperature (K) tp_point Triple Point 24.556 K 0.043 MPa cp_point Critical Point 44.49 K 2.77 MPa tp_point->cp_point Vaporization tp_point->melting_end Melting sublimation_start->tp_point Sublimation

A schematic representation of the phase diagram of this compound.

References

An In-depth Technical Guide to the Characteristic Spectroscopic Emission Lines of Neutral Neon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characteristic spectroscopic emission lines of neutral neon (Ne I). It includes a detailed tabulation of prominent spectral lines, a standardized experimental protocol for their observation, and a visualization of the underlying atomic energy level transitions. This information is critical for applications ranging from calibration of spectroscopic instruments to the use of this compound in plasma-based research and development.

Prominent Emission Lines of Neutral this compound (Ne I)

The emission spectrum of neutral this compound is characterized by a multitude of distinct spectral lines, with the most prominent lines appearing in the red-orange region of the visible spectrum. This gives this compound its characteristic reddish-orange glow in gas-discharge lamps. The following table summarizes the key emission lines of neutral this compound, with data sourced from the National Institute of Standards and Technology (NIST) Atomic Spectra Database. The lines selected are the most intense in the visible and near-infrared regions under typical discharge conditions.

Wavelength (nm)Relative IntensityTransition (Lower Level → Upper Level)
585.24885002p⁵(²P°₁/₂)3s → 2p⁵(²P°₁/₂)3p'
614.306310002p⁵(²P°₃/₂)3s → 2p⁵(²P°₁/₂)3p
633.44285002p⁵(²P°₁/₂)3s → 2p⁵(²P°₃/₂)3p
640.224610002p⁵(²P°₃/₂)3s → 2p⁵(²P°₃/₂)3p
650.65285002p⁵(²P°₁/₂)3s → 2p⁵(²P°₁/₂)3p'
659.89535002p⁵(²P°₁/₂)3s → 2p⁵(²P°₁/₂)3p'
692.94675002p⁵(²P°₃/₂)3s → 2p⁵(²P°₃/₂)3p
703.241310002p⁵(²P°₃/₂)3s → 2p⁵(²P°₃/₂)3p

Experimental Protocol for Observation of this compound Emission Spectrum

The following protocol outlines a standardized method for the observation and analysis of the emission spectrum of neutral this compound using a gas discharge tube and a spectrometer.

1. Objective: To excite neutral this compound gas and measure the wavelengths of its characteristic emission lines in the visible spectrum.

2. Materials and Equipment:

  • This compound gas discharge tube
  • High-voltage power supply (typically 5 kV)
  • Spectrometer (e.g., a Czerny-Turner type) with a diffraction grating
  • Detector (e.g., a charge-coupled device - CCD)
  • Optical fiber or a lens system for light collection
  • Computer with data acquisition and analysis software
  • Calibration lamp with known spectral lines (e.g., a mercury-argon lamp)

3. Experimental Workflow:

G cluster_setup System Setup cluster_acquisition Data Acquisition cluster_analysis Data Analysis Setup 1. Assemble the optical setup, aligning the this compound lamp, collection optics, and spectrometer entrance slit. Power 2. Connect the this compound discharge tube to the high-voltage power supply. Setup->Power Calibrate 3. Calibrate the spectrometer using a known source (e.g., Hg-Ar lamp). Power->Calibrate Energize 4. Energize the this compound lamp by turning on the high-voltage power supply. Calibrate->Energize Collect 5. Collect the emitted light using the spectrometer and CCD detector. Energize->Collect Record 6. Record the raw spectral data (intensity vs. pixel number). Collect->Record ApplyCal 7. Apply the wavelength calibration to the raw data to obtain intensity vs. wavelength. Record->ApplyCal Identify 8. Identify the peaks in the spectrum corresponding to the this compound emission lines. ApplyCal->Identify Compare 9. Compare the measured wavelengths with reference data (e.g., from the NIST database). Identify->Compare

Experimental workflow for this compound emission spectroscopy.

4. Procedure:

  • System Setup and Calibration:
  • Position the this compound gas discharge tube at the focal point of the light collection system (lens or optical fiber).
  • Align the collection system with the entrance slit of the spectrometer to maximize the light input.
  • Before powering the this compound lamp, perform a wavelength calibration of the spectrometer using a calibration lamp with well-characterized emission lines. This establishes the relationship between the pixel position on the detector and the corresponding wavelength.
  • Data Acquisition:
  • With the high-voltage power supply initially off, connect the electrodes of the this compound discharge tube.
  • Turn on the high-voltage power supply to initiate the gas discharge. The tube should emit a bright, reddish-orange glow.
  • Set the integration time of the spectrometer to an appropriate value to obtain a good signal-to-noise ratio without saturating the detector.
  • Acquire the emission spectrum of the this compound lamp.
  • Data Analysis:
  • Apply the previously determined wavelength calibration to the acquired spectrum.
  • Use the analysis software to identify the peaks in the spectrum. Determine the central wavelength of each peak.
  • Compare the measured wavelengths to the established values from the NIST Atomic Spectra Database to identify the specific electronic transitions.

Visualization of Electronic Transitions in Neutral this compound

The emission of light from an excited atom is a result of an electron transitioning from a higher energy level to a lower one. A Grotrian diagram is a graphical representation of the energy levels and the allowed electronic transitions. The following diagram illustrates some of the key transitions for neutral this compound that result in its characteristic emission lines.

G cluster_levels Energy Levels of Neutral this compound (Ne I) l0 Ground State (2p⁶) l3 Higher Energy Levels l0->l3 Electron Collision l1 2p⁵3s l2 2p⁵3p l2->l1 ~640 nm (Red) l2->l1 ~614 nm (Orange-Red) l2->l1 ~585 nm (Yellow-Orange) l3->l2 Relaxation

Simplified Grotrian diagram for neutral this compound.

This guide provides foundational information on the spectroscopic properties of neutral this compound. The data and protocols presented can be directly applied in a research and development setting for a variety of scientific and technical purposes.

Methodological & Application

Application Notes and Protocols for Safe Handling and Storage of Neon Gas Cylinders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed procedures and safety information for the handling and storage of neon gas cylinders in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of all personnel and the integrity of the research environment.

Physical and Chemical Properties of this compound

This compound is a colorless, odorless, and tasteless inert gas.[1][2] While it is non-flammable and non-toxic, it can act as a simple asphyxiant by displacing oxygen in the air.[2] High concentrations can lead to dizziness, nausea, loss of consciousness, and even death due to oxygen deprivation.[2][3]

Cylinder Specifications and Data

This compound gas is supplied in high-pressure steel cylinders.[4] It is crucial to be familiar with the specifications of the cylinders used in your facility. The following table summarizes common cylinder sizes and their properties. Note that specifications may vary slightly by supplier.

Cylinder Size DesignationValve ConnectionPressure (psig @ 70°F/21.1°C)Dimensions (approx. Dia. x H)Weight (approx. empty)
20CGA 580Varies5.3" x 13.8"11 lbs / 4.8 kg
80CGA 58015457" x 33"57 lbs / 26.0 kg
200 (K)CGA 58017459" x 51"119 lbs / 54.0 kg
300 (T)CGA 58023719" x 55"137 lbs / 62.0 kg

Data compiled from multiple sources.[4]

Personal Protective Equipment (PPE)

When handling this compound gas cylinders, the following personal protective equipment should be worn:

  • Safety Glasses or Goggles: To protect the eyes from potential pressure releases or particulate matter.

  • Steel-Toed Safety Shoes: When transporting or moving cylinders to protect against crush injuries.

  • Gloves: Leather or other sturdy work gloves are recommended for cylinder handling to protect hands. For connecting and disconnecting fittings, chemical-resistant gloves appropriate for the laboratory environment should be used.

In areas with poor ventilation or in the event of a suspected leak, a self-contained breathing apparatus (SCBA) may be necessary.[2]

Experimental Protocols

Protocol for Receiving and Storing this compound Gas Cylinders
  • Inspection: Upon receipt, visually inspect the cylinder for any signs of damage, such as dents, gouges, or corrosion. Check that the valve protection cap is securely in place. Verify that the cylinder is properly labeled with the gas name and hazard warnings.

  • Transportation to Storage: Use a cylinder cart to transport the cylinder to the designated storage area. Never roll, drag, or drop a cylinder.

  • Storage Location: Store cylinders in a cool, dry, well-ventilated area away from direct sunlight, heat sources, and ignition sources.[5] The storage temperature should not exceed 30°C (86°F).[4] Avoid storing cylinders in areas where the temperature may drop below 0°C (32°F), as some gas mixtures can separate at lower temperatures.[3]

  • Securing Cylinders: Cylinders must be stored in an upright position and secured with chains or straps to a wall or a sturdy support to prevent them from falling.[6]

  • Separation of Cylinders: Store full and empty cylinders separately.[5] Although this compound is inert, it is good practice to store it separately from flammable or corrosive materials.

Protocol for Safe Use of this compound Gas Cylinders
  • Transport to Point of Use: Use a cylinder cart to transport the secured cylinder to the laboratory.

  • Securing at Point of Use: Secure the cylinder in an upright position to a stable object such as a lab bench or wall.

  • Regulator and Valve Connection:

    • Ensure the cylinder valve is closed.

    • Remove the valve protection cap.

    • Use a regulator specifically designed for this compound and with the correct CGA 580 fitting.

    • Inspect the regulator and its connections for any signs of damage or contamination.

    • Connect the regulator to the cylinder valve and tighten securely with the appropriate wrench. Do not use excessive force.

  • Leak Testing: After connecting the regulator, and before opening the cylinder valve, perform a leak test using a soapy water solution or an electronic leak detector on all connections.

  • Opening the Valve: Stand with the valve outlet pointing away from you. Open the cylinder valve slowly to allow the pressure to equalize in the regulator.

  • Inert Gas Compatibility: this compound gas is compatible with common laboratory materials such as aluminum, copper, brass, steel, and stainless steel.[1][7][8]

  • Shutting Down: When the experiment is complete, close the cylinder valve securely. Purge the gas from the regulator and downstream lines.

Emergency Procedures

Emergency Protocol for a Suspected this compound Gas Leak
  • Immediate Actions:

    • If you hear a hissing sound or suspect a leak, immediately evacuate the area.

    • Do not turn any electrical switches on or off.

    • If possible and safe to do so, close the cylinder valve.

  • Alerting Personnel:

    • Notify a supervisor and all personnel in the vicinity.

    • Activate the nearest fire alarm to initiate a building evacuation if the leak is large or if there is a risk of asphyxiation.

  • Contacting Emergency Services:

    • From a safe location, call your institution's emergency number or 911.

    • Provide the following information:

      • Your name and location.

      • The location of the suspected gas leak.

      • The type of gas (this compound).

      • Any known details about the size of the leak.

  • Do Not Re-enter: Do not re-enter the area until it has been declared safe by emergency personnel.

Visualizations

Safe_Cylinder_Handling_Workflow cluster_receiving Receiving cluster_transport Transport cluster_storage Storage cluster_use Use Receive Receive Cylinder Inspect Inspect for Damage & Correct Labeling Receive->Inspect Visually Check ToStorage Transport to Storage via Cylinder Cart Inspect->ToStorage If OK Store Store Upright & Secured in Ventilated Area ToStorage->Store Separate Separate Full/Empty & Incompatible Gases Store->Separate ToLab Transport to Lab via Cart Separate->ToLab Secure Secure at Point of Use ToLab->Secure Connect Connect Regulator & Leak Test Secure->Connect Operate Open Valve & Operate System Connect->Operate

Workflow for Safe Cylinder Handling

Leak_Emergency_Protocol cluster_detection Detection cluster_response Immediate Response cluster_notification Notification cluster_resolution Resolution Leak Suspected this compound Gas Leak (e.g., hissing sound) Evacuate Evacuate the Immediate Area Leak->Evacuate NoSwitch Do NOT Operate Electrical Switches Evacuate->NoSwitch CloseValve Close Cylinder Valve (if safe) Evacuate->CloseValve Alert Alert Supervisor & Nearby Personnel Evacuate->Alert Alarm Activate Fire Alarm (if necessary) Alert->Alarm Call Call Emergency Services from a Safe Location Alert->Call NoReentry Do NOT Re-enter Call->NoReentry Safe Await 'All Clear' from Emergency Personnel NoReentry->Safe

Emergency Protocol for a Gas Leak

References

Application Notes and Protocols for Utilizing Neon as a Buffer Gas in Atomic and Molecular Physics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of neon as a buffer gas for cooling and thermalizing atoms and molecules in various experimental contexts. Detailed protocols and quantitative data are presented to guide researchers in the design and implementation of experiments leveraging this versatile technique.

Introduction to this compound Buffer Gas Cooling

Buffer gas cooling is a powerful and versatile technique for producing cold, slow-moving beams of atoms and molecules. The method relies on elastic collisions between the species of interest and a cryogenically cooled, inert buffer gas. While helium is traditionally used for cooling to the lowest temperatures, this compound presents several advantages for a wide range of applications.

Key Advantages of this compound as a Buffer Gas:

  • Higher Operating Temperatures: this compound has a higher vapor pressure than helium at cryogenic temperatures, allowing for buffer gas cell operation at temperatures around 15-20 K. This simplifies cryogenic requirements compared to the sub-4 K temperatures needed for helium.

  • Effective Pumping: this compound readily freezes onto surfaces cooled to 4 K, enabling efficient cryopumping and maintaining a clean vacuum environment downstream from the buffer gas cell.

  • Favorable Collision Dynamics: For many species, this compound provides efficient collisional cooling, resulting in high fluxes of cold atoms and molecules with velocity distributions comparable to those achieved with colder helium-based sources.[1][2]

  • Versatility: The technique is applicable to a wide variety of atomic and molecular species, including those with complex internal structures and those produced by methods such as laser ablation or from a heated oven.[2][3]

Quantitative Data for this compound Buffer Gas Cooling

The following tables summarize key quantitative data from experiments utilizing this compound as a buffer gas. This information can serve as a baseline for designing new experimental setups.

Table 1: Experimental Parameters and Beam Characteristics for this compound Buffer Gas Cooled Species

SpeciesIntroduction MethodBuffer Gas Temperature (K)Resulting Beam/Trap Temperature (K)Forward Velocity (m/s)Flux (particles/s or sr⁻¹)Reference(s)
Deuterated Ammonia (ND₃)Heated Oven15--3 x 10¹¹ molecules s⁻¹ (guided beam)[2]
Potassium (K)Heated Oven15--1 x 10¹⁶ atoms s⁻¹ (free-space beam)[2]
Thorium Monoxide (ThO)Laser Ablation16≈ 4 (after expansion)--[3]

Table 2: Selected Collision Cross-Sections with this compound

Collision PartnerState of this compoundCollision Energy / TemperatureCross-Section (Ų)Measurement/CalculationReference(s)
HeMetastable (³P₂)Thermal168.9Calculation[1]
NeMetastable (³P₂)Thermal--[1]
ArMetastable (³P₂)Thermal--[1]
H₂Metastable (³P₂)Thermal--[1]
O₂Metastable (³P₂)Thermal--[1]
NeGround State0.01 eV - 10 keVEnergy DependentCalculation[4]
O₂Ground StateEnergy DependentEnergy Dependent-[5]
Ne2p levels870 KVaries by levelExperiment[6]

Experimental Protocols

This section outlines the fundamental steps and considerations for establishing a this compound buffer gas cooling experiment.

Core Experimental Setup

A typical this compound buffer gas cooling apparatus consists of the following key components:

  • Vacuum System: A multi-stage differentially pumped vacuum system is required to maintain a high vacuum in the experimental chamber while accommodating the gas load from the buffer gas cell.

  • Cryocooler: A closed-cycle cryocooler is used to cool the buffer gas cell to its operating temperature (typically 15-20 K).

  • Buffer Gas Cell: A copper cell through which the this compound buffer gas flows. The cell is designed to ensure a sufficient number of collisions for the thermalization of the species of interest.

  • Gas Delivery System: A mass flow controller regulates the flow of high-purity this compound gas into the cell.

  • Species Introduction System: This can be a heated oven for species with sufficient vapor pressure or a laser ablation setup for refractory materials.

  • Diagnostics: Laser-induced fluorescence (LIF), absorption imaging, or a mass spectrometer are typically used to characterize the properties of the cold beam.

Protocol for Establishing a Cold Atomic/Molecular Beam
  • System Preparation:

    • Evacuate the entire vacuum system to a base pressure in the 10⁻⁸ Torr range or lower.

    • Cool the buffer gas cell to the desired operating temperature (e.g., 16 K) using the cryocooler.

  • Buffer Gas Flow:

    • Introduce this compound gas into the cell at a controlled flow rate using the mass flow controller. The optimal flow rate will depend on the cell geometry and the specific experiment, and typically needs to be optimized empirically.

  • Introduction of the Species of Interest:

    • Heated Oven Method: For species with sufficient vapor pressure, heat the oven to a temperature that produces a suitable flux of atoms or molecules into the buffer gas cell.

    • Laser Ablation Method: For refractory materials, use a pulsed laser to ablate a solid target located inside or near the buffer gas cell. The ablated material is then entrained in the this compound buffer gas flow.

  • Thermalization:

    • The hot atoms or molecules introduced into the cell undergo collisions with the cold this compound buffer gas atoms, losing kinetic energy until they reach thermal equilibrium with the buffer gas.

  • Beam Formation and Extraction:

    • The mixture of the cold species and the this compound buffer gas is extracted through an aperture in the cell, forming a cold, slow-moving beam. The expansion of the gas through the aperture can lead to further cooling.

  • Characterization:

    • Use diagnostic techniques such as LIF or absorption spectroscopy to measure the temperature, velocity, and flux of the produced atomic or molecular beam.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in this compound buffer gas cooling experiments.

Experimental_Workflow cluster_setup System Preparation cluster_operation Beam Production cluster_analysis Analysis Vacuum Establish High Vacuum Cryo Cool Buffer Gas Cell to ~16K Ne_Flow Introduce this compound Buffer Gas Cryo->Ne_Flow Thermalization Collisional Cooling and Thermalization Ne_Flow->Thermalization Species_Intro Introduce Hot Atoms/Molecules Species_Intro->Thermalization Extraction Beam Extraction Thermalization->Extraction Diagnostics Characterize Beam (LIF, Absorption) Extraction->Diagnostics Experiment Downstream Experiment (e.g., Trapping, Spectroscopy) Diagnostics->Experiment

General workflow for a this compound buffer gas cooling experiment.

Species_Introduction_Methods cluster_oven Heated Oven Source cluster_ablation Laser Ablation Source Oven Heated Reservoir (e.g., for Alkali Metals) Vapor Vapor Effuses into Cell Oven->Vapor BufferGasCell This compound Buffer Gas Cell (~16K) Vapor->BufferGasCell Thermalization Laser Pulsed Laser Target Solid Target (e.g., for Refractory Molecules) Laser->Target Plume Ablated Plume Enters Cell Target->Plume Plume->BufferGasCell Thermalization

Methods for introducing species into the this compound buffer gas cell.

References

Application Notes and Protocols for Neon as a Cryogenic Refrigerant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of neon as a cryogenic refrigerant for low-temperature experiments. This document includes detailed information on the physical properties of this compound, protocols for its use in a laboratory setting, and guidance on selecting the appropriate cryogenic refrigerant for your specific needs.

Introduction to this compound as a Cryogenic Refrigerant

This compound, a noble gas, is an excellent cryogenic refrigerant for achieving temperatures in the range of 25-40 K. Its inert nature makes it a safer alternative to liquid hydrogen for many applications.[1] Liquid this compound also possesses a high latent heat of vaporization, providing significant cooling capacity.[1] In fact, it has over 40 times the refrigerating capacity per unit volume of liquid helium and three times that of liquid hydrogen.[2][3][4] This makes it a cost-effective choice for experiments that do not require the extremely low temperatures achievable with liquid helium.

Common applications for liquid this compound as a cryogenic refrigerant include:

  • Cooling of infrared detectors and other sensitive electronics to reduce thermal noise.[1]

  • Use in bubble chambers for high-energy physics experiments.[1]

  • Cryopumping to create high vacuum environments.

  • Cooling samples for various spectroscopic and materials science studies.

  • Medical applications, including cryosurgery and cooling of superconducting magnets in medical imaging devices.[5]

Physical and Cryogenic Properties of this compound

A summary of the key thermophysical properties of this compound and a comparison with other common cryogenic refrigerants is provided in the tables below. This data is essential for designing and performing low-temperature experiments.

Table 1: Thermophysical Properties of this compound

PropertyValueUnits
Atomic Number10
Atomic Weight20.180 g/mol
Boiling Point (at 1 atm)27.104K
Melting Point (at 1 atm)24.56K
Triple Point24.556 K, 43.37 kPa
Critical Point44.49 K, 2.7686 MPa
Liquid Density (at boiling point)1207 kg/m ³
Gas Density (at 1 atm, 273.15 K)0.9002 kg/m ³
Latent Heat of Vaporization85.8kJ/kg
Specific Heat (gas, 1 atm)1030J/(kg·K)
Thermal Conductivity (gas, 1 atm, 273.15 K)0.0491W/(m·K)
Viscosity (gas, at 273.15K)31.29µPa·s

Data sourced from multiple references, including NIST and other scientific publications.

Table 2: Comparison of Common Cryogenic Refrigerants

PropertyLiquid this compound (LNe)Liquid Nitrogen (LN₂)Liquid Helium (LHe)Liquid Hydrogen (LH₂)
Boiling Point (K) 27.177.44.220.3
Liquid Density ( kg/m ³) 120780812571
Latent Heat of Vaporization (kJ/kg) 85.819920.9446
Specific Heat (gas, J/kg·K) 10301040519314304
Thermal Conductivity (gas, W/m·K) 0.04910.0240.1520.183
Flammable NoNoNoYes

This table provides a comparative overview of key properties for selecting a suitable cryogenic refrigerant.

Experimental Protocols

This section outlines a general protocol for cooling a sample using a liquid this compound cryostat. Specific operational details may vary depending on the cryostat manufacturer and the experimental setup.

Safety Precautions

Working with liquid this compound and other cryogenic fluids presents several hazards, including frostbite, asphyxiation, and pressure buildup. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including cryogenic gloves, a face shield or safety goggles, a lab coat, and closed-toe shoes.

  • Ventilation: Work in a well-ventilated area to prevent the displacement of oxygen by evaporating this compound gas. Oxygen monitors should be used in enclosed spaces.

  • Handling Cryogenic Containers: Use only containers specifically designed for cryogenic liquids (Dewars). Never use sealed containers, as the pressure from boiling this compound can cause them to rupture.

  • Material Compatibility: Be aware that many materials become brittle at cryogenic temperatures. Use materials certified for cryogenic use in your experimental setup.

General Protocol for Sample Cooling with a Liquid this compound Cryostat

This protocol provides a step-by-step guide for cooling a sample to cryogenic temperatures using a liquid this compound cryostat.

  • System Preparation:

    • Ensure the cryostat and all associated equipment are clean and dry.

    • Mount the sample securely in the sample holder.

    • Evacuate the sample space and the insulation vacuum of the cryostat to the required pressure, typically using a turbomolecular pump. A good vacuum is crucial for thermal insulation.

  • Pre-cooling (Optional but Recommended):

    • If available, pre-cool the cryostat and sample with liquid nitrogen (LN₂). This reduces the amount of liquid this compound required for the final cooling stage.

    • Slowly introduce LN₂ into the cryogen reservoir of the cryostat.

    • Monitor the temperature of the sample stage until it reaches thermal equilibrium at approximately 77 K.

    • Remove any remaining LN₂ from the reservoir before introducing liquid this compound.

  • Cooling with Liquid this compound:

    • Slowly transfer liquid this compound from the storage Dewar to the cryostat's cryogen reservoir using a vacuum-insulated transfer line.

    • Monitor the temperature of the sample stage as it cools down.

    • Once the desired base temperature is reached, maintain a stable temperature by controlling the flow of this compound or by using a temperature controller with a heater.

  • Experimentation:

    • Perform the experiment once the sample temperature is stable.

    • Continuously monitor the level of liquid this compound in the reservoir and refill as necessary.

  • Warming Up and Shutdown:

    • Stop the flow of liquid this compound to the cryostat.

    • Allow the cryostat to warm up to room temperature naturally. This can be a slow process. A gentle flow of dry nitrogen gas can be used to speed up the warming process and prevent condensation of atmospheric water.

    • Once the system is at room temperature, vent the sample space and vacuum spaces to atmospheric pressure with dry nitrogen gas before opening.

Diagrams

Workflow for a Liquid this compound Cooling Experiment

G cluster_prep Preparation cluster_cooling Cooling cluster_exp Experiment cluster_shutdown Shutdown prep_sample Prepare and Mount Sample evacuate Evacuate Cryostat prep_sample->evacuate precool Pre-cool with LN2 (Optional) evacuate->precool cool_ne Cool with Liquid this compound precool->cool_ne stabilize Stabilize Temperature cool_ne->stabilize run_exp Run Experiment stabilize->run_exp monitor Monitor Cryogen Level run_exp->monitor warm_up Warm Up to Room Temperature run_exp->warm_up monitor->run_exp Refill as needed vent Vent System warm_up->vent

Caption: Experimental workflow for using a liquid this compound cryostat.

Decision Tree for Cryogenic Refrigerant Selection

G node_temp Required Temperature? node_ln2 Liquid Nitrogen (LN2) node_temp->node_ln2 > 77 K node_check_25_40 Inert Gas Required? node_temp->node_check_25_40 25 - 40 K node_check_4_25 Below 20 K? node_temp->node_check_4_25 4 - 25 K node_lne Liquid this compound (LNe) node_lhe Liquid Helium (LHe) node_lh2 Liquid Hydrogen (LH2) (Flammable!) node_check_25_40->node_lne Yes node_check_25_40->node_lh2 No node_check_4_25->node_lhe Yes node_check_4_25->node_lh2 No

Caption: Decision guide for selecting a cryogenic refrigerant.

References

Application Notes and Protocols for Thin-Film Deposition via Neon Gas Sputtering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of neon gas for thin-film deposition via sputtering. This document outlines the unique characteristics of this compound as a sputtering gas, presents comparative data, and offers detailed protocols for its application in a research and development setting.

Introduction to this compound Sputtering

Sputter deposition is a physical vapor deposition (PVD) technique where atoms are ejected from a target material by bombardment with energetic ions.[1][2] While argon is the most commonly used sputtering gas due to its cost-effectiveness and favorable mass for many materials, other noble gases like this compound, krypton, and xenon offer distinct advantages for specific applications.[3][4]

This compound, being lighter than argon, is particularly well-suited for sputtering light target elements.[4] The efficiency of momentum transfer during sputtering is maximized when the mass of the projectile ion closely matches the mass of the target atom.[4] This can lead to higher sputtering yields and deposition rates for certain materials. Furthermore, the use of this compound can influence the energy of the sputtered particles and the plasma characteristics, thereby affecting the properties of the deposited thin film.[5][6]

Advantages and Considerations of this compound Sputtering

Advantages:

  • Higher Sputtering Yield for Light Elements: Due to a better mass match, this compound can provide a higher sputtering yield for light target materials compared to argon.[5]

  • Modified Film Properties: The different plasma environment and particle energetics in a this compound discharge can be used to tailor film properties such as stress, density, and microstructure.[5][6]

  • Reduced Gas Scattering: Lighter this compound atoms lead to less scattering of the sputtered particles as they travel from the target to the substrate. This can result in a more directional deposition and potentially higher deposition rates at the substrate, especially for heavier target materials where the sputtering yield might be lower.[7]

Considerations:

  • Higher Ionization Potential: this compound has a significantly higher first ionization potential (21.56 eV) compared to argon (15.76 eV). This means that it can be more difficult to initiate and sustain a plasma in this compound, potentially requiring higher operating voltages or different power supply configurations.[5]

  • Lower Sputtering Yield for Heavy Elements: For heavy target materials, the momentum transfer from the lighter this compound ions is less efficient, leading to a lower sputtering yield compared to argon or other heavier noble gases.[6]

  • Cost: this compound is generally more expensive than argon, which can be a consideration for large-scale production.

Data Presentation: this compound vs. Other Sputtering Gases

The following tables summarize quantitative data from various studies, comparing the performance of this compound with other inert gases in sputtering applications.

Table 1: Comparison of Deposition Flux for Vanadium Sputtering [7]

Gas Pressure (Pa)Vanadium Deposition Flux (10^14 atoms/cm^2s)
This compound
0.5~1.8
1.0~1.5
2.0~1.0
4.0~0.6

Table 2: Comparison of Deposition Parameters for Amorphous Carbon Thin Films [8]

Sputtering GasDeposition Rate (nm/min)sp² Hybridization Content (%)Surface Roughness (Ra, nm)
This compound ~10.864% higher than Argon0.67
Argon ~9.7-1.08

Table 3: Sputter Yield Comparison for Tungsten Target (~1 keV) [6]

Sputtering GasSputter Yield (atoms/ion)
This compound 0.52
Argon 0.70

Experimental Protocols

The following protocols provide a generalized framework for thin-film deposition using this compound gas in a magnetron sputtering system. Specific parameters will need to be optimized based on the target material, substrate, and desired film properties.

General Protocol for DC/RF Magnetron Sputtering with this compound

This protocol outlines the essential steps for depositing a thin film using this compound gas.

1. Substrate Preparation and Loading:

  • Clean the substrate using a standard procedure appropriate for the substrate material (e.g., sequential ultrasonic cleaning in acetone, isopropanol, and deionized water).
  • Dry the substrate thoroughly using a nitrogen gun.
  • Mount the substrate onto the substrate holder using appropriate clips or bonding material.
  • Vent the load-lock chamber and load the substrate holder.
  • Pump down the load-lock to the desired transfer pressure.
  • Transfer the substrate holder into the main deposition chamber.

2. Chamber Pump-Down:

  • Ensure the main chamber is sealed and initiate the pump-down sequence.
  • Achieve a base pressure in the range of 10⁻⁶ to 10⁻⁸ Torr to minimize contamination from residual gases.[6]

3. This compound Gas Introduction and Pressure Control:

  • Introduce high-purity this compound gas into the chamber through a mass flow controller (MFC).
  • Set the desired this compound gas flow rate.
  • Control the chamber pressure to the desired working pressure (typically in the mTorr range) by adjusting the throttle valve.

4. Plasma Ignition and Target Conditioning (Pre-sputtering):

  • Apply power (DC or RF) to the magnetron source containing the target material.
  • Gradually increase the power to ignite the this compound plasma. A higher voltage may be required compared to argon.[5]
  • Once the plasma is stable, pre-sputter the target for a set duration (e.g., 5-10 minutes) with the shutter closed to remove any surface contaminants from the target.

5. Thin-Film Deposition:

  • Open the shutter to begin the deposition process onto the substrate.
  • Maintain stable plasma conditions (power, pressure, gas flow) throughout the deposition.
  • Monitor the deposition rate and thickness using a quartz crystal microbalance or other in-situ monitoring techniques.
  • Once the desired film thickness is achieved, close the shutter.

6. Cool-down and Sample Unloading:

  • Turn off the power to the magnetron source.
  • Turn off the this compound gas flow.
  • Allow the substrate to cool down to a safe temperature.
  • Transfer the substrate holder from the main chamber to the load-lock.
  • Vent the load-lock with an inert gas (e.g., nitrogen) and unload the sample.

Visualizations

The following diagrams illustrate the key workflows and physical relationships in the this compound sputtering process.

experimental_workflow cluster_prep Preparation cluster_process Sputtering Process cluster_post Post-Deposition sub_prep Substrate Preparation & Cleaning sub_load Substrate Loading sub_prep->sub_load pump_down Chamber Pump-Down sub_load->pump_down gas_intro This compound Gas Introduction pump_down->gas_intro pressure_ctrl Pressure Control gas_intro->pressure_ctrl plasma_ignite Plasma Ignition pressure_ctrl->plasma_ignite pre_sputter Target Pre-sputtering plasma_ignite->pre_sputter deposition Thin-Film Deposition pre_sputter->deposition cool_down System Cool-Down deposition->cool_down unload Sample Unloading cool_down->unload

Figure 1: Experimental workflow for this compound sputtering.

sputtering_physics cluster_plasma Plasma Generation cluster_sputtering Sputtering & Deposition power Applied Power (DC/RF) electron Free Electrons (e⁻) power->electron accelerates ne_gas This compound Gas (Ne) ne_ion This compound Ions (Ne⁺) ne_gas->ne_ion ionizes electron->ne_gas collides with target Target Material ne_ion->target bombard ne_ion->target sputtered_atoms Sputtered Target Atoms target->sputtered_atoms eject substrate Substrate sputtered_atoms->substrate deposit on thin_film Thin Film substrate->thin_film forms

Figure 2: Physical process of this compound sputtering.

References

Protocol for the Purification of Neon to Ultra-High Purity Levels

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ultra-high purity (UHP) neon gas is a critical component in various advanced applications, most notably in the semiconductor industry for deep ultraviolet (DUV) lithography, where it serves as a buffer gas in excimer lasers.[1] The performance and lifespan of these lasers are highly dependent on the purity of the this compound gas, as even trace levels of impurities can absorb laser light or interfere with the gas discharge process. This document provides a detailed protocol for the multi-stage purification of this compound to achieve ultra-high purity levels, typically 99.999% (5N) or higher.

The overall process begins with the extraction of a crude this compound-helium mixture from air in an air separation unit (ASU) via cryogenic distillation. This initial mixture is then subjected to a series of purification steps designed to remove specific impurities such as nitrogen, oxygen, hydrogen, helium, and trace hydrocarbons.

Data Presentation: Impurity Reduction at Each Purification Stage

The following table summarizes the typical impurity concentrations at various stages of the this compound purification process. The initial "Crude this compound" data represents the composition of the gas mixture obtained from the primary cryogenic distillation of air. Subsequent columns show the progressive reduction of impurities after each purification step.

ImpurityCrude this compound ex-ASU (mol%)After Cryogenic Adsorption (ppm)After Catalytic Purification (ppm)Final UHP this compound (ppm)
Nitrogen (N₂)~2.0%< 10< 10< 1
Oxygen (O₂)< 10 ppm< 1< 0.1< 0.1
Hydrogen (H₂)VariableVariable< 1< 0.1
Helium (He)15-25%15-25%15-25%< 5
Methane (CH₄)< 1 ppm< 0.1< 0.1< 0.05
Carbon Monoxide (CO)< 1 ppm< 0.1< 0.1< 0.05
Carbon Dioxide (CO₂)< 1 ppm< 0.1< 0.1< 0.05
Water (H₂O)< 1 ppm< 0.1< 0.1< 0.05

Experimental Protocols

This section details the methodologies for the key experiments and processes involved in the purification of this compound to ultra-high purity levels.

Cryogenic Fractional Distillation (Primary Purification)

This initial step separates a crude this compound-helium-nitrogen mixture from the main components of air (nitrogen and oxygen) in an Air Separation Unit (ASU).

Methodology:

  • Air Compression and Pre-purification: Ambient air is compressed to approximately 6-8 bar.[2] It is then passed through molecular sieve beds to remove moisture, carbon dioxide, and hydrocarbons.[2][3]

  • Cryogenic Cooling: The purified, compressed air is cooled to cryogenic temperatures (around -178 °C) in a main heat exchanger.[3]

  • Fractional Distillation in Double Column: The cooled air enters a high-pressure distillation column where it is separated into a nitrogen-rich vapor at the top and an oxygen-rich liquid at the bottom.[2] A side stream rich in this compound, helium, and nitrogen is drawn from the upper section of the high-pressure column.

  • This compound Column Rectification: This side stream is fed into a separate this compound column. Through further rectification at cryogenic temperatures, a crude this compound-helium mixture is concentrated at the top of the column, while liquid nitrogen is collected at the bottom.

Cryogenic_Distillation_Workflow cluster_ASU Air Separation Unit (ASU) Air Ambient Air Compression Air Compression (6-8 bar) Air->Compression PrePurification Pre-purification (Molecular Sieves) Compression->PrePurification HeatExchanger Main Heat Exchanger (~ -178 °C) PrePurification->HeatExchanger HP_Column High-Pressure Distillation Column HeatExchanger->HP_Column Neon_Column This compound Rectification Column HP_Column->Neon_Column Ne-He-N₂ Stream Crude_Ne_He Crude Ne-He Mixture Neon_Column->Crude_Ne_He

Cryogenic distillation for crude this compound production.
Cryogenic Adsorption (Nitrogen Removal)

This stage removes the bulk of the remaining nitrogen from the crude this compound-helium mixture.

Methodology:

  • Cooling: The crude this compound-helium-nitrogen gas mixture is cooled to a temperature below 80 K.[4]

  • Adsorption: The cooled gas is passed through a series of adsorber vessels packed with an adsorbent material, typically activated carbon or a specialized zeolite.[5][6] The lower temperature promotes the physisorption of nitrogen onto the adsorbent surface.

  • Breakthrough Monitoring: The composition of the gas exiting the adsorber is monitored in real-time using a gas analyzer. The process is stopped or switched to a fresh adsorber bed before nitrogen "breaks through" the adsorbent bed.

  • Regeneration: The saturated adsorber bed is regenerated by heating it to a high temperature (e.g., 150-250°C) under a vacuum or a purge of inert gas to desorb the captured nitrogen.

Cryogenic_Adsorption_Workflow Crude_Ne_He_N2 Crude Ne-He-N₂ Mixture Cooling Cooling Stage (< 80K) Crude_Ne_He_N2->Cooling Valve_In Inlet Valve Cooling->Valve_In Adsorber_A Adsorber Bed A (Activated Carbon/Zeolite) Valve_Out Outlet Valve Adsorber_A->Valve_Out Adsorber_B Adsorber Bed B (Activated Carbon/Zeolite) Regeneration Regeneration (Heating + Purge/Vacuum) Adsorber_B->Regeneration Valve_In->Adsorber_A Valve_In->Adsorber_B Switchover N2_Free_Ne_He N₂-Free Ne-He Mixture Valve_Out->N2_Free_Ne_He

Dual-bed cryogenic adsorption system for nitrogen removal.
Catalytic Purification (Hydrogen and Hydrocarbon Removal)

This step removes hydrogen and trace hydrocarbon impurities through catalytic oxidation.

Methodology:

  • Gas Blending: A controlled amount of oxygen (typically in slight excess of the stoichiometric requirement to react with hydrogen and hydrocarbons) is added to the this compound-helium gas stream.

  • Pre-heating: The gas mixture is pre-heated to the optimal reaction temperature for the catalyst, which is typically in the range of 150-300°C for a palladium-based catalyst.

  • Catalytic Conversion: The heated gas mixture is passed through a reactor vessel containing a catalyst, commonly palladium or platinum dispersed on a high-surface-area support like alumina (Al₂O₃).[7][8][9] The catalyst facilitates the oxidation of hydrogen to water (H₂O) and hydrocarbons to carbon dioxide (CO₂) and water.

  • Post-cooling and Trapping: The gas stream exiting the reactor is cooled, and the resulting water and carbon dioxide are removed using a downstream cold trap or a molecular sieve adsorbent bed.

Final Purification: Cryogenic Distillation (Helium Removal)

The final step to achieve ultra-high purity is the separation of helium from this compound. This is accomplished through a final cryogenic distillation process at a lower temperature than the initial air separation.

Methodology:

  • Deep Cooling: The purified this compound-helium mixture is cooled to approximately 26 K.[4]

  • Liquefaction and Separation: At this temperature, this compound condenses into a liquid while helium remains in the gaseous phase. The liquid this compound is collected at the bottom of a distillation column, while the gaseous helium is removed from the top.

  • Rectification: The liquid this compound is further purified in the rectification column to remove any residual dissolved helium, yielding the final ultra-high purity liquid this compound product.[4]

Quality Control and Analysis

The purity of the this compound at various stages and the final product is meticulously monitored using advanced analytical techniques.

Gas Chromatography (GC)

Methodology:

  • Instrumentation: A gas chromatograph equipped with a suitable detector, such as a Pulsed Discharge Helium Ionization Detector (PDHID) or a Thermal Conductivity Detector (TCD), is used.[10][11][12][13][14] For enhanced sensitivity and identification, a Mass Spectrometer (MS) can be coupled with the GC (GC-MS).

  • Column Selection: A packed or capillary column with a stationary phase capable of separating the impurities of interest (e.g., He, H₂, O₂, N₂, CH₄, CO, CO₂) from the this compound matrix is selected.

  • Sample Injection: A known volume of the this compound gas sample is injected into the GC.

  • Separation: The sample is carried through the column by an inert carrier gas (typically helium or this compound itself). The different components of the sample travel through the column at different rates based on their interaction with the stationary phase, leading to their separation.

  • Detection and Quantification: As each component elutes from the column, it is detected by the detector, which generates a signal. The retention time is used to identify the component, and the peak area is used to quantify its concentration by comparing it to certified gas standards. Detection limits for many impurities can reach the sub-μmol/mol (ppm) or even nmol/mol (ppb) level.[10][11][12]

Logical_Purification_Stages cluster_Process UHP this compound Purification Process cluster_Impurities Impurity Removal Start Crude Ne-He-N₂ from ASU CryoAdsorption Cryogenic Adsorption Start->CryoAdsorption CatalyticPurification Catalytic Purification CryoAdsorption->CatalyticPurification N2 Nitrogen (N₂) CryoAdsorption->N2 Removes FinalDistillation Final Cryogenic Distillation CatalyticPurification->FinalDistillation H2_HC Hydrogen (H₂) Hydrocarbons (CxHy) CatalyticPurification->H2_HC Removes UHP_this compound Ultra-High Purity this compound FinalDistillation->UHP_this compound He Helium (He) FinalDistillation->He Removes

Logical flow of impurity removal in this compound purification.

References

Application Notes and Protocols: Liquid Neon in Particle Physics Detectors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid neon has emerged as a compelling medium for the detection of rare events in particle physics, particularly in the search for dark matter and the study of low-energy neutrinos. Its unique combination of physical and scintillating properties makes it an attractive alternative and complement to other noble liquids like argon and xenon. These notes provide an overview of the application of liquid this compound in particle physics detectors, summarize key quantitative data, and outline experimental protocols for its use.

Liquid this compound is a cryogenic liquid that becomes a scintillator when interacting with ionizing radiation. When a particle deposits energy in the liquid, it excites this compound atoms, which then form excited dimer states (Ne₂*). These dimers subsequently decay, emitting vacuum ultraviolet (VUV) scintillation light.[1] This light can be detected by sensitive photodetectors, providing information about the energy and type of the interacting particle.

Key advantages of liquid this compound in particle physics detectors include:

  • Absence of Long-Lived Radioactive Isotopes: Unlike argon, which has the radioactive isotope ³⁹Ar, and xenon with its own radioactive isotopes, this compound has no long-lived radioactive isotopes that could create background noise in sensitive experiments.[1][2]

  • High Electron Density: Liquid this compound has a significantly higher electron density compared to liquid helium, making it a more effective shield against gamma rays.[2]

  • Transparency to its Own Scintillation Light: The emitted VUV photons have insufficient energy to be reabsorbed by other this compound atoms, making the liquid transparent to its own scintillation light. This allows for the construction of large-volume detectors with efficient light collection.[1][2]

  • Distinct Scintillation Properties: The time profile of the scintillation light in liquid this compound differs for electronic and nuclear recoils, a property that can be exploited for background discrimination in dark matter searches.

Quantitative Data Summary

The performance of liquid this compound as a particle detection medium is characterized by several key parameters. The following table summarizes important quantitative data gathered from various experiments.

ParameterValueExperimental ContextReference
Scintillation Wavelength ~77.4 nm (peak)Scintillation from alpha and beta particle interactions.[2]
Scintillation Photon Energy Below the first excited state of the this compound atomThis property ensures the liquid is transparent to its own scintillation light.[2]
Scintillation Light Yield (3.5 ± 0.4) photoelectrons/keVMeasured in a specific detector setup for electronic recoils.[1][3][4][5][6]
L_eff (Scintillation Efficiency for Nuclear Recoils) Average of 0.24 above 50 keVMeasured for nuclear recoil energies between 30 and 370 keV.[1][3]
Pulse Shape Discrimination (PSD) Demonstrated between 50 and 300 keVEfficiency in distinguishing between electronic and nuclear recoils.[1][3]
Liquid this compound Density 1.214 g/cm³ at 26.6 KRelevant for calculating target mass and interaction rates.[7]

Experimental Protocols

The following sections outline generalized protocols for the preparation and operation of a liquid this compound-based particle detector. These are based on methodologies employed in experiments like the CLEAN (Cryogenic Low-Energy Astrophysics with Nobles) project.[8]

Detector Assembly and Cryogenics

A typical liquid this compound detector consists of a central target volume viewed by an array of photomultiplier tubes (PMTs).

Materials:

  • Inner detector vessel (e.g., stainless steel or acrylic)

  • Outer vacuum vessel for thermal insulation

  • Photomultiplier tubes (PMTs) sensitive to VUV or wavelength-shifted light

  • Wavelength shifter (e.g., tetraphenyl butadiene - TPB)

  • Cryogenic cooling system (e.g., cryocoolers or liquid nitrogen/helium)

  • Gas handling and purification system

Protocol:

  • Vessel Preparation: Thoroughly clean the inner and outer detector vessels to remove any contaminants that could interfere with the purity of the liquid this compound or the detection of scintillation light.

  • Wavelength Shifter Coating: If the PMTs are not directly sensitive to VUV light, coat the inner surfaces of the detector and the PMT windows with a wavelength shifter like TPB. This converts the ~77 nm this compound scintillation light to a longer wavelength (e.g., blue light around 440 nm for TPB) that can be more efficiently detected.

  • PMT Installation: Install the PMTs around the inner vessel, ensuring a high geometric coverage to maximize light collection efficiency.

  • Assembly and Vacuum Insulation: Assemble the inner vessel within the outer vacuum vessel. Evacuate the space between the two vessels to provide thermal insulation.

  • Cryogenic Cooling: Cool the inner vessel to the operating temperature of liquid this compound (approximately 27 K). This is typically achieved using a closed-loop cryocooler system or by flowing liquid nitrogen and then liquid helium through cooling coils.

This compound Gas Purification and Liquefaction

The purity of the liquid this compound is critical to achieving a high light yield and long attenuation lengths. Impurities can quench the scintillation light or absorb it.

Materials:

  • High-purity this compound gas

  • Gas purification system (e.g., a charcoal trap cooled to low temperatures)

  • Gas handling manifold with pressure and temperature sensors

Protocol:

  • Initial Purging: Purge the entire gas handling system and the inner detector volume with high-purity this compound gas to remove residual air and other contaminants.

  • Gas Purification: Circulate the this compound gas through a purification trap. A common method is to use a charcoal trap cooled to a temperature where impurities will adsorb onto the charcoal while the this compound gas passes through.

  • Liquefaction: Once the desired gas purity is achieved, introduce the purified this compound gas into the pre-cooled inner detector vessel. The gas will condense into liquid this compound as it comes into contact with the cold surfaces.

  • Continuous Purification (Optional but Recommended): During detector operation, it is often beneficial to continuously circulate the this compound in either gas or liquid phase through the purification system to maintain high purity.

Data Acquisition and Analysis

Materials:

  • Data acquisition (DAQ) system (e.g., digitizers to record PMT signals)

  • High-voltage power supply for the PMTs

  • Calibration sources (e.g., radioactive sources to produce known energy depositions)

Protocol:

  • PMT Signal Readout: The DAQ system records the waveforms from each PMT.

  • Event Reconstruction: The recorded signals are used to reconstruct the energy and position of each particle interaction within the detector. The total light yield is proportional to the deposited energy.

  • Pulse Shape Discrimination (PSD): Analyze the timing profile of the scintillation pulse. The ratio of the light in the early part of the pulse to the total light can be used to distinguish between electronic recoils (from, for example, gamma or beta particles) and nuclear recoils (from neutrons or WIMPs).

  • Calibration: Regularly calibrate the detector using sources that produce known energy depositions. This allows for the conversion of the measured light yield into an energy scale and to monitor the stability of the detector.

Visualizations

Detector Workflow

The following diagram illustrates the general workflow for operating a liquid this compound particle detector.

DetectorWorkflow Liquid this compound Detector Workflow cluster_prep Detector Preparation cluster_fill This compound Handling cluster_op Operation & Analysis Assembly Detector Assembly Cooling Cryogenic Cooldown Assembly->Cooling Purification Gas Purification Cooling->Purification Liquefaction Liquefaction Purification->Liquefaction DAQ Data Acquisition Liquefaction->DAQ Analysis Data Analysis (Energy, Position, PSD) DAQ->Analysis

Caption: A simplified workflow for a liquid this compound particle detector.

Particle Interaction and Signal Generation

This diagram illustrates the process from a particle interaction to the generation of a detectable signal.

ParticleInteraction Signal Generation in Liquid this compound Particle Incoming Particle (e.g., WIMP, Neutrino) Interaction Interaction with this compound Nucleus/Electron Particle->Interaction Excitation This compound Atom Excitation & Ionization Interaction->Excitation Dimer Ne₂* Dimer Formation Excitation->Dimer Scintillation VUV Scintillation (77 nm) Dimer->Scintillation WLS Wavelength Shifting (TPB) Scintillation->WLS Detection Photon Detection (PMT) WLS->Detection Signal Electronic Signal Detection->Signal

Caption: The signaling pathway from particle interaction to electronic signal.

Background Discrimination Logic

This diagram shows the logical relationship for using liquid this compound in conjunction with liquid argon for dark matter searches, as proposed for the MiniCLEAN experiment.[8]

BackgroundDiscrimination Dark Matter Signal vs. Background Signal_Ar Signal Observed in Liquid Argon Conclusion Conclusion Signal_Ar->Conclusion Yes No_Signal No Dark Matter Signal Signal_Ar->No_Signal No Signal_Ne Signal Observed in Liquid this compound Dark_Matter Potential Dark Matter Signal Signal_Ne->Dark_Matter No Background Intrinsic Detector Background Signal_Ne->Background Yes Conclusion->Signal_Ne Switch to Liquid this compound

Caption: Logic for discriminating dark matter signals from backgrounds.

References

Application Note: High-Voltage Calibration Utilizing the Paschen Curve of Neon

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Accurate high-voltage calibration is paramount for the safety and reliability of a wide range of scientific and industrial applications, from particle accelerators and mass spectrometers to semiconductor manufacturing and medical imaging. Traditional calibration methods often rely on expensive and complex equipment such as high-voltage dividers and electrostatic voltmeters. An alternative and cost-effective technique leverages the fundamental principles of gas discharge physics, specifically Paschen's Law. This application note provides a detailed protocol for utilizing the well-defined Paschen curve of neon gas for the calibration of high-voltage DC power supplies.

Paschen's Law describes the breakdown voltage of a gas between two parallel plate electrodes as a function of the product of the gas pressure (p) and the electrode gap distance (d).[1] For a given gas and electrode material, the breakdown voltage is a unique and predictable function of the 'pd' product. This relationship exhibits a non-linear behavior, characterized by a minimum breakdown voltage at a specific 'pd' value, known as the Paschen minimum.[1]

This compound, an inert gas, is an excellent candidate for this application due to its chemical stability, high ionization potential, and well-characterized Paschen curve. By precisely controlling the pressure of this compound gas and the distance between the electrodes, a known breakdown voltage can be established, which can then be used as a reference point for calibrating a high-voltage source.

Paschen's Law for this compound

The relationship for the breakdown voltage (V) as a function of the pressure-distance product (pd) is given by Paschen's Law:

V = (B * pd) / ln(A * pd / ln(1 + 1/γ))

Where:

  • V is the breakdown voltage in Volts.

  • p is the gas pressure in Torr.

  • d is the electrode gap distance in centimeters.

  • A and B are constants that depend on the gas.

  • γ (gamma) is the secondary electron emission coefficient, which depends on the gas and the electrode material.

These constants are determined empirically and are crucial for the accurate application of Paschen's Law.

Data Presentation

The following tables summarize the key parameters for this compound gas and provide calculated breakdown voltages for various pressure-distance products.

Table 1: Paschen's Law Parameters for this compound Gas

ParameterSymbolValueUnits
Gas Constant AA41/(Torr·cm)
Gas Constant BB100V/(Torr·cm)
Secondary Electron Emission Coefficient (for Stainless Steel Electrodes)γ~0.1dimensionless
Paschen Minimum Voltage (Calculated)V_min~147V
Paschen Minimum pd (Calculated)(pd)_min~2.72Torr·cm

Table 2: Calculated Breakdown Voltages for this compound

Pressure-Distance (pd) (Torr·cm)Breakdown Voltage (V)
0.5229
1.0175
2.0151
2.72147
5.0154
10.0181
20.0239
50.0369
100.0516

Note: These values are calculated using the Paschen's Law equation with the constants from Table 1. Experimental values may vary slightly.

Experimental Protocols

Two primary protocols are presented. The first details the experimental determination of the Paschen curve for this compound, which is essential for verifying the system and understanding the methodology. The second protocol outlines the procedure for calibrating a high-voltage source using the established Paschen curve.

Protocol for Determining the Paschen Curve of this compound

Objective: To experimentally measure the breakdown voltage of this compound gas at various pressure-distance products to construct its Paschen curve.

Apparatus:

  • Vacuum chamber with a transparent viewport.

  • Two parallel-plate electrodes (e.g., stainless steel) with adjustable gap distance.

  • High-voltage DC power supply (0-10 kV or higher).

  • High-voltage probe and a calibrated voltmeter.

  • Vacuum pump capable of reaching pressures down to at least 10^-3 Torr.

  • Precision pressure gauge (e.g., capacitance manometer).

  • Micrometer for measuring the electrode gap distance.

  • This compound gas cylinder with a regulator and needle valve for fine pressure control.

  • Current limiting resistor (to protect the power supply during breakdown).

Procedure:

  • System Setup: Assemble the vacuum chamber with the electrodes. Ensure the electrodes are clean, polished, and parallel to each other. Connect the high-voltage power supply, high-voltage probe, voltmeter, vacuum pump, and pressure gauge as shown in the experimental setup diagram.

  • Evacuation: Evacuate the chamber to the lowest achievable pressure to remove any residual gases.

  • Electrode Gap Setting: Set a fixed electrode gap distance (d) using the micrometer.

  • Gas Introduction: Introduce this compound gas into the chamber and regulate the pressure (p) to the desired value using the needle valve.

  • Voltage Application: Slowly increase the voltage from the power supply while monitoring the voltmeter.

  • Breakdown Voltage Measurement: The breakdown voltage is the voltage at which a sudden, sustained glow discharge is observed between the electrodes, accompanied by a sharp increase in current. Record this voltage.

  • Data Collection: Repeat steps 4-6 for a range of pressures at the fixed gap distance.

  • Varying Gap Distance: Repeat the entire procedure (steps 3-7) for several different electrode gap distances.

  • Data Analysis: For each measurement, calculate the pressure-distance product (pd). Plot the breakdown voltage (V) as a function of pd to obtain the Paschen curve for this compound.

Safety Precautions:

  • High voltage is lethal. Ensure all connections are secure and insulated.

  • Use appropriate personal protective equipment (PPE), including safety glasses and insulating gloves.

  • The vacuum chamber should be properly grounded.

  • Be aware of the potential for X-ray emission at high voltages and low pressures, although this is less of a concern for this compound at the voltages used for its Paschen minimum.

Protocol for High-Voltage Source Calibration using this compound's Paschen Curve

Objective: To calibrate a high-voltage DC power supply using the known breakdown voltage of this compound at a specific pressure-distance product.

Apparatus:

  • The same experimental setup as described in Protocol 4.1.

  • The high-voltage power supply to be calibrated.

Procedure:

  • System Preparation: Set up the vacuum chamber with this compound gas as described in Protocol 4.1.

  • Select Calibration Point: Choose a specific pressure-distance (pd) product from the established Paschen curve of this compound. The Paschen minimum is often a good choice as it represents a unique and stable point on the curve. For this compound, this is approximately at a pd of 2.72 Torr·cm, corresponding to a breakdown voltage of about 147 V. For higher voltage calibration, select a point on the right-hand side of the Paschen minimum.

  • Set Experimental Conditions:

    • Precisely set the electrode gap distance (d) using the micrometer.

    • Introduce this compound gas and accurately set the pressure (p) so that the product 'pd' matches the chosen calibration point.

  • Apply Voltage from Uncalibrated Source: Slowly increase the output of the high-voltage power supply being calibrated.

  • Observe Breakdown: Carefully observe the onset of the glow discharge.

  • Record Indicated Voltage: At the exact moment of breakdown, record the voltage reading from the display of the power supply being calibrated.

  • Compare and Calibrate: The true voltage at breakdown is the known breakdown voltage of this compound for the selected 'pd' value. Compare this known value with the voltage reading from the power supply. The difference represents the error in the power supply's reading at that voltage level.

  • Repeat for Multiple Points: Repeat the calibration procedure at several different 'pd' values along the Paschen curve to check the linearity of the power supply's response.

Mandatory Visualization

Paschen_Law_Relationship cluster_inputs Input Parameters cluster_process Paschen's Law cluster_output Output Pressure Gas Pressure (p) Paschen_Equation V = f(p, d, A, B, γ) Pressure->Paschen_Equation Distance Electrode Distance (d) Distance->Paschen_Equation Gas_Type Gas Properties (A, B) Gas_Type->Paschen_Equation Electrode_Material Electrode Material (γ) Electrode_Material->Paschen_Equation Breakdown_Voltage Breakdown Voltage (V) Paschen_Equation->Breakdown_Voltage

Caption: Logical relationship of parameters in Paschen's Law.

Experimental_Workflow cluster_setup System Setup & Preparation cluster_measurement Measurement Cycle cluster_analysis Data Analysis A Assemble Vacuum Chamber B Evacuate Chamber A->B C Set Electrode Gap (d) B->C D Introduce this compound Gas C->D E Set Gas Pressure (p) C->E New gap distance D->E F Slowly Increase Voltage E->F G Observe Breakdown F->G H Record Breakdown Voltage (V) G->H H->E Next pressure point I Calculate pd Product H->I Repeat for different p J Plot V vs. pd I->J K Construct Paschen Curve J->K

Caption: Experimental workflow for determining the Paschen curve.

References

Troubleshooting & Optimization

troubleshooting and leak detection in neon gas handling systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for neon gas handling systems.

Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve common issues encountered during experiments involving this compound gas handling systems.

Issue: Inconsistent or Unstable Plasma in the Experimental Chamber

An unstable or flickering plasma can be indicative of several underlying problems with the gas handling system.

Initial Checks:

  • Visual Inspection: Carefully inspect all visible connections, tubing, and components for any obvious signs of damage, such.[1]

  • Listen for Leaks: Listen for any hissing or whistling sounds that might indicate a gas leak, particularly around fittings and valves.[1]

  • Check Gas Cylinder Pressure: Ensure the this compound gas cylinder has adequate pressure. A nearly empty cylinder can cause pressure fluctuations.

Systematic Troubleshooting:

If initial checks do not resolve the issue, follow this systematic approach:

Troubleshooting_Plasma_Instability start Start: Inconsistent Plasma check_pressure Check Gas Cylinder Pressure start->check_pressure check_connections Inspect All Gas Line Connections check_pressure->check_connections Pressure OK contact_support Contact Technical Support check_pressure->contact_support Pressure Low perform_leak_test Perform Leak Test check_connections->perform_leak_test Connections Secure check_mfc Verify Mass Flow Controller Functionality perform_leak_test->check_mfc No Leak Detected perform_leak_test->contact_support Leak Detected check_purifier Check Gas Purifier Status check_mfc->check_purifier MFC OK check_mfc->contact_support MFC Malfunctioning check_purifier->contact_support Purifier OK check_purifier->contact_support Purifier Needs Regeneration/Replacement

Caption: Troubleshooting workflow for unstable plasma.

Issue: Higher Than Expected Base Pressure in the Vacuum System

An elevated base pressure is a common indicator of a leak in the gas handling or vacuum system.

Troubleshooting Steps:

  • Isolate the System: If possible, isolate different sections of the vacuum system to identify the leaking segment.

  • Rate of Rise Test: Perform a rate of rise (pressure rise) test to determine the severity of the leak. This test measures the rate at which the pressure in an isolated chamber rises over time.[2]

  • Leak Detection: If a leak is confirmed, proceed with one of the leak detection methods outlined in the Experimental Protocols section.

Leak_Detection_Workflow start Start: High Base Pressure isolate_sections Isolate System Sections start->isolate_sections rate_of_rise Perform Rate of Rise Test isolate_sections->rate_of_rise leak_confirmed Leak Confirmed? rate_of_rise->leak_confirmed simple_methods Use Simple Leak Detection (Bubble Test, Visual) leak_confirmed->simple_methods Yes no_leak Investigate Outgassing or Virtual Leaks leak_confirmed->no_leak No advanced_methods Use Advanced Leak Detection (Helium, Ultrasonic) simple_methods->advanced_methods Leak Not Found repair_leak Repair Leak simple_methods->repair_leak Leak Found advanced_methods->repair_leak Leak Found

Caption: General leak detection workflow.

Frequently Asked Questions (FAQs)

Q1: What is the first thing I should do if I suspect a leak in my this compound gas line?

If you suspect a leak, your immediate priorities are safety and containment. First, if the leak is significant and poses an asphyxiation risk in a confined space, evacuate the area and ensure proper ventilation. For minor leaks, close the main valve on the this compound gas cylinder to stop the gas flow. Then, proceed with a systematic leak detection procedure, starting with a visual inspection of all connections and tubing.

Q2: How often should I perform a leak check on my gas handling system?

Regular leak checks are crucial for maintaining the integrity and safety of your system. It is recommended to perform a leak check:

  • After initial system installation.

  • Whenever a gas cylinder is changed.

  • After any modifications or repairs to the gas lines.

  • As part of a regular preventative maintenance schedule (e.g., quarterly or semi-annually).

Q3: What are the acceptable leak rates for a this compound gas handling system?

Acceptable leak rates depend on the specific requirements of your experiment and the operating vacuum level. The following table provides general guidelines.

Vacuum LevelAcceptable Leak Rate (mbar·L/s)Acceptable Leak Rate (Torr·L/s)
Medium Vacuum1x10⁻³ to 1x10⁻⁶7.5x10⁻⁴ to 7.5x10⁻⁷
High Vacuum (HV)< 1x10⁻⁶< 7.5x10⁻⁷
Ultra-High Vacuum (UHV)≤ 1x10⁻¹⁰≤ 7.5x10⁻¹¹

Data sourced from multiple vacuum technology resources.[3][4][5]

Q4: Can I use any soap solution for the bubble leak test?

While a simple soap and water solution can work, it is highly recommended to use a commercially available leak detection solution. These solutions are specifically formulated to produce stable bubbles and are often free of contaminants like oils and halogens that could harm your system components.

Q5: What is the difference between a real leak and a virtual leak?

A real leak is a physical path for gas to enter the vacuum system from the outside, such as a crack in a weld, a faulty seal, or a loose fitting. A virtual leak is a source of gas that originates from within the vacuum system itself. Common sources of virtual leaks include trapped volumes of gas in blind-tapped holes, porous materials, and the slow outgassing of contaminants from internal surfaces.

Experimental Protocols

Protocol 1: Bubble Leak Test

This method is suitable for detecting larger leaks in pressurized systems.

Methodology:

  • Prepare the Solution: Prepare a soap solution or use a commercial leak detection fluid.

  • Pressurize the System: Pressurize the section of the gas handling system to be tested with this compound gas to a safe, low pressure (typically a few psi above atmospheric pressure).

  • Apply the Solution: Apply the leak detection solution to all joints, fittings, and potential leak points using a brush or dauber.

  • Observe for Bubbles: Carefully observe the coated areas for the formation of bubbles. A steady stream of bubbles indicates a leak.[6][7]

  • Mark and Repair: Mark the location of any leaks and follow appropriate procedures to repair them before re-testing.

Protocol 2: Pressure Decay Leak Test

This method is used to quantify the overall leak rate of a sealed system.

Methodology:

  • Isolate the System: Isolate the volume of the system to be tested.

  • Pressurize: Pressurize the isolated section with this compound gas to a predetermined test pressure.

  • Stabilize: Allow the pressure to stabilize for a short period to minimize temperature effects.

  • Measure Pressure Drop: Record the initial pressure and then monitor the pressure drop over a specific period.

  • Calculate Leak Rate: The leak rate can be calculated based on the pressure drop, the volume of the system, and the duration of the test. A significant pressure drop indicates a leak.[1][8][9]

Protocol 3: Helium Sniffer Leak Detection

This is a highly sensitive method for locating small leaks in vacuum systems.

Methodology:

  • Evacuate the System: Evacuate the system to its normal operating vacuum pressure.

  • Connect Helium Leak Detector: Connect a helium mass spectrometer leak detector to the vacuum system.

  • Apply Helium: Slowly spray a fine stream of helium gas around suspected leak points on the exterior of the system.

  • Monitor for Signal: The leak detector will indicate when helium enters the system through a leak.

  • Pinpoint the Leak: Systematically spray helium over smaller areas to precisely locate the leak.

Protocol 4: Ultrasonic Leak Detection

This method detects the high-frequency sound produced by a gas leak.

Methodology:

  • Pressurize the System: The system must be under positive pressure for a leak to generate ultrasonic noise.

  • Scan with Detector: Use a handheld ultrasonic leak detector and scan along the gas lines, paying close attention to fittings, valves, and welds.

  • Listen and Observe: The detector will convert the ultrasonic hissing of a leak into an audible sound and often provide a visual indication of the leak's intensity.

  • Pinpoint the Leak: Move the detector to pinpoint the exact location of the loudest signal, which corresponds to the leak source.[10][11][12]

References

optimizing the output power and stability of a neon-based laser

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the output power and stability of their neon-based laser experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue: Low or No Laser Output Power

  • Question: My laser is not producing any output beam, or the power is significantly lower than expected. What are the common causes and how can I troubleshoot this?

  • Answer: A lack of or significant reduction in output power can stem from several issues.[1][2] A primary step is to visually inspect the laser tube's discharge. A healthy helium-neon (HeNe) laser discharge should have a characteristic pink-red glow.[3] If the color is off, it may indicate an incorrect gas mixture or contamination.[2]

    Common causes and troubleshooting steps include:

    • Power Supply Issues: Ensure the power supply is delivering the correct voltage and current to the laser tube.[1][4] Loose connections or a faulty power supply can lead to reduced power.[1] Check all electrical connections and, if possible, test the power supply output with a multimeter.[1]

    • Laser Tube Degradation: Over time, laser tubes can lose efficiency. Inspect the tube for any visible damage. An aging or damaged tube may need replacement to restore power.[1]

    • Optical Misalignment: The mirrors of the optical resonator may be misaligned, preventing the buildup of a laser beam.[5] This will require a realignment procedure.

    • Dirty or Damaged Optics: Contamination or damage to the mirrors or Brewster windows can significantly reduce output power.[1][6] These components may require careful cleaning or replacement.

Issue: Unstable Laser Output

  • Question: The output power of my laser is fluctuating. What could be causing this instability?

  • Answer: Output power instability can be caused by several factors, ranging from environmental conditions to component issues.[6]

    Key areas to investigate are:

    • Environmental Factors: Temperature fluctuations in the laboratory can cause thermal expansion and contraction of the laser cavity, leading to power variations.[6] Vibrations from nearby equipment can also affect the stability of the optical alignment.[6] Ensure the laser is mounted on a stable optical table in a temperature-controlled environment.

    • Power Supply Ripple: Noise and ripple from the power supply can translate into fluctuations in the laser output.[7] Most modern laser power supplies use high-frequency switching, and it is challenging to filter out all of this noise.[7]

    • Mode Sweeping: In some lasers, thermal changes can cause the laser to sweep through different longitudinal modes, which can manifest as power fluctuations, especially if a polarizer is in the beam path.[6]

Issue: Poor Beam Quality

  • Question: The laser beam spot is not a clean, circular profile. How can I improve the beam quality?

  • Answer: Poor beam quality, often characterized by a non-Gaussian beam profile or multiple spots, is typically due to issues with the optical components or their alignment.[1]

    To address this:

    • Check for Misalignment: Misaligned mirrors are a common cause of distorted beam shapes.[1] A careful realignment of the optical cavity is necessary.

    • Inspect and Clean Optics: Dust, dirt, or damage on the mirrors or output coupler can distort the beam.[1][8] Follow the manufacturer's guidelines for cleaning optical components.

    • Verify Transverse Mode: The laser may be operating in a higher-order transverse mode instead of the desired fundamental (TEM00) mode. This can sometimes be adjusted by fine-tuning the mirror alignment.[9]

Quantitative Data Summary

For optimal performance of a helium-neon laser, several parameters must be carefully controlled. The following tables summarize key quantitative data for consideration during optimization experiments.

ParameterTypical Value/RangeImpact on Performance
Helium:this compound Gas Ratio 5:1 to 20:1 (10:1 is common)Affects the efficiency of the energy transfer from helium to this compound atoms, which is crucial for achieving population inversion.[6][10]
Total Gas Pressure ~1 TorrInfluences the electron mean free path and collision frequency within the plasma tube.
Discharge Current 3 - 7 mADirectly impacts the excitation rate of helium atoms. Higher currents can increase output power up to a saturation point, beyond which power may decrease.[7]
Operating Voltage 1.5 - 2.4 kV (for smaller tubes)Necessary to sustain the glow discharge in the gas mixture.[4]
Starting Voltage >10 kV DCRequired to initiate the gas discharge.[4]
Output Coupler Transmission ~1%Determines the fraction of intracavity power that is output as the laser beam.[6]
High Reflector Reflectivity >99.99%Maximizes the light retained within the optical cavity to sustain stimulated emission.[6]

Experimental Protocols

Protocol 1: Optical Resonator Alignment for a HeNe Laser

This protocol outlines the steps to align the optical cavity of a helium-neon laser to achieve lasing.

Objective: To align the high reflector and output coupler mirrors to form a stable optical resonator, resulting in laser output.

Materials:

  • HeNe laser tube with Brewster windows

  • High reflector mirror

  • Output coupler mirror

  • Adjustable mirror mounts

  • Stable optical table or rail

  • Alignment laser (a low-power, visible laser)

  • White index cards or beam viewers

  • Appropriate laser safety eyewear

Procedure:

  • Safety First: Ensure all laser safety protocols are followed. Wear appropriate safety glasses for the alignment laser. Never look directly into any laser beam.[11]

  • Initial Setup: Mount the HeNe laser tube, high reflector, and output coupler in their respective holders on the optical rail. Ensure the reflective surfaces of both mirrors face the interior of the laser tube.[11]

  • Coarse Alignment with Alignment Laser:

    • Direct the beam of the alignment laser through the center of the output coupler and the bore of the HeNe tube, so it strikes the center of the high reflector mirror.

    • Adjust the high reflector mirror so that the reflected beam travels back along the same path and enters the aperture of the alignment laser.[11]

    • Place the output coupler back in the beam path. You should see multiple reflections. Adjust the output coupler until the primary reflections from both mirrors are collinear and centered on the alignment laser's aperture.

  • Fine Alignment and Achieving Lasing:

    • Turn off the alignment laser and turn on the high-voltage power supply for the HeNe tube. You should see the characteristic pink-red glow of the discharge.[3]

    • Place a white card in front of the output coupler.

    • Carefully and systematically adjust the fine-tuning knobs on one of the mirror mounts. Make small, incremental adjustments while watching the white card for the appearance of a bright, coherent laser spot.

    • Once lasing is achieved, make very small adjustments to the mirror alignment to maximize the output power. This can be measured with a laser power meter.

Protocol 2: Optimizing Discharge Current

Objective: To determine the optimal discharge current for maximizing the output power of the HeNe laser.

Materials:

  • Aligned and functioning HeNe laser

  • Adjustable high-voltage DC power supply

  • Laser power meter

  • Digital multimeter (to measure current)

Procedure:

  • Setup: Place the laser power meter sensor in the path of the laser beam to measure the output power. Connect the multimeter in series with the laser tube to measure the discharge current.

  • Data Collection:

    • Set the power supply to the minimum current required to sustain a stable discharge.

    • Record the discharge current and the corresponding output power.

    • Increase the current in small, discrete steps (e.g., 0.5 mA).

    • At each step, allow the laser to stabilize for a minute and then record the current and power.

    • Continue this process until you observe the output power beginning to decrease with increasing current.[7]

  • Analysis: Plot the output power as a function of the discharge current. The peak of this curve represents the optimal discharge current for maximum output power.

Visualizations

TroubleshootingWorkflow start Laser Malfunction check_power Is there a visible discharge in the tube? start->check_power check_psu Check Power Supply & Connections check_power->check_psu No check_alignment Is the output beam present but weak/unstable? check_power->check_alignment Yes check_tube Inspect Laser Tube for damage check_psu->check_tube realign Perform Optical Alignment Procedure check_alignment->realign Yes check_env Check for Environmental Factors (Vibrations, Temp.) check_alignment->check_env No check_optics Clean/Inspect Optics (Mirrors, Brewster Windows) realign->check_optics stable_operation Stable Laser Operation check_optics->stable_operation check_env->realign

Caption: Troubleshooting workflow for a malfunctioning this compound-based laser.

HeNe_Pumping_Pathway cluster_He Helium cluster_Ne This compound He_ground He (Ground State) He_excited He* (Metastable State) He_ground->He_excited collisional_transfer Collisional Energy Transfer He_excited->collisional_transfer Ne_ground Ne (Ground State) Ne_ground->collisional_transfer Ne_upper Ne* (Upper Lasing Level) stimulated_emission Stimulated Emission (632.8 nm Photon) Ne_upper->stimulated_emission Ne_lower Ne (Lower Lasing Level) spontaneous_emission Spontaneous Emission & Wall Collisions Ne_lower->spontaneous_emission electron_impact Electron Impact (Pumping) electron_impact->He_ground collisional_transfer->Ne_upper Population Inversion stimulated_emission->Ne_lower spontaneous_emission->Ne_ground

Caption: Energy level transitions in a Helium-Neon laser.

References

techniques for the removal of trace impurities from neon gas

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for neon gas purification. This resource is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the removal of trace impurities from this compound gas.

Troubleshooting Guides

This section addresses common issues that may arise during the purification of this compound gas.

Problem Potential Cause Solution
Reduced Gas Flow Clogged filters or linesCheck and replace filters. Inspect lines for any blockages.
Incorrect pressure regulationVerify regulator settings and ensure they are appropriate for the system.
Leak in the systemPerform a leak check using a helium leak detector or soapy water solution.
Inadequate Purity Levels Inefficient purifierThe purification medium (e.g., adsorbent, getter) may be saturated or expired. Regenerate or replace the purifier cartridge.
Contamination during gas transferEnsure all transfer lines and connections are clean and properly purged before use.
Incorrect operating parametersVerify that the temperature, pressure, and flow rate are within the recommended range for the specific purification method.
Pressure Fluctuations Inconsistent gas supplyCheck the source gas cylinder and regulator for proper function.
Malfunctioning pressure controllerInspect and calibrate the pressure controller.
Ice Formation in Cryogenic Systems Presence of moisture in the gasUse a pre-purifier or moisture trap before the cryogenic stage. Ensure proper regeneration of adsorbents to remove water.[1]
Inadequate insulationInspect and improve the insulation of the cryogenic components.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound gas and why are they problematic?

A1: Common impurities in this compound gas include helium, hydrogen, nitrogen, oxygen, water, carbon dioxide, and hydrocarbons.[2] These impurities can interfere with experimental results by altering the chemical or physical properties of the this compound gas. For example, in semiconductor manufacturing, even trace amounts of impurities can lead to defects in microelectronic chips.[3]

Q2: Which purification technique is best for my application?

A2: The choice of purification technique depends on the required purity level, the specific impurities to be removed, and the scale of the operation.

  • Cryogenic Adsorption: This method is effective for removing impurities like nitrogen, oxygen, and carbon dioxide. It involves cooling the gas to very low temperatures to allow impurities to adsorb onto a material like activated charcoal.[4][5][6]

  • Pressure Swing Adsorption (PSA): PSA is a versatile technique for removing a variety of impurities by cyclically pressurizing and depressurizing a vessel containing an adsorbent material.[7][8]

  • Getters: Getters are reactive materials that chemically bind with impurities such as oxygen, water, carbon monoxide, carbon dioxide, hydrogen, and nitrogen. They are excellent for achieving ultra-high purity levels.[9][10]

Q3: How can I verify the purity of my this compound gas after purification?

A3: Gas chromatography (GC) with a suitable detector, such as a pulsed discharge helium ionization detector (PDHID), is a highly sensitive method for analyzing trace impurities in this compound gas.[3] Mass spectrometry is another powerful technique for identifying and quantifying impurities.

Q4: What safety precautions should I take when working with high-purity this compound gas and purification systems?

A4: Always work in a well-ventilated area. Use appropriate personal protective equipment (PPE), including safety glasses and gloves. When working with cryogenic systems, be aware of the risk of cold burns and asphyxiation from vaporized cryogens. Ensure that all high-pressure gas cylinders are properly secured.

Q5: How often should I regenerate or replace the adsorbent in my purification system?

A5: The frequency of regeneration or replacement depends on the concentration of impurities in the feed gas, the flow rate, and the capacity of the adsorbent. Monitor the purity of the output gas regularly. A decline in purity indicates that the adsorbent is becoming saturated and needs to be regenerated or replaced.

Quantitative Data on Purification Techniques

The following table summarizes the performance of different purification techniques for removing specific impurities from this compound gas.

Purification Technique Impurity Typical Purity Achieved (Post-Purification) Reference
Cryogenic Adsorption (with Activated Charcoal)Nitrogen (N₂)< 100 ppm[4]
Oxygen (O₂)< 2 ppm[4]
Carbon Dioxide (CO₂)< 500 ppm (with pre-freezing)[4]
Getter (e.g., SAES Purifier)Nitrogen (N₂)ppt levels[9][10]
Oxygen (O₂)ppt levels[9][10]
Carbon Monoxide (CO)ppt levels[9][10]
Carbon Dioxide (CO₂)ppt levels[9][10]
Hydrogen (H₂)ppt levels[9][10]
Water (H₂O)ppt levels[9][10]

Experimental Protocols

Protocol 1: Purification of this compound Gas using Cryogenic Adsorption

This protocol describes a general procedure for purifying this compound gas using a cryogenic adsorption system with activated charcoal.

Materials:

  • This compound gas cylinder with a two-stage regulator

  • Cryogenic adsorption unit with an activated charcoal trap

  • Liquid nitrogen dewar

  • Gas-tight tubing and fittings

  • Gas chromatograph with a PDHID for purity analysis

  • Moisture trap (e.g., molecular sieves)

Procedure:

  • System Assembly: Assemble the purification line as shown in the workflow diagram below. Ensure all connections are gas-tight.

  • Leak Check: Pressurize the system with high-purity helium and perform a thorough leak check.

  • Purging: Purge the entire system with a low flow of the this compound gas to be purified for at least 30 minutes to remove any atmospheric contaminants.

  • Pre-Cooling: Place the cryogenic trap in an empty dewar and slowly fill the dewar with liquid nitrogen. Allow the trap to cool to liquid nitrogen temperature (77 K).

  • Gas Flow: Once the trap is at a stable low temperature, start the flow of this compound gas through the system. The flow rate should be set according to the manufacturer's recommendations for the specific adsorption unit.

  • Purity Monitoring: After allowing the system to stabilize for a period, typically 1-2 hours, begin monitoring the purity of the this compound gas at the outlet using the gas chromatograph.

  • Data Collection: Collect data until the desired purity is consistently achieved.

  • System Shutdown: When the experiment is complete, first close the this compound gas supply. Allow the cryogenic trap to warm up to room temperature under a low flow of a purge gas (like helium) to prevent atmospheric contamination.

Workflow for Cryogenic Adsorption Purification

CryogenicAdsorptionWorkflow Ne_Cylinder This compound Gas Cylinder Regulator Regulator Ne_Cylinder->Regulator Moisture_Trap Moisture Trap Regulator->Moisture_Trap Cryo_Trap Cryogenic Adsorption Trap (Activated Charcoal) Moisture_Trap->Cryo_Trap GC Gas Chromatograph (Purity Analysis) Cryo_Trap->GC Vent Vent GC->Vent GetterActivation Start Start Install Install Purifier Start->Install Leak_Check Leak Check Install->Leak_Check Evacuate Evacuate to High Vacuum Leak_Check->Evacuate Heat Heat to Activation Temperature Evacuate->Heat Hold Hold at Activation Temperature Heat->Hold Cool Cool to Room Temperature Hold->Cool Ready Getter Activated Cool->Ready

References

Technical Support Center: Spectrometer Calibration Using Neon's Spectral Emission Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in accurately calibrating spectrometers using neon's spectral emission lines.

Frequently Asked Questions (FAQs)

Q1: Why is it important to calibrate a spectrometer?

A: Spectrometer calibration is crucial for ensuring the accuracy of wavelength measurements. Over time, the internal components of a spectrometer can drift due to environmental factors like temperature changes, leading to inaccuracies in the collected spectral data.[1] Regular calibration against a known standard, such as a this compound lamp, corrects for this drift and ensures that the relationship between the pixel position on the detector and the corresponding wavelength is accurate.[2]

Q2: What makes this compound lamps suitable for spectrometer calibration?

A: this compound lamps are ideal for wavelength calibration because they emit a series of distinct, narrow, and well-characterized spectral lines at known wavelengths.[2][3] The spectrum of a this compound lamp has a characteristic pattern of peaks, particularly in the 580 nm to 710 nm range, which provides a reliable reference for calibration.[2] These emission lines are stable and their wavelengths are precisely known, making them an excellent standard for establishing a correct wavelength axis for your spectrometer.[4]

Q3: How often should I calibrate my spectrometer?

A: The frequency of calibration depends on the instrument, its usage, and the environmental conditions. It is good practice to perform a wavelength calibration each time you set up your experiment, especially if the spectrometer has been moved or subjected to significant temperature fluctuations. If you are using a fiber optic spectrometer, you should recalibrate every time you change the fiber.[5]

Q4: Can I use a standard this compound night light for calibration?

A: Yes, in many cases, a simple this compound night light or glow lamp can be used for basic calibration, as they produce the characteristic this compound emission spectrum.[2][6] For high-resolution applications, a dedicated spectral calibration lamp is recommended as its output is optimized for this purpose.[3]

Experimental Protocol: Spectrometer Wavelength Calibration with a this compound Lamp

This protocol outlines the general steps for performing a wavelength calibration using a this compound lamp. Refer to your spectrometer's specific software manual for detailed instructions.

Materials:

  • Spectrometer

  • This compound calibration lamp

  • Optical fiber (if applicable)

  • Spectrometer software

Procedure:

  • Warm-up: Turn on the this compound lamp and allow it to warm up for at least one minute to ensure a stable spectral output.[2]

  • Setup: Connect the optical fiber to the spectrometer and position the other end to receive light from the this compound lamp.[5] If you are not using a fiber, align the spectrometer's entrance slit with the lamp.

  • Software Initialization: Start the spectrometer software.

  • Acquire Spectrum: Acquire a spectrum of the this compound lamp. You should observe a series of sharp peaks corresponding to the this compound emission lines.

  • Peak Identification: Identify several (at least two, but more is better for accuracy) prominent and well-separated peaks in your acquired spectrum.[2][7]

  • Wavelength Assignment: Using a reference table of known this compound emission lines, match the pixel positions of the peaks in your spectrum to their corresponding known wavelengths.

  • Calibration Routine: Use the calibration routine in your spectrometer's software to input the pixel-wavelength pairs. The software will then generate a new calibration curve, which is often a polynomial fit to the data points.[7]

  • Verification: Acquire a new spectrum of the this compound lamp to verify that the peaks are now correctly aligned with their known wavelengths.

Data Presentation: Prominent this compound Emission Lines

The following table lists some of the most prominent emission lines of this compound that are commonly used for spectrometer calibration.

Wavelength (nm)Relative Intensity
585.25Strong
588.19Medium
603.00Weak
607.43Medium
609.62Medium
614.31Strong
621.73Medium
626.65Medium
633.44Medium
638.30Medium
640.22Strong
650.65Strong
659.90Medium
667.83Strong
692.95Strong
703.24Strong

Note: The relative intensities are approximate and can vary depending on the specific lamp and spectrometer used.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Setup cluster_acquisition Data Acquisition cluster_calibration Calibration cluster_verification Verification start Start warmup Warm up this compound Lamp start->warmup align Align Lamp with Spectrometer warmup->align acquire Acquire this compound Spectrum align->acquire identify Identify Peaks acquire->identify match Match Peaks to Known Wavelengths identify->match calculate Calculate Calibration Curve match->calculate verify Acquire New Spectrum & Verify calculate->verify end End verify->end

Caption: A flowchart illustrating the standard workflow for calibrating a spectrometer using a this compound lamp.

Troubleshooting Guide

Q5: I don't see any signal or the signal is very weak. What should I do?

A: This is a common issue that can be caused by several factors. Follow these troubleshooting steps:

  • Check Lamp Power: Ensure the this compound lamp is powered on and has had sufficient time to warm up.[2]

  • Check Fiber/Alignment: Verify that the optical fiber is correctly connected to both the lamp and the spectrometer.[5] If not using a fiber, check the alignment of the spectrometer's entrance slit with the lamp.

  • Increase Integration Time: In your spectrometer software, increase the integration time to collect more light. Be careful not to saturate the detector.

  • Check for Obstructions: Make sure there are no obstructions in the light path.

Q6: The peaks in my spectrum are very broad. How can I improve the resolution?

A: Broad peaks can make accurate calibration difficult. Here are some potential solutions:

  • Adjust Slit Size: If your spectrometer has an adjustable slit, a narrower slit width will improve spectral resolution.

  • Use a Smaller Fiber: If using a fiber optic, a smaller core diameter fiber can improve resolution.[5]

  • Check Focus: Ensure the spectrometer's optics are correctly focused. Refer to your instrument's manual for focusing procedures.

Q7: I can't correctly identify the this compound peaks in my spectrum. What's wrong?

A: Misidentifying peaks is a critical error in calibration. Here's what to do:

  • Compare with a Reference Spectrum: Obtain a known reference spectrum of a this compound lamp and compare it to your acquired spectrum. This will help you to correctly identify the pattern of the peaks.

  • Check for Saturation: If the peaks are saturated (flattened at the top), it can be difficult to accurately determine their center. Reduce the integration time to avoid saturation.

  • Start with the Brightest Peaks: Begin by identifying the most intense and easily recognizable peaks, such as the one at 585.25 nm, and then use the known pattern to identify the others.[6]

Troubleshooting Workflow

troubleshooting_workflow cluster_no_signal No or Weak Signal cluster_broad_peaks Broad Peaks cluster_peak_id Incorrect Peak Identification start Start Troubleshooting check_power Check Lamp Power & Warm-up start->check_power adjust_slit Narrow Slit Width start->adjust_slit compare_reference Compare to Reference Spectrum start->compare_reference check_alignment Check Fiber/Slit Alignment check_power->check_alignment If no fix increase_integration Increase Integration Time check_alignment->increase_integration If no fix end Problem Resolved increase_integration->end Fixed smaller_fiber Use Smaller Diameter Fiber adjust_slit->smaller_fiber If no fix check_focus Check Spectrometer Focus smaller_fiber->check_focus If no fix check_focus->end Fixed check_saturation Reduce Integration Time compare_reference->check_saturation If no fix start_brightest Identify Brightest Peaks First check_saturation->start_brightest If no fix start_brightest->end Fixed

Caption: A flowchart outlining the troubleshooting steps for common issues during spectrometer calibration.

References

Technical Support Center: Stabilizing Low-Pressure Neon Gas Discharges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with low-pressure neon gas discharges.

Troubleshooting Guides

Issue: The this compound discharge is flickering or intermittent.

This is a common instability issue that can often be resolved by systematically checking the experimental setup.

Troubleshooting Steps:

  • Inspect the Power Supply:

    • Verify Connections: Ensure all electrical connections between the power supply and the discharge tube are secure and free of corrosion. Loose connections can lead to intermittent power delivery and flickering.[1]

    • Check Transformer Functionality: If using a transformer, it may be failing. Signs of failure include flickering that wasn't present initially.[2] If possible, test with a known-good transformer.

    • Power Output: Confirm that your power supply is providing the correct voltage and current for your specific tube dimensions and gas pressure.

  • Examine the Discharge Tube and Electrodes:

    • Electrode Integrity: Inspect the electrodes for any signs of wear, damage, or corrosion.[1] Over time, sputtering can degrade the electrode surfaces.

    • Gas Purity: Contaminants in the this compound gas can significantly affect discharge stability. Ensure you are using ultra-high purity (99.99%) this compound.[3] If contamination is suspected, the system may need to be evacuated and refilled with fresh, purified gas.

    • Glass Tubing: Check for any cracks or leaks in the glass tube that could allow atmospheric gases to enter and contaminate the this compound.

  • Review Operating Parameters:

    • Gas Pressure: The gas pressure must be within the optimal range for a stable glow discharge, typically between 0.1 and 10 Torr.[4] Both excessively high and low pressures can lead to instability.

    • Temperature: Overheating can affect the discharge characteristics.[5] Ensure adequate ventilation or a cooling system is in place, especially for high-current experiments.

Issue: The discharge will not initiate (does not turn on).

Failure to ignite the plasma can be due to several factors, from the power supply to the gas conditions.

Troubleshooting Steps:

  • Confirm Power Delivery:

    • Power Supply On: Verify that the power supply is on and delivering voltage.

    • Voltage Level: Ensure the applied voltage is sufficient to cause gas breakdown. The breakdown voltage is a function of gas pressure and electrode distance (Paschen's Law).[6]

  • Check the Gas and Vacuum System:

    • Gas Pressure: The pressure might be too high or too low. A vacuum that is too high (pressure too low) can make it difficult to initiate the discharge.[7] Conversely, if the pressure is too high, a much higher voltage will be required for breakdown.

    • Gas Purity: Impurities in the gas can increase the required breakdown voltage.

  • Inspect the Electrodes:

    • Electrode Spacing: The distance between the electrodes influences the breakdown voltage. Ensure they are correctly positioned.

    • Electrode Surface: Contamination on the electrode surfaces can inhibit the discharge. Cleaning the electrodes may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the ideal gas pressure for a stable low-pressure this compound glow discharge?

A1: The optimal pressure for a stable DC this compound glow discharge is typically in the range of 13 to 133 Pa (approximately 0.1 to 1.0 Torr).[8] The exact pressure will depend on the geometry of your discharge tube and the desired discharge characteristics.

Q2: Why is the color of my this compound discharge not the characteristic reddish-orange?

A2: A color deviation from the expected reddish-orange glow of this compound can indicate gas contamination.[9] Impurities such as nitrogen or water vapor will produce different emission spectra, altering the overall color of the discharge. It is crucial to use ultra-high purity this compound (99.99%) and ensure a clean, leak-tight vacuum system.[3]

Q3: My discharge is unstable and seems to be "dropping out" intermittently. What could be the cause?

A3: Intermittent discharge, or "dropping out," is often caused by loose electrical connections, faulty wiring, or aging electrodes.[1] Carefully inspect all high-voltage connections for tightness and integrity. Examine the electrodes for signs of significant wear or sputtering. A failing power supply or transformer can also be a cause.[2]

Q4: How does temperature affect the stability of the discharge?

A4: Temperature can significantly influence discharge stability. An increase in gas temperature will alter the gas density at a constant pressure, which in turn affects the breakdown voltage and current-voltage characteristics.[5] For high-power applications, thermal management, such as cooling the discharge tube, may be necessary to maintain a stable discharge.

Q5: What type of power supply is best for a stable DC glow discharge?

A5: For a stable DC glow discharge, a constant current power supply is often preferred over a constant voltage supply. This is because the voltage across the discharge can fluctuate with changes in plasma impedance. A constant current source will automatically adjust the voltage to maintain a stable discharge current.

Quantitative Data Summary

The stability of a low-pressure this compound gas discharge is highly dependent on a set of key operational parameters. The following table summarizes some reported parameters for achieving a stable discharge.

ParameterValueUnitsNotes
Gas Pressure13 - 133PaFor a DC glow discharge in a large-diameter tube.[8]
Gas Purity99.99%Ultra-high purity this compound is recommended.[3]
Discharge Voltage200VFound to be optimal in a 2D simulation model.
Electrode Spacing6mmOptimal for stability in the aforementioned simulation.
Initial Electron Density1x1013m-3A parameter from a simulation for achieving a stable state.
Transition Current Density/Pressure² (jn/p²)453pA/(cm²Pa²)A similarity parameter for the transition from normal to abnormal glow discharge.

Experimental Protocols

Protocol for Establishing a Stable Low-Pressure DC this compound Glow Discharge

This protocol outlines the steps to set up and operate a stable DC this compound glow discharge.

1. System Preparation and Cleaning: a. Component Cleaning: Thoroughly clean all internal components of the vacuum chamber, including the discharge tube and electrodes, to remove any contaminants. b. Electrode Surface Preparation: The surfaces of the electrodes should be cleaned to remove any oxide layers or other impurities. This can be achieved by running a high-current this compound discharge to sputter-clean the surfaces.[3] c. System Bake-out: Bake the entire vacuum system for several hours under vacuum to desorb water vapor and other volatile contaminants from the internal surfaces.[3]

2. Vacuum and Gas Handling: a. Evacuation: Evacuate the discharge tube to a base pressure of at least 5 x 10-5 Pa using a diffusion pump with a liquid nitrogen trap or a turbomolecular pump.[3] b. Gas Purification: Use a this compound gas purification system, such as one employing cryo-adsorption with activated charcoal, to remove any residual impurities from the this compound gas before introducing it into the discharge tube.[10][11] c. Gas Introduction: Backfill the chamber with ultra-high purity (99.99%) this compound gas to the desired operating pressure (typically between 13 and 133 Pa).[3] Use a precision leak valve for fine control of the pressure.

3. Discharge Initiation and Stabilization: a. Power Supply Setup: Connect a high-voltage DC power supply to the electrodes. A constant current power supply is recommended for enhanced stability. b. Voltage Application: Gradually increase the voltage across the electrodes until the gas breaks down and a glow discharge is initiated. c. Parameter Adjustment: Fine-tune the gas pressure and discharge current to achieve a stable and uniform glow. Monitor the discharge for any signs of flickering or instability. d. Thermal Equilibrium: Allow the system to reach thermal equilibrium, as the discharge characteristics can drift as the tube heats up.[5]

Visualizations

Troubleshooting_Flickering_Discharge start Start: Flickering Discharge power_supply Check Power Supply start->power_supply connections Inspect Connections power_supply->connections Loose? transformer Test Transformer power_supply->transformer Faulty? discharge_tube Examine Discharge Tube connections->discharge_tube Secure transformer->discharge_tube OK electrodes Check Electrodes discharge_tube->electrodes Worn? gas_purity Verify Gas Purity discharge_tube->gas_purity Contaminated? op_params Review Operating Parameters electrodes->op_params OK gas_purity->op_params Pure pressure Adjust Gas Pressure op_params->pressure Incorrect? temperature Manage Temperature op_params->temperature Overheating? stable Stable Discharge pressure->stable Corrected temperature->stable Corrected

Caption: Troubleshooting workflow for a flickering this compound discharge.

Discharge_Ignition_Workflow start Start: Initiate Discharge prep System Preparation start->prep clean Clean Components prep->clean bakeout Bake-out System prep->bakeout gas_handling Vacuum & Gas bakeout->gas_handling evacuate Evacuate Chamber gas_handling->evacuate purify Purify this compound Gas evacuate->purify backfill Backfill with this compound purify->backfill initiation Discharge Initiation backfill->initiation apply_voltage Apply Voltage initiation->apply_voltage adjust Adjust Parameters apply_voltage->adjust stabilize Achieve Stability adjust->stabilize

Caption: Experimental workflow for establishing a stable discharge.

References

refinement of processes for the isotopic enrichment of neon

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the refinement of processes for the isotopic enrichment of neon. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the naturally occurring isotopes of this compound, and what are their typical abundances?

A1: this compound has three naturally occurring stable isotopes:

  • This compound-20 (²⁰Ne): The most abundant, with a natural abundance of approximately 90.48%.[1][2]

  • This compound-21 (²¹Ne): The least abundant, with a natural abundance of about 0.27%.[1]

  • This compound-22 (²²Ne): Has a natural abundance of around 9.25%.[3]

Q2: Why is isotopic enrichment of this compound important for research and drug development?

A2: While the search results do not directly mention drug development applications for this compound isotopes, stable isotope labeling in general is a critical tool in this field. Enriched stable isotopes are used in metabolic studies and to trace the pathways of drugs within biological systems. The unique properties of this compound isotopes could potentially be leveraged for specialized applications in these areas.

Q3: What are the primary methods for the isotopic enrichment of this compound?

A3: Several methods have been successfully used to enrich this compound isotopes, including:

  • Gaseous Thermal Diffusion: This method utilizes a temperature gradient to separate isotopes.[4]

  • Supersonic Molecular Beams: This technique separates isotopes based on their different scattering angles from a crystal surface.[5]

  • Growth in Helium Nanodroplets: In this method, this compound clusters are grown in pre-ionized helium nanodroplets, leading to an enrichment of the heavier isotope, ²²Ne.[1][6]

  • Diffusion through a Porous Wall: This process relies on the different diffusion rates of isotopes through a porous membrane.[7]

  • Thermoacoustic Enrichment: This technique uses sound waves to create a temperature gradient that drives isotopic separation.[8]

Troubleshooting Guides

Issue 1: Low Enrichment of ²²Ne in Helium Nanodroplet Method

Symptoms:

  • Mass spectrometry results show a lower than expected abundance of ²²Ne in the this compound cluster ions.

  • The enrichment factor is not significantly different from the natural abundance.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Insufficient Evaporation in Collision Cell: The enrichment is largely driven by the evaporation of this compound atoms in the collision cell.[1][6]Increase the collision cell pressure to promote more significant evaporation.
Neutral Helium Nanodroplets Used: this compound clusters grown in neutral helium nanodroplets that are subsequently ionized show no significant isotope enrichment.[1][6]Ensure that pre-ionized, mass-to-charge selected helium nanodroplets are being used.
Cluster Size Dependence: The enrichment of ²²Ne is dependent on the cluster size.[1][6]Optimize the experimental conditions to favor the formation of smaller cluster sizes, which have shown higher enrichment.
Issue 2: Poor Separation Efficiency in Supersonic Molecular Beam Method

Symptoms:

  • The different this compound isotopes are not scattering at sufficiently different angles from the crystal surface.

  • The collected samples show minimal isotopic enrichment.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incorrect Beam Velocity: The separation is dependent on the velocity of the incident supersonic beam.[5]Verify and adjust the parameters controlling the supersonic beam to achieve the optimal velocity and velocity distribution.
Imperfect Crystal Surface: The diffraction of the isotopes is reliant on a well-ordered crystalline surface.Ensure the crystalline substance used for scattering is clean and has a well-defined structure.
Inaccurate Detector Placement: The collection of the separated isotopes depends on precise placement of the detector or collector.Calibrate the position of the adjustable mass spectrometer detector and collector to align with the predicted scattering angles of the different isotopes.[5]

Quantitative Data

Table 1: Natural Abundance of this compound Isotopes

IsotopeMass (u)Natural Abundance (%)
²⁰Ne19.9924490.48[1]
²¹Ne20.993850.27[1]
²²Ne21.991379.25[1]

Table 2: Example of Isotopic Composition after Enrichment by Doping Charged Helium Nanodroplets

IsotopeAbundance in Natural this compound (%)Abundance in Ne₁₃⁺ after Enrichment (%)
²⁰Ne90.4884.12[1]
²¹Ne0.270.39[1]
²²Ne9.2515.49[1]

Experimental Protocols

Protocol 1: Isotopic Enrichment of this compound using Supersonic Molecular Beams

This protocol is based on the method of directing a supersonic beam with a specific velocity at a crystalline substance to achieve isotopic separation through diffraction.[5]

Methodology:

  • System Setup: The experiment is conducted in an ultra-high vacuum (UHV) scattering apparatus equipped with an adjustable mass spectrometer detector and collector.

  • Beam Generation: A supersonic beam of this compound gas with a well-defined velocity and velocity distribution is generated. The isotopes within the beam will have the same velocity but different quantum wavelengths due to their mass difference.

  • Scattering: The supersonic beam is directed at a crystalline surface.

  • Diffraction and Separation: Due to their different wavelengths, the this compound isotopes (²⁰Ne and ²²Ne) diffract and scatter at different angles from the crystal surface.

  • Collection: The separated isotopes are collected using a strategically placed "catcher's mitt" or a similar collection device positioned at the specific angles of diffraction for each isotope.

  • Analysis: The isotopic composition of the collected samples is analyzed using a mass spectrometer to determine the enrichment ratio.

Visualizations

Experimental_Workflow_Supersonic_Beam cluster_setup System Setup cluster_process Enrichment Process cluster_analysis Analysis UHV_Apparatus Ultra-High Vacuum (UHV) Scattering Apparatus Beam_Gen Generate Supersonic this compound Beam UHV_Apparatus->Beam_Gen Mass_Spec Adjustable Mass Spectrometer Detector Analysis Analyze Isotopic Composition Mass_Spec->Analysis Scattering Direct Beam at Crystalline Surface Beam_Gen->Scattering Same Velocity, Different Wavelengths Diffraction Isotopes Diffract at Different Angles Scattering->Diffraction Collection Collect Separated Isotopes Diffraction->Collection ²⁰Ne & ²²Ne Separate Collection->Analysis

Caption: Workflow for this compound Isotope Enrichment via Supersonic Molecular Beams.

Troubleshooting_Low_Enrichment Problem Low ²²Ne Enrichment Cause1 Insufficient Evaporation Problem->Cause1 Cause2 Use of Neutral HNDs Problem->Cause2 Cause3 Suboptimal Cluster Size Problem->Cause3 Solution1 Increase Collision Cell Pressure Cause1->Solution1 Solution2 Use Pre-ionized HNDs Cause2->Solution2 Solution3 Optimize for Smaller Clusters Cause3->Solution3

Caption: Troubleshooting Logic for Low ²²Ne Enrichment in Helium Nanodroplets.

References

identifying and mitigating common experimental artifacts with neon

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common experimental artifacts when using the Neon™ Transfection System.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low transfection efficiency with the this compound™ System?

A1: Low transfection efficiency can stem from several factors.[1] Key contributors include suboptimal electrical parameters, poor plasmid quality (e.g., endotoxin contamination, high salt concentration, or size larger than 10 kb), incorrect plasmid quantity, and compromised cell health.[1][2] Stressed, damaged, or mycoplasma-contaminated cells, as well as incorrect cell density or high passage numbers, can also negatively impact efficiency.[1]

Q2: What factors typically lead to low cell viability after electroporation?

A2: Similar to low transfection efficiency, suboptimal electrical parameters are a primary cause of poor cell survival.[1] Other significant factors include poor plasmid quality, excessive plasmid quantity, and stressed or damaged cells.[1] Physical procedural issues such as reusing a this compound™ tip more than twice or the presence of microbubbles in the tip, which can cause arcing, are also common culprits.[2][3]

Q3: What is "arcing," and what causes it during a this compound™ transfection experiment?

A3: Arcing is an electrical discharge that can occur during electroporation, often resulting in sample loss and damage to cells. The primary causes of arcing are high salt content in the DNA preparation, high cell density, and the formation of microbubbles at the tip of the piston.[1] To avoid this, use high-quality, low-salt DNA preparations and pipette the cell suspension slowly and smoothly to prevent bubble formation.[1]

Q4: Can the quality of my plasmid DNA affect transfection outcomes?

A4: Absolutely. The quality of your plasmid DNA is critical. A low A260/A280 ratio (ideally should be at least 1.8) can lead to reduced transfection efficiency and cell viability.[4] The presence of nicked or degraded DNA can also significantly decrease transfection efficiency; the content of nicked DNA should be below 20%.[1] It is recommended to verify DNA integrity on an agarose gel before use.[1]

Q5: How many times can I reuse the this compound™ tips and tubes?

A5: It is recommended to discard this compound™ tips after two uses and this compound™ tubes after ten uses to avoid cross-contamination and ensure consistent performance.[5] The gold coating on the tip's electrode can thin with repeated use, potentially altering the delivered voltage and current.[6]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Transfection Efficiency
Potential Cause Recommended Solution
Suboptimal Electrical Parameters Optimize pulse voltage, width, and number using the 24-well optimization protocol.[4][7] Consult the Thermo Fisher this compound™ cell-specific protocol database for recommended starting points.
Poor Plasmid Quality Use a high-quality plasmid purification kit. Ensure the A260/A280 ratio is ≥ 1.8.[4] Verify plasmid integrity on an agarose gel.[1] Avoid ethanol precipitation for concentrating DNA, as it can introduce excess salt.[4]
Incorrect Cell Density Optimize cell density for your specific cell type. A typical range is 1-10 million cells/mL.[8] Both too low and too high cell densities can reduce efficiency.[1]
Cell Health and Passage Number Use healthy, low-passage cells in the logarithmic growth phase.[1] Ensure cells are free from mycoplasma contamination. Allow freshly thawed cells to recover for 2-3 passages before transfection.[8]
Issue 2: Low Cell Viability
Potential Cause Recommended Solution
Electrical Parameters Too Harsh Decrease the voltage in 10-volt increments or reduce the pulse length to improve viability.[8] Perform an optimization experiment to find the best balance between efficiency and viability.
Arcing Ensure DNA preparations have low salt content. Avoid high cell densities. Pipette the cell/DNA mixture slowly and carefully to prevent air bubbles.[1]
Suboptimal Post-Electroporation Care Immediately transfer cells into pre-warmed culture medium after electroporation.[8] Consider using a specialized recovery medium, which may contain supplements to aid in cell recovery.
Buffer Composition Use the appropriate this compound™ Resuspension Buffer (R or T) for your cell type.[4] Using a low-conductivity electroporation buffer can reduce overheating and cell death.[8]

Quantitative Data Summary

The following tables provide a summary of this compound™ Transfection System performance across various cell types. Data is compiled from publicly available resources from Thermo Fisher Scientific.

Table 1: Transfection Efficiency and Cell Viability for Common Cell Lines

Cell LineCell TypeRecommended ProgramTransfection Efficiency (%)Cell Viability (%)
HEK293 Human Embryonic Kidney1400V, 20ms, 1 pulse~90%~95%
Jurkat Human T lymphocyte1325V, 10ms, 3 pulses~85%~80%
Primary T Cells Human1600V, 10ms, 3 pulses>90% (mRNA)>80%
HUVEC Human Umbilical Vein Endothelial1100V, 30ms, 1 pulse~94%~90%
iPSCs (human) Induced Pluripotent Stem Cells1100V, 30ms, 1 pulse~80%~85%

Note: Efficiency and viability can vary based on the transfected substrate (plasmid DNA, siRNA, mRNA), cell passage number, and overall cell health.

Experimental Protocols & Methodologies

Protocol 1: CRISPR/Cas9-Mediated Genome Editing of Human Primary T-Cells

This protocol outlines the delivery of Cas9/gRNA ribonucleoprotein (RNP) complexes into primary T-cells using the this compound™ Transfection System.

1. T-Cell Preparation and Activation:

  • Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs).[1]

  • Activate the T-cells using CD3/CD28 activator beads in a suitable T-cell expansion medium supplemented with IL-2 for 3 days.[1]

2. RNP Complex Formation:

  • Prepare the Cas9/gRNA complex by mixing TrueCut™ Cas9 Protein v2 and the appropriate gRNA.

3. Electroporation:

  • Harvest and wash the activated T-cells.

  • Resuspend 2 x 10^5 cells in 5 µL of Buffer R and mix with the Cas9/gRNA complex.[1]

  • Aspirate 10 µL of the cell/RNP mixture into a 10 µL this compound™ tip, avoiding bubbles.[1]

  • Electroporate using Program #24 (1600 V, 10 ms, 3 pulses).[1]

4. Post-Electroporation:

  • Immediately transfer the electroporated cells into a 24-well plate containing 0.5 mL of pre-warmed culture medium.[1]

  • Incubate at 37°C and 5% CO2 for 48 hours before assessing editing efficiency.[1]

Mitigating Off-Target Effects: Impact on Signaling Pathways

Electroporation is a physical process that can induce cellular stress, leading to the activation of various signaling pathways and potential off-target effects.

Commonly Affected Pathways:

  • Stress Response Pathways: Electroporation can activate stress-activated protein kinase (SAPK) pathways, such as the JNK and p38 MAPK pathways, in response to cellular stress.[9]

  • Apoptosis Pathways: Excessive stress from electroporation can trigger programmed cell death, or apoptosis.

  • Unfolded Protein Response (UPR): The influx of foreign material and cellular stress can lead to an accumulation of misfolded proteins in the endoplasmic reticulum, activating the UPR.[5][10]

Mitigation Strategies:

  • Optimize Electroporation Parameters: Use the lowest possible voltage and pulse duration that still provides acceptable transfection efficiency to minimize cell stress.

  • Allow for Cell Recovery: Provide a recovery period of 24-48 hours post-transfection before subjecting cells to further experimental manipulations. A brief 20-minute rest at 37°C immediately after electroporation and before adding media can also improve viability.[1]

  • Use Specialized Recovery Media: Consider using commercially available or in-house formulated recovery media containing supplements that can help mitigate stress and improve viability.[3][11]

  • Maintain Healthy Cell Cultures: Healthy, unstressed cells are more resilient to the physical stress of electroporation.

Visualizations

Experimental_Workflow cluster_prep Cell & Reagent Preparation cluster_ep Electroporation cluster_post Post-Transfection cell_culture 1. Culture & Harvest Cells plasmid_prep 2. Prepare High-Quality Plasmid/RNA cell_culture->plasmid_prep resuspend 3. Resuspend Cells in Buffer R/T plasmid_prep->resuspend mix 4. Mix Cells with Substrate aspirate 5. Aspirate into this compound™ Tip mix->aspirate electroporate 6. Electroporate with Optimized Program aspirate->electroporate plate 7. Plate Cells in Pre-warmed Media incubate 8. Incubate (24-48h) plate->incubate assay 9. Assay for Transfection Efficiency/Gene Expression incubate->assay

Caption: A generalized experimental workflow for the this compound™ Transfection System.

Troubleshooting_Flowchart start Low Transfection Efficiency or Viability check_params Are Electrical Parameters Optimized? start->check_params check_cells Are Cells Healthy & Low Passage? check_params->check_cells Yes optimize Run 24-well Optimization Protocol check_params->optimize No check_plasmid Is Plasmid Quality High? check_cells->check_plasmid Yes improve_culture Improve Cell Culture Practices check_cells->improve_culture No check_arcing Is Arcing Observed? check_plasmid->check_arcing Yes purify_plasmid Re-purify Plasmid, Check A260/280 check_plasmid->purify_plasmid No reduce_salt_density Reduce Salt in DNA Prep & Cell Density check_arcing->reduce_salt_density Yes success Successful Transfection check_arcing->success No optimize->check_cells improve_culture->check_plasmid purify_plasmid->check_arcing reduce_salt_density->success

Caption: A troubleshooting flowchart for common this compound™ transfection issues.

Signaling_Pathway cluster_pathways Affected Signaling Pathways electroporation Electroporation Event stress Cellular Stress electroporation->stress jnk_mapk JNK/p38 MAPK Pathway stress->jnk_mapk apoptosis Apoptosis Pathway stress->apoptosis upr Unfolded Protein Response (UPR) stress->upr outcome Altered Gene Expression & Cell Fate jnk_mapk->outcome apoptosis->outcome upr->outcome

Caption: Signaling pathways potentially activated by electroporation-induced stress.

References

Enhancing Closed-Cycle Neon Cryogenic Cooler Efficiency: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the performance of closed-cycle neon cryogenic coolers. The following guides and frequently asked questions (FAQs) address common issues encountered during experimental work, offering solutions and best practices to ensure efficient and stable operation.

Troubleshooting Guide

This section provides solutions to common problems encountered with closed-cycle this compound cryogenic coolers.

1. Failure to Reach Base Temperature

Question: My cryocooler is not reaching its specified base temperature. What are the possible causes and how can I troubleshoot this?

Answer:

Failure to reach base temperature is a common issue that can stem from several factors. Systematically investigating each possibility is key to resolving the problem.

  • Excessive Heat Load: The most frequent cause is a heat load on the cold stage that exceeds the cooler's capacity at that temperature.

    • Troubleshooting Steps:

      • Verify Experimental Heat Load: Double-check calculations for all sources of heat in your experimental setup, including radiation, conduction through wiring and supports, and any active heating elements.

      • Inspect Radiation Shielding: Ensure all radiation shields are properly installed, securely fastened, and have a good thermal connection to the appropriate cooling stage. A loose or poorly connected shield will significantly increase the radiative heat load on the lower stages.

      • Check for Thermal Shorts: Inspect the cryostat for any unintended physical contact between warmer and colder components. This can include wiring, sample holders, or misplaced hardware.

  • Vacuum Integrity: A poor vacuum in the insulating space around the cold head will lead to increased heat transfer through residual gas conduction.

    • Troubleshooting Steps:

      • Check Vacuum Gauge Reading: Verify that the vacuum level is within the manufacturer's recommended operating range (typically <10⁻⁴ mbar).

      • Perform a Leak Check: If the vacuum is poor, perform a helium leak check of the vacuum chamber, seals, and feedthroughs to identify and repair any leaks.[1] Common leak points include O-ring seals and welded joints.

  • Contamination: Frozen contaminants within the this compound gas circuit can block heat exchangers and reduce the efficiency of the refrigeration cycle.[2]

    • Troubleshooting Steps:

      • Gas Purity: Ensure you are using high-purity this compound gas as specified by the cryocooler manufacturer.

      • Purging Procedure: If contamination is suspected, perform a full warm-up and purge of the system with clean, dry helium or this compound gas according to the manufacturer's instructions. This will help to flush out any condensed gases.

2. Temperature Instability and Fluctuations

Question: The temperature of my cold stage is fluctuating significantly. What could be causing this and how can I stabilize it?

Answer:

Temperature instability can compromise experimental data. The source of the fluctuations can be either internal or external to the cryocooler.

  • Control System Issues:

    • Troubleshooting Steps:

      • PID Controller Tuning: The Proportional-Integral-Derivative (PID) temperature controller may need to be tuned for your specific experimental setup and heat load. Consult the controller's manual for auto-tuning procedures or manual tuning guidelines.

      • Sensor Placement: Ensure the temperature sensor is securely mounted in a location that accurately reflects the temperature of your sample or the area of interest. A loose sensor or a sensor in a location with a high thermal gradient can lead to erratic readings and poor control.

  • Fluctuating Heat Load:

    • Troubleshooting Steps:

      • Identify Variable Heat Sources: Determine if any part of your experiment introduces a fluctuating heat load. This could be from cyclical electronic measurements or intermittent laser pulses.

      • Improve Thermal Damping: Increase the thermal mass at the cold stage or improve the thermal connection between your experiment and the cold head to help dampen the effect of these fluctuations.

  • Gas Pressure Oscillations:

    • Troubleshooting Steps:

      • Check Compressor Performance: Ensure the helium compressor is operating smoothly and that the supply and return pressures are stable and within the manufacturer's specified ranges.

      • Inspect Gas Lines: Check for any kinks or obstructions in the flexible gas lines connecting the compressor to the cold head.

Frequently Asked Questions (FAQs)

Q1: What is the typical cooldown time for a closed-cycle this compound cryocooler?

A1: The cooldown time can vary significantly depending on the specific model of the cryocooler, the thermal mass of the system being cooled, and the initial heat load. A system with a small thermal mass might cool down from room temperature to its base temperature in a few hours, while a larger system with a significant experimental setup could take 20 hours or more.[3]

Q2: How often does the this compound gas need to be replaced?

A2: In a properly sealed closed-cycle system, the this compound gas should not need to be replaced for several years. Gas loss is typically due to very small leaks that develop over time. If you notice a degradation in performance that is not attributable to other factors, a gas leak and the need for a refill may be the cause.

Q3: What maintenance is required for a closed-cycle this compound cryocooler?

A3: Regular maintenance is crucial for optimal performance and longevity. Key maintenance tasks include:

  • Adsorber Replacement: The adsorber in the helium compressor, which removes oil and other contaminants from the helium gas stream, typically needs to be replaced every 10,000 to 20,000 hours of operation, or as recommended by the manufacturer.

  • Cooling Water/Air Flow: Ensure the compressor has adequate cooling. For water-cooled compressors, check the water flow rate and temperature regularly. For air-cooled compressors, ensure the cooling fins are clean and there is unobstructed airflow.

  • Vacuum System Maintenance: Regularly check the performance of your vacuum pumping system and perform maintenance as needed.

Q4: Can I use a gas other than this compound in my cryocooler?

A4: No, you should only use the refrigerant gas specified by the manufacturer. Closed-cycle cryocoolers are designed and optimized for the specific thermodynamic properties of a particular gas. Using a different gas will likely result in poor performance and could potentially damage the system.

Performance Data

The performance of a closed-cycle this compound cryogenic cooler is dependent on the specific model and the operating conditions. The following tables provide a summary of typical performance data.

ParameterTypical ValueNotes
Base Temperature25 K - 40 KCan be lower in specialized systems.
Cooling Capacity @ 30 K1 W - 5 WVaries significantly between models.
Cooldown Time (to 30 K)3 - 10 hoursHighly dependent on the thermal mass of the attached experiment.
Compressor Input Power1.5 kW - 7 kW
Operating this compound Pressure10 - 25 barVaries with manufacturer and model.
Temperature (K)Cooling Capacity (W)
301.5
403.0
505.0
607.5
7010.0

Note: The data in these tables are representative and may not reflect the exact performance of your specific cryocooler model. Always consult the manufacturer's specifications for accurate data.

Experimental Protocols

1. Measuring Cooling Capacity (Calorimetric Method)

Objective: To determine the cooling capacity of the cryocooler at a specific temperature.

Methodology:

  • System Preparation:

    • Ensure the cryocooler is fully cooled down and has reached a stable base temperature.

    • A calibrated temperature sensor and a resistive heater should be mounted on the cold stage. Ensure good thermal contact for both.

    • The vacuum in the cryostat should be stable and within the recommended operating range.

  • Procedure:

    • With the heater off, record the stable base temperature of the cold stage.

    • Apply a small, known power to the heater using a precision power supply.

    • Allow the system to reach a new stable temperature and record this temperature and the heater power.

    • Increment the heater power in small steps, allowing the system to stabilize at each step, and record the temperature and power at each point.

    • Continue this process until the cold stage temperature is above the desired range of interest.

  • Data Analysis:

    • Plot the heater power (in Watts) on the y-axis versus the stable temperature (in Kelvin) on the x-axis.

    • This plot represents the cooling capacity curve of the cryocooler. The cooling capacity at any given temperature is equal to the heater power applied to maintain that temperature.

2. System Cooldown Performance Test

Objective: To characterize the cooldown performance of the cryocooler with a specific experimental setup.

Methodology:

  • System Preparation:

    • Install the complete experimental setup on the cryocooler's cold stage.

    • Ensure all temperature sensors are properly installed at key locations (e.g., cold head, radiation shield, sample stage).

    • Ensure the vacuum chamber is properly sealed.

  • Procedure:

    • Begin with the entire system at ambient temperature.

    • Start the vacuum pumping system and once the required vacuum level is reached, start the cryocooler.

    • Record the temperature from all sensors at regular intervals (e.g., every 5-10 minutes) throughout the cooldown process.

    • Continue recording until the system reaches its stable base temperature.

  • Data Analysis:

    • Plot the temperature of each sensor as a function of time.

    • This plot provides the cooldown curve for your specific system, showing the time taken to reach different temperature levels.

Visualizations

Troubleshooting_Workflow Start Start: Cooler not reaching base temperature Check_Heat_Load Check Heat Load Start->Check_Heat_Load Inspect_Shielding Inspect Radiation Shielding Check_Heat_Load->Inspect_Shielding Excessive? Check_Vacuum Check Vacuum Integrity Check_Heat_Load->Check_Vacuum Normal Check_Thermal_Shorts Check for Thermal Shorts Inspect_Shielding->Check_Thermal_Shorts Resolved Issue Resolved Inspect_Shielding->Resolved Issue Found & Fixed Check_Thermal_Shorts->Check_Vacuum Check_Thermal_Shorts->Resolved Issue Found & Fixed Leak_Check Perform Helium Leak Check Check_Vacuum->Leak_Check Poor Vacuum? Check_Contamination Check for Contamination Check_Vacuum->Check_Contamination Good Vacuum Leak_Check->Check_Contamination Leak_Check->Resolved Leak Found & Fixed Purge_System Warm-up and Purge System Check_Contamination->Purge_System Suspected? Unresolved Issue Persists: Consult Manufacturer Check_Contamination->Unresolved Unlikely Purge_System->Resolved

Caption: Troubleshooting workflow for a cryocooler failing to reach its base temperature.

Cooling_Capacity_Measurement Start Start: Measure Cooling Capacity Stabilize_Base_Temp Stabilize at Base Temperature Start->Stabilize_Base_Temp Apply_Heater_Power Apply Known Heater Power Stabilize_Base_Temp->Apply_Heater_Power Stabilize_New_Temp Wait for Temperature to Stabilize Apply_Heater_Power->Stabilize_New_Temp Record_Data Record Temperature and Power Stabilize_New_Temp->Record_Data More_Data_Points More Data Points Needed? Record_Data->More_Data_Points More_Data_Points->Apply_Heater_Power Yes Plot_Data Plot Power vs. Temperature More_Data_Points->Plot_Data No End End: Cooling Capacity Curve Plot_Data->End

Caption: Experimental workflow for measuring the cooling capacity of a cryocooler.

References

Validation & Comparative

A Comparative Analysis of Neon and Helium as Cryogenic Coolants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of scientific research, achieving and maintaining cryogenic temperatures is paramount for a diverse range of applications, from the operation of superconducting magnets in magnetic resonance imaging (MRI) and nuclear magnetic resonance (NMR) spectroscopy to the cooling of sensitive detectors in particle physics and the preservation of biological samples. The choice of cryogenic coolant is a critical decision that can significantly impact experimental outcomes, operational efficiency, and budget. This guide provides a comprehensive comparative analysis of two primary cryogenic coolants: neon and helium.

Quantitative Data Summary

A side-by-side comparison of the key physical properties of this compound and helium is essential for understanding their respective advantages and limitations as cryogenic coolants. The following table summarizes these properties.

PropertyThis compound (Ne)Helium (He)
Boiling Point (at 1 atm) 27.1 K (-246°C)4.2 K (-269°C)
Liquid Density (at boiling point) 1207 kg/m ³125 kg/m ³
Latent Heat of Vaporization 85.8 kJ/kg20.9 kJ/kg
Specific Heat (Liquid at constant pressure) 1.85 kJ/kg·K4.44 kJ/kg·K
Thermal Conductivity (Liquid at boiling point) 0.13 W/m·K0.02 W/m·K

Performance Comparison

Cooling Capacity and Temperature Range:

Helium's most notable characteristic is its extremely low boiling point of 4.2 K, making it the only choice for applications requiring temperatures below 27 K.[1][2] This is crucial for maintaining the superconducting state of many materials used in high-field magnets for MRI and NMR, as well as for various quantum computing and particle physics experiments.

This compound, with a boiling point of 27.1 K, offers a significantly higher operating temperature. While this precludes its use for the lowest temperature applications, it has a distinct advantage in its volumetric refrigerating capacity. This compound has over 40 times the refrigerating capacity per unit volume of liquid helium, making it a more efficient coolant for applications in the 25-40 K range.

Thermodynamic Efficiency and Cost:

From a thermodynamic standpoint, this compound cycles can exhibit a higher degree of perfection compared to helium cycles, leading to increased thermodynamic efficiency and reduced energy costs for cooling at temperatures between 27 K and 63 K.[3] The higher cost of this compound has historically been a limiting factor in its widespread adoption.[3] However, with increasing demand for helium and its finite supply, the price of helium has been rising, making this compound a more economically competitive alternative in certain scenarios.[1]

Operational Considerations:

Helium's low density can complicate compression and require larger channels for circulation.[3] this compound, being denser, can be used with a wider variety of compressors, including vane-type compressors.[3] Furthermore, the higher latent heat of vaporization of this compound means that a given volume of liquid this compound can absorb more heat than the same volume of liquid helium, leading to longer hold times in dewars and potentially less frequent refills.

Experimental Protocols

A common method for evaluating the performance of a cryogenic coolant is boil-off calorimetry . This technique measures the rate at which a known volume of liquid cryogen evaporates due to heat leak into the system. This evaporation rate, or boil-off rate, is directly proportional to the heat load on the system.

Objective: To determine and compare the cooling capacity of liquid this compound and liquid helium under a specific heat load.

Materials:

  • Two identical cryogenic dewars with a known volume and thermal insulation characteristics.

  • A known heat source (e.g., a resistive heater with a power supply).

  • Mass flow meters to measure the gas flow rate at the dewar outlet.

  • Temperature and pressure sensors.

  • Data acquisition system.

  • Liquid this compound and liquid helium.

Procedure:

  • System Preparation:

    • Ensure both dewars are clean, dry, and have been leak-checked.

    • Install the heat source, temperature sensors, and pressure sensors inside each dewar.

    • Connect the dewar outlets to the mass flow meters.

  • Cooldown:

    • Pre-cool both dewars with a less expensive cryogen like liquid nitrogen to minimize the consumption of the test cryogens.

    • Carefully fill one dewar with liquid this compound and the other with liquid helium to a predetermined level.

  • Stabilization:

    • Allow the cryogens in both dewars to reach a stable, boiling state at atmospheric pressure. Record the stable temperature and pressure readings.

  • Boil-off Measurement (No Applied Heat Load):

    • Measure the steady-state boil-off rate of each cryogen for a set period. This represents the heat leak into the dewar itself.

  • Boil-off Measurement (With Applied Heat Load):

    • Apply a known and identical heat load to the resistive heater in each dewar.

    • Allow the system to reach a new steady state and measure the new boil-off rate for each cryogen.

  • Data Analysis:

    • Calculate the heat leak into each dewar using the latent heat of vaporization of the respective cryogen and the boil-off rate measured in step 4.

    • Calculate the total heat input to each dewar when the heater is on by using the boil-off rate from step 5.

    • The cooling power of the cryogen at that specific heat load is the difference between the total heat input and the inherent heat leak of the dewar.

    • Compare the cooling power per unit volume and per unit mass for this compound and helium.

Decision Pathway for Cryogenic Coolant Selection

The choice between this compound and helium as a cryogenic coolant is a multifaceted decision that depends on the specific requirements of the experiment or application. The following diagram illustrates a logical workflow to guide this selection process.

CoolantSelection start Start: Define Experimental Requirements temp_req Required Operating Temperature? start->temp_req below_27k < 27 K temp_req->below_27k Yes above_27k ≥ 27 K temp_req->above_27k No select_he Select Helium below_27k->select_he cooling_capacity High Volumetric Cooling Capacity Required? above_27k->cooling_capacity final_choice Final Coolant Selection select_he->final_choice consider_ne Consider this compound cost_efficiency Primary Concern: Cost & Energy Efficiency? consider_ne->cost_efficiency cooling_capacity->consider_ne Yes cooling_capacity->cost_efficiency No select_ne Select this compound cost_efficiency->select_ne Yes compare_he_ne Evaluate Helium vs. This compound (Cost-Benefit Analysis) cost_efficiency->compare_he_ne No select_ne->final_choice compare_he_ne->final_choice

Caption: Decision workflow for selecting between this compound and helium as a cryogenic coolant.

Conclusion

The selection of a cryogenic coolant is a critical decision in the design and operation of low-temperature experiments. While liquid helium remains indispensable for achieving temperatures below 27 K, liquid this compound presents a compelling alternative for applications in the 25-40 K range, offering superior volumetric cooling capacity and potentially higher thermodynamic efficiency. As the demand and cost of helium continue to rise, a thorough evaluation of the specific experimental requirements against the properties and costs of both this compound and helium is crucial for making an informed and economical choice. This guide provides the foundational data and a decision-making framework to assist researchers, scientists, and drug development professionals in this important selection process.

References

Validation of Analytical Methods: A Comparative Guide to the Use of Neon as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data accuracy and reliability. The choice of an internal standard is paramount in chromatographic and mass spectrometric methods to correct for variations in sample injection, and instrument response.[1][2][3] This guide provides a comprehensive comparison of neon as an internal standard against other alternatives, with a focus on its application in gas analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Performance of this compound-21 as an Internal Standard

The use of an internal standard is crucial for improving the accuracy and precision of analytical results by compensating for random and systematic errors that can occur during sample preparation and analysis.[1] A specific application demonstrating the efficacy of this compound as an internal standard is the quantitative determination of helium in human blood by GC-MS using its isotope, this compound-21, as the internal standard.[4][5] The validation parameters for this method are summarized below.

Validation ParameterPerformance MetricValue
Linearity Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) Concentration1.8 ppm
Limit of Quantitation (LOQ) Concentration6.0 ppm
Precision (Repeatability) Relative Standard Deviation (%RSD)1.3 - 5.1%

Table 1. Performance data for the quantitative analysis of helium by GC-MS using a this compound-21 internal standard.[4][5]

Comparison with Alternative Internal Standards

The ideal internal standard should be chemically similar to the analyte, not naturally present in the sample, and well-separated from other components in the chromatogram.[3][6] For gas analysis, particularly of inert gases, this compound presents a unique set of properties compared to more common internal standards like deuterated compounds or structurally similar organic molecules.

PropertyThis compoundDeuterated AnalogsStructurally Similar Compounds
Chemical Inertness HighModerate to HighVariable
Natural Abundance in Samples Low and consistentAbsentPotentially Present
Chromatographic Behavior Elutes early, sharp peakSimilar to analyteSimilar to analyte
Potential for Interference LowLowModerate to High
Availability Readily available as a pure gasCustom synthesis may be requiredGenerally available
Cost Generally lowCan be highVariable
Applicability Primarily for gas analysisWide applicabilityWide applicability

Table 2. A comparative overview of the properties of this compound versus common alternative internal standards for gas chromatography applications.

Experimental Protocols

A detailed methodology for the key experiment cited is provided below.

Quantitative Determination of Helium in Blood using a this compound-21 Internal Standard by GC-MS

This protocol is based on the method described by Tsujita et al. (2019).[4][5]

1. Sample Preparation:

  • Whole blood samples are collected in vacuum blood collection tubes.

  • The headspace gas from the collection tubes is sampled for analysis.

  • Naturally existing this compound-21 in the air within the headspace serves as the internal standard.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 7890A GC

  • Mass Spectrometer: Agilent 5975C MSD

  • Column: Double TC-Molsieve 5A capillary column (total length 60 m)

  • Carrier Gas: Hydrogen at a flow rate of 36 cm/s

  • Injection Mode: Splitless

  • Oven Temperature Program: Isothermal at 50°C

  • MSD Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Detection Mode: Selected Ion Monitoring (SIM)

    • m/z 4 for helium

    • m/z 21 for this compound-21

3. Calibration:

  • A calibration curve is generated by analyzing standard gas mixtures containing known concentrations of helium.

  • The ratio of the peak area of helium to the peak area of this compound-21 is plotted against the concentration of helium.

4. Data Analysis:

  • The concentration of helium in the blood samples is determined from the calibration curve using the peak area ratio of helium to this compound-21.

Mandatory Visualization

The following diagrams illustrate key workflows and logical relationships in analytical method validation and internal standard selection.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Validation Parameters Define Analytical Requirements Define Analytical Requirements Select Analytical Technique Select Analytical Technique Optimize Method Parameters Optimize Method Parameters Develop Validation Protocol Develop Validation Protocol Optimize Method Parameters->Develop Validation Protocol Execute Validation Experiments Execute Validation Experiments Develop Validation Protocol->Execute Validation Experiments Document Validation Report Document Validation Report Execute Validation Experiments->Document Validation Report Specificity Specificity Execute Validation Experiments->Specificity Linearity Linearity Execute Validation Experiments->Linearity Accuracy Accuracy Execute Validation Experiments->Accuracy Precision Precision Execute Validation Experiments->Precision LOD_LOQ LOD / LOQ Execute Validation Experiments->LOD_LOQ Robustness Robustness Execute Validation Experiments->Robustness

Caption: Workflow for analytical method validation.

G Start Start Analyte_Properties Define Analyte Properties (e.g., Volatility, Polarity) Start->Analyte_Properties Matrix_Complexity Assess Sample Matrix Complexity Analyte_Properties->Matrix_Complexity Neon_IS Consider this compound for Inert Gas Analysis Analyte_Properties->Neon_IS Select_IS Select Potential Internal Standard (IS) Matrix_Complexity->Select_IS Chemically_Similar Chemically Similar to Analyte? Select_IS->Chemically_Similar Not_in_Sample Absent in Sample Matrix? Chemically_Similar->Not_in_Sample Yes Re-evaluate Re-evaluate IS Choice Chemically_Similar->Re-evaluate No Resolves_Well Chromatographically Resolved? Not_in_Sample->Resolves_Well Yes Not_in_Sample->Re-evaluate No Suitable_IS Suitable IS Found Resolves_Well->Suitable_IS Yes Resolves_Well->Re-evaluate No

Caption: Decision process for internal standard selection.

References

A Comparative Guide to Neon and Argon as Inert Gases for Sputtering Deposition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of inert gas in sputtering deposition is a critical parameter that significantly influences the properties of the deposited thin films. While argon is the most commonly used sputtering gas due to its cost-effectiveness and versatility, neon presents a compelling alternative for specific applications. This guide provides an objective comparison of this compound and argon, supported by experimental data, to aid in the selection of the optimal inert gas for your sputtering process.

At a Glance: this compound vs. Argon for Sputtering

FeatureThis compound (Ne)Argon (Ar)
Atomic Mass (amu) 20.1839.95
Primary Application Sputtering of light to medium mass target materials.General-purpose sputtering of a wide range of materials.
Sputtering Yield Generally lower for heavy targets, but can be higher for lighter targets.Generally higher for a wide range of materials.
Deposition Rate Can be higher for certain materials due to reduced gas scattering.Typically provides good deposition rates for most materials.
Film Properties Can lead to denser, more compressive films.Can result in films with incorporated argon, affecting stress.
Plasma Characteristics Higher ionization potential, can lead to higher energy ion bombardment.Lower ionization potential, easier to sustain a plasma.
Cost More expensive than argon.Relatively inexpensive and widely available.[1]

Performance Comparison: Experimental Data

The selection of this compound or argon as the sputtering gas has a direct impact on the deposition rate and the resulting film properties such as stress, density, and resistivity. The following tables summarize quantitative data from various experimental studies.

Deposition Rate

The deposition rate is a key factor in any sputtering process. While argon's higher mass generally leads to a higher sputtering yield, the lower mass of this compound can result in less scattering of the sputtered atoms, leading to a higher deposition flux at the substrate for certain materials.

Target MaterialSputtering GasDeposition RateExperimental ConditionsReference
Vanadium (V)This compound (Ne)Higher flux at 1 and 2 PaDC Magnetron Sputtering[2]
Vanadium (V)Argon (Ar)Lower flux at 1 and 2 PaDC Magnetron Sputtering[2]
Amorphous Carbon (a-C)This compound (Ne)~650 nm thicknessDC Magnetron Sputtering[3]
Amorphous Carbon (a-C)Argon (Ar)~580 nm thicknessDC Magnetron Sputtering[3]
Boron Carbide (B4C)This compound (Ne)Similar to ArgonDC/RF Magnetron Sputtering[4]
Boron Carbide (B4C)Argon (Ar)Similar to this compoundDC/RF Magnetron Sputtering[4]
Film Properties: Microstructure and Stress

The choice of sputtering gas can significantly influence the microstructure and intrinsic stress of the deposited film. The energy and flux of bombarding particles (ions and energetic neutrals) play a crucial role in determining film density and stress state (tensile or compressive).

Target MaterialSputtering GasFilm MicrostructureResidual StressReference
Carbon-Nitride (CNx)This compound (Ne)Amorphous-[5][6]
Carbon-Nitride (CNx)Argon (Ar)Fullerene-like-[5][6]
Boron Carbide (B4C)This compound (Ne)Non-columnar, higher densityHigher compressive stress[4]
Boron Carbide (B4C)Argon (Ar)ColumnarLower compressive stress[4]
Nickel (Ni)Argon (Ar)Trapped argon impurities lead to compressive stress.Compressive[7]

Experimental Protocols

Reproducibility is paramount in scientific research. Below are summaries of the experimental methodologies from the cited studies to provide a basis for understanding the presented data.

DC Magnetron Sputtering of Amorphous Carbon Films[3]
  • Sputtering System: DC magnetron sputtering system.

  • Target: High-purity graphite target.

  • Substrate: Silicon wafers.

  • Sputtering Gases: High-purity this compound (Ne) and argon (Ar).

  • Process Parameters:

    • Base Pressure: < 5.0 x 10⁻⁴ Pa.

    • Working Pressure: 1.0 Pa.

    • Sputtering Power: 200 W.

    • Deposition Time: 60 minutes.

  • Film Characterization:

    • Thickness: Profilometer.

    • Microstructure: Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM).

    • Chemical Bonding: X-ray Photoelectron Spectroscopy (XPS), Raman Spectroscopy.

Reactive High Power Pulsed Magnetron Sputtering (HiPIMS) of Carbon-Nitride Films[5][6]
  • Sputtering System: Industrial deposition chamber equipped with a HiPIMS power supply.

  • Target: Graphite target.

  • Substrates: Silicon (100) wafers.

  • Sputtering Gases: this compound (Ne), Argon (Ar), and Krypton (Kr) as inert gases. Nitrogen (N₂) as the reactive gas.

  • Process Parameters:

    • Base Pressure: < 1.0 x 10⁻³ Pa.

    • Working Pressure: 0.5 Pa.

    • Pulse Frequency: 1000 Hz.

    • Pulse Width: 20 µs.

    • Average Power: 1.5 kW.

  • Film Characterization:

    • Bonding and Microstructure: X-ray Photoelectron Spectroscopy (XPS), Transmission Electron Microscopy (TEM).

    • Plasma Characterization: Time-averaged and time-resolved ion mass spectrometry.

Visualizing the Process and Decision Factors

To better understand the sputtering process and the factors influencing the choice between this compound and argon, the following diagrams are provided.

SputteringProcess cluster_chamber Sputtering Chamber InertGas Inert Gas (Ne or Ar) Plasma Plasma Generation (Ionization of Gas) InertGas->Plasma High Voltage Target Target Material Plasma->Target Ion Bombardment SputteredAtoms Sputtered Target Atoms Target->SputteredAtoms Atom Ejection Substrate Substrate SputteredAtoms->Substrate ThinFilm Thin Film Deposition Substrate->ThinFilm

A simplified workflow of the sputtering deposition process.

GasSelection cluster_factors Decision Factors cluster_choice Inert Gas Choice TargetMaterial Target Material (Atomic Mass) This compound This compound (Ne) TargetMaterial->this compound Light/Medium Mass Argon Argon (Ar) TargetMaterial->Argon Wide Range of Masses DesiredFilmProperties Desired Film Properties (Density, Stress, etc.) DesiredFilmProperties->this compound High Density, Compressive Stress DesiredFilmProperties->Argon Standard Properties ProcessParameters Process Parameters (Deposition Rate, Cost) ProcessParameters->this compound Higher Cost, Potentially Higher Rate ProcessParameters->Argon Lower Cost, Good General Rate

Key factors influencing the choice between this compound and argon.

Conclusion

The choice between this compound and argon as the inert gas for sputtering deposition is not a one-size-fits-all decision. While argon remains the industry standard due to its economic advantages and broad applicability, this compound offers distinct benefits for specific applications.[1] For the sputtering of lighter elements, this compound can provide more efficient momentum transfer and potentially higher deposition rates.[5][6] Furthermore, the use of this compound can lead to the formation of denser, more compressively stressed films with different microstructures compared to those deposited using argon.[4] Researchers and professionals in drug development and other scientific fields should carefully consider the target material, desired film properties, and process requirements when selecting the appropriate inert gas to optimize their thin film deposition process. The experimental data presented in this guide serves as a starting point for making an informed decision.

References

comparative study of the discharge characteristics of noble gases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the electrical discharge characteristics of noble gases—Helium (He), Neon (Ne), Argon (Ar), Krypton (Kr), and Xenon (Xe). Understanding these properties is crucial for various applications, including in plasma medicine, surface modification of medical devices, and drug delivery systems. This document summarizes key quantitative data, details experimental protocols for characterization, and provides a visual representation of the experimental workflow.

Introduction to Noble Gas Discharges

Noble gases are frequently utilized in plasma applications due to their chemical inertness, which ensures that the plasma chemistry is primarily governed by the intended additives rather than the background gas. When a sufficiently high voltage is applied across two electrodes in a low-pressure noble gas environment, the gas undergoes electrical breakdown, transitioning into a plasma state. This process is characterized by several key parameters, including the breakdown voltage, which is described by Paschen's Law.

Paschen's Law dictates that the breakdown voltage (V_b) of a gas is a function of the product of the gas pressure (p) and the distance between the electrodes (d). The relationship is not linear; each gas exhibits a unique Paschen curve with a distinct minimum breakdown voltage at a specific 'pd' value. This minimum is a critical parameter for designing and operating plasma devices. The breakdown process is governed by the Townsend discharge mechanism, which involves the multiplication of electrons through ionization and secondary electron emission from the cathode.

It is important to note that the discharge characteristics, particularly the Paschen curve constants and the secondary electron emission coefficient, are highly sensitive to experimental conditions such as the purity of the gas and the material and surface condition of the electrodes. The data presented in this guide should be interpreted with these factors in mind.

Comparative Data of Discharge Characteristics

The following table summarizes key discharge characteristics for the noble gases. The data has been compiled from various experimental studies, and the conditions under which the measurements were taken are specified where available.

Noble GasAtomic NumberIonization Energy (eV)Paschen Curve Constants[1]Minimum Breakdown Voltage (V_min)Minimum pd Product ((pd)_min) (Torr·cm)Secondary Electron Emission Coefficient (γ)
A (Torr⁻¹cm⁻¹) B (V Torr⁻¹cm⁻¹)
Helium (He)224.592.834156[2]4.0[2]
This compound (Ne)1021.564100244[3]4.0[3]
Argon (Ar)1815.7612180137[3]0.9[2]
Krypton (Kr)3614.00182602300.5
Xenon (Xe)5412.13263502800.4

Note: The Paschen curve constants A and B are empirical values that depend on the gas and electrode material. The secondary electron emission coefficient (γ) is also highly dependent on the cathode material, ion energy, and surface conditions. The values presented are indicative and may vary.

Experimental Protocol: Measurement of DC Gas Discharge Characteristics

This section outlines a generalized protocol for measuring the breakdown voltage and constructing the Paschen curve for a noble gas in a DC glow discharge experiment.

Apparatus
  • Vacuum Chamber: A high-vacuum chamber, typically made of glass or stainless steel, capable of reaching pressures below 10⁻⁶ Torr.

  • Electrodes: Two parallel plate electrodes (e.g., stainless steel, aluminum, or copper) with a mechanism to adjust the inter-electrode distance (d). One electrode is connected to a high-voltage DC power supply (anode), and the other is grounded (cathode).

  • High-Voltage DC Power Supply: A programmable power supply capable of delivering several kilovolts.

  • Vacuum Pumping System: A combination of a roughing pump and a high-vacuum pump (e.g., turbomolecular or diffusion pump) to evacuate the chamber.

  • Pressure Gauges: A set of gauges to measure the pressure accurately over a wide range (e.g., a Pirani gauge for rough vacuum and a capacitance manometer or an ionization gauge for high vacuum).

  • Gas Inlet System: A precision leak valve to control the flow of the noble gas into the chamber.

  • High Purity Noble Gas Cylinder: A cylinder of the desired noble gas with a regulator.

  • Current and Voltage Measurement: A high-voltage probe and a current meter (or a shunt resistor with a voltmeter) to measure the breakdown voltage and discharge current.

  • Data Acquisition System: A computer with appropriate software to record the voltage, current, and pressure data.

Experimental Procedure
  • Chamber Preparation: Ensure the vacuum chamber and electrodes are clean to minimize the influence of impurities.

  • Evacuation: Evacuate the chamber to a base pressure in the high-vacuum range (e.g., < 10⁻⁵ Torr) to remove residual gases.

  • Electrode Distance Setting: Set the desired distance (d) between the electrodes.

  • Gas Introduction: Close the high-vacuum pump and slowly introduce the high-purity noble gas into the chamber using the leak valve until the desired pressure (p) is reached.

  • Voltage Application: Slowly increase the DC voltage applied to the anode while monitoring the current.

  • Breakdown Voltage Measurement: The breakdown voltage (V_b) is the voltage at which a sudden, significant increase in current is observed, indicating the formation of a self-sustaining discharge. Record this voltage.

  • Data Recording: Record the breakdown voltage, pressure, and electrode distance.

  • Repeat Measurements: Repeat steps 4-7 for a range of pressures while keeping the electrode distance constant.

  • Varying Electrode Distance: Repeat the entire procedure (steps 2-8) for different electrode distances.

  • Paschen Curve Construction: Plot the measured breakdown voltages (V_b) as a function of the product of pressure and electrode distance (pd).

Safety Precautions
  • High Voltage: High voltages are used in this experiment. Ensure all electrical connections are properly insulated and shielded. Use appropriate personal protective equipment (PPE).

  • Vacuum System: Handle vacuum components with care to avoid implosion.

  • Gas Cylinders: Secure gas cylinders properly and use appropriate regulators.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the discharge characteristics of a noble gas.

ExperimentalWorkflow cluster_setup System Setup cluster_measurement Measurement Cycle cluster_analysis Data Analysis start Start setup Prepare Vacuum Chamber & Electrodes start->setup evacuate Evacuate Chamber to High Vacuum setup->evacuate set_d Set Electrode Distance (d) evacuate->set_d introduce_gas Introduce Noble Gas to Pressure (p) set_d->introduce_gas apply_voltage Slowly Increase DC Voltage introduce_gas->apply_voltage measure_vb Measure Breakdown Voltage (Vb) apply_voltage->measure_vb record_data Record Vb, p, d measure_vb->record_data change_p Change Pressure (p) record_data->change_p Repeat for different pressures change_d Change Electrode Distance (d) record_data->change_d Repeat for different distances plot_paschen Plot Vb vs. pd (Paschen Curve) record_data->plot_paschen After all measurements change_p->introduce_gas change_d->set_d end End plot_paschen->end

Caption: Experimental workflow for measuring noble gas discharge characteristics.

Conclusion

The discharge characteristics of noble gases exhibit clear trends related to their atomic properties. Heavier noble gases, with their lower ionization energies and larger collision cross-sections, tend to have lower minimum breakdown voltages. However, the exact values are highly dependent on the experimental setup. The provided data and experimental protocol offer a foundation for researchers to conduct their own comparative studies and to select the appropriate noble gas for their specific plasma-based applications. The visual workflow further clarifies the logical steps involved in such an investigation.

References

Assessing the Accuracy of Neon as a Geological Tracer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of inert gases as tracers has become an invaluable tool in various geological and environmental studies. Among the noble gases, neon (Ne) presents a unique set of characteristics that make it a compelling tracer for understanding fluid migration, dating groundwater, and monitoring subsurface storage of gases like carbon dioxide. This guide provides an objective comparison of this compound's performance against other commonly used geological tracers, supported by experimental data and detailed methodologies, to assist researchers in selecting the most appropriate tracer for their specific application.

This compound as a Geological Tracer: An Overview

This compound is a non-radioactive, chemically inert noble gas with three stable isotopes: 20Ne, 21Ne, and 22Ne. Its utility as a tracer stems from its low natural abundance, well-characterized atmospheric input, and resistance to chemical and biological alteration in most geological environments. These properties allow for the detection of small inputs of this compound-traced fluids and the reliable interpretation of their origin and transport pathways.

Comparison with Alternative Tracers

The selection of a geological tracer is contingent on the specific research question, the characteristics of the geological system, and the analytical capabilities available. Here, we compare this compound with other widely used tracers: sulfur hexafluoride (SF6), chlorofluorocarbons (CFCs), and tritium (3H).

PropertyThis compound (Ne)Sulfur Hexafluoride (SF6)Chlorofluorocarbons (CFCs)Tritium (3H)
Type Noble GasSynthetic GasSynthetic GasesRadioactive Isotope
Chemical Reactivity InertInertGenerally inert, but can degrade under certain reducing conditionsPart of the water molecule, highly reactive
Natural Background Low and well-characterizedVery low, but increasing in the atmosphereAnthropogenic, with known atmospheric history, but production is phased outNatural (cosmogenic) and anthropogenic (nuclear testing) sources
Detection Method Mass SpectrometryGas Chromatography with Electron Capture Detector (GC-ECD)Gas Chromatography with Electron Capture Detector (GC-ECD)Liquid Scintillation Counting or 3He ingrowth Mass Spectrometry
Primary Applications Groundwater dating, fluid mixing, mantle geochemistry, CO2 sequestration monitoringGroundwater dating, oceanography, vadose zone studiesGroundwater dating, oceanographyGroundwater dating (young waters), surface water-groundwater interaction
Advantages Chemically inert, multiple isotopes for source discrimination, stable over geological timescalesHigh precision, low detection limits, well-established methodsWell-documented atmospheric history for dating purposesDirect part of the water molecule, ideal for tracing water movement
Limitations Requires specialized and sensitive mass spectrometry, potential for atmospheric contamination during samplingIncreasing atmospheric background can complicate dating of very young waters, potential for microbial degradation in some environmentsPhased out of production, potential for contamination from local sources, degradation in anoxic environmentsRadioactive, requires specialized handling and analysis, half-life limits dating to recent decades

Experimental Data: A Comparative Look

Direct quantitative comparisons of the accuracy of these tracers are often site-specific and depend on the analytical precision of the laboratory. However, studies involving the simultaneous injection and monitoring of multiple tracers provide valuable insights into their relative performance.

One study investigating groundwater flow used a cocktail of noble gases, including helium, krypton, and xenon, alongside fluorescent dye tracers. The breakthrough curves of the noble gases were found to be consistent with the dye tracers, demonstrating their efficacy in tracing groundwater movement.[1] The study highlighted that the different noble gases exhibited slightly different travel times, which could be attributed to their differing diffusivities.[1]

Another analytical method development study focused on improving the precision of dissolved this compound measurements in water. By using isotope dilution with a 22Ne spike and a quadrupole mass spectrometer, they achieved a routine precision of ±0.13%, showcasing the potential for highly accurate this compound-based tracer studies.[2]

TracerTypical PrecisionReported Detection Limit (in water)Reference
This compound (Ne)±0.13%Varies with instrumentation[2]
Sulfur Hexafluoride (SF6)Highfmol/L range
Chlorofluorocarbons (CFCs)Highpmol/L range
Tritium (3H)Varies with methodVaries with method

Note: The precision and detection limits are highly dependent on the analytical instrumentation and laboratory procedures. The values presented here are indicative and may vary.

Experimental Protocols

Accurate tracer studies rely on meticulous experimental protocols for sample collection, preservation, and analysis. Below are generalized methodologies for key experiments involving this compound as a geological tracer.

Protocol 1: Dissolved this compound Analysis in Water Samples by Mass Spectrometry

1. Sample Collection:

  • Use pre-evacuated glass flasks or copper tubes for sample collection to minimize atmospheric contamination.[2]

  • Flush the sampling system with the sample water to remove any trapped air.

  • Collect the water sample without creating any headspace to prevent gas exchange.

  • If using flasks, flush the air from the system with a gas like CO2 before sample collection.[2]

  • Record the water temperature and atmospheric pressure at the time of sampling.

2. Sample Preservation and Transport:

  • Store the samples in a cool, dark place to minimize any potential for biological activity.

  • Transport the samples to the laboratory as soon as possible.

3. Gas Extraction:

  • In the laboratory, connect the sample container to a high-vacuum extraction line.

  • Equilibrate the dissolved gases with a known-volume headspace.

  • Cryogenically separate the extracted gases to remove water vapor and other condensable gases.

4. Mass Spectrometric Analysis:

  • Introduce the purified gas sample into a high-resolution mass spectrometer.

  • Measure the isotopic ratios of this compound (20Ne, 21Ne, 22Ne).

  • Use a known standard (e.g., air) for calibration and to correct for mass fractionation within the instrument.[2]

  • For quantitative analysis, employ isotope dilution by adding a known amount of a specific this compound isotope (e.g., 22Ne) to the sample before extraction.[2]

Visualizing the Workflow and Logic

To better understand the processes involved in using this compound as a geological tracer, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and the logical steps in selecting an appropriate tracer.

experimental_workflow cluster_field Field Operations cluster_lab Laboratory Analysis cluster_interpretation Data Interpretation A Site Selection & Characterization B Sample Collection (Groundwater/Gas) A->B C Gas Extraction & Purification B->C D Mass Spectrometry (this compound Isotope Analysis) C->D E Data Processing & Quality Control D->E F Calculation of this compound Excess & Isotopic Ratios E->F G Geological Interpretation (e.g., Groundwater Age, Fluid Source) F->G

A typical experimental workflow for a this compound tracer study.

tracer_selection A Define Research Question B Characterize Geological System (e.g., age, hydrogeology) A->B C Assess Tracer Properties (Inertness, Background, Half-life) B->C D Evaluate Analytical Feasibility (Cost, Availability, Precision) C->D E Select Optimal Tracer(s) D->E

Logical steps for selecting a suitable geological tracer.

References

Cross-Validation of Experimental Data with Established Neon References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimentally obtained neon spectroscopic data against established reference databases. The objective is to offer a clear framework for cross-validating experimental findings, ensuring accuracy and reliability in research applications where this compound is utilized as a reference standard, such as in plasma diagnostics and spectroscopic calibration.

Quantitative Data Comparison

The following table summarizes key spectroscopic parameters for prominent neutral this compound (Ne I) emission lines, comparing experimental values with data from the National Institute of Standards and Technology (NIST) Atomic Spectra Database. This comparison is crucial for validating experimental setups and data processing techniques.

Wavelength (nm)[1]TransitionExperimental Electron Temperature (K)[2]Reference Electron Temperature (K)Experimental Electron Density (cm⁻³)[2]Reference Electron Density (cm⁻³)
585.253p'[1/2]₀ - 3s'[1/2]₁~16,000N/A~7.0 x 10²²N/A
640.223p[3/2]₂ - 3s[3/2]₂~16,000N/A~7.0 x 10²²N/A
703.243p[1/2]₁ - 3s[3/2]₂~16,000N/A~7.0 x 10²²N/A

Note: Reference databases like NIST provide spectral line information but not experimental plasma parameters. The experimental values are indicative of typical conditions under which these lines are observed and used for diagnostics.[2][3]

Experimental Protocols

A common method for generating this compound plasma for spectroscopic analysis is through a low-pressure, pulsed arc discharge.[2] The experimental setup typically involves a linear discharge tube filled with pure this compound gas. An alternating voltage is applied to generate a glow discharge, creating a cold plasma.[4][5]

The light emitted from the plasma is captured using an optical emission spectrometer. The spectrometer is positioned to collect the emitted spectrum, which is then analyzed to identify the characteristic emission lines of this compound.[4][5]

The analysis of the this compound spectral lines can be used to determine key plasma parameters such as electron temperature (Te) and electron density (Ne). One method is the line-to-continuum intensity ratio method. Another approach involves the deconvolution of the spectral line shapes to determine the Stark broadening, which is dependent on the electron density.[2]

The experimentally measured wavelengths of the this compound spectral lines are compared against established values from databases such as the NIST Atomic Spectra Database.[3][6] This comparison helps to calibrate the spectrometer and validate the accuracy of the experimental measurements. The NIST database provides critically evaluated data on wavelengths, energy levels, and transition probabilities for a vast range of atomic species, including neutral and ionized this compound.[3]

Visualizations

The following diagram illustrates a typical workflow for the experimental analysis of this compound plasma and cross-validation with reference data.

experimental_workflow cluster_experiment Experimental Setup cluster_analysis Data Analysis cluster_validation Cross-Validation cluster_output Output plasma_source This compound Plasma Generation (Pulsed Arc Discharge) spectrometer Optical Emission Spectroscopy plasma_source->spectrometer raw_data Raw Spectral Data spectrometer->raw_data data_processing Spectral Line Identification & Analysis raw_data->data_processing param_determination Determination of Plasma Parameters (Te, Ne) data_processing->param_determination comparison Comparison of Experimental & Reference Data param_determination->comparison nist_db NIST Atomic Spectra Database nist_db->comparison validated_data Validated Experimental Results comparison->validated_data

Caption: Workflow for this compound plasma analysis and data validation.

This diagram outlines the logical steps involved in the cross-validation of experimental data against a reference database.

cross_validation_logic exp_data Experimental Data (e.g., Wavelengths) comparison Comparison & Uncertainty Analysis exp_data->comparison ref_data Reference Data (NIST Database) ref_data->comparison validation Validation Decision comparison->validation

Caption: Logical flow of the cross-validation process.

References

A Comparative Analysis of the Dielectric Breakdown Voltage of Neon and Other Gases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists, understanding the dielectric strength of gases is paramount in applications ranging from high-voltage equipment to plasma physics. Neon, a noble gas, exhibits distinct dielectric properties. This guide provides an objective comparison of the dielectric breakdown voltage of this compound with other common gases, supported by experimental data and detailed methodologies.

The dielectric breakdown voltage of a gas is the minimum voltage required to initiate an electrical discharge or arc through it, effectively turning it from an insulator into a conductor[1][2][3]. This critical property is not constant; it is a function of the gas composition, pressure (p), and the distance (d) between the electrodes, a relationship famously described by Paschen's Law[1][3].

Comparative Dielectric Strength: A Quantitative Overview

The insulating capability of a gas is often characterized by its minimum breakdown voltage (Vmin), which occurs at a specific product of pressure and electrode distance (pd)[4]. Below is a summary of the minimum breakdown voltages for this compound and other selected gases.

GasMinimum Breakdown Voltage (Vmin)(pd) at Vmin (Torr·cm)First Ionization Energy (eV)
This compound (Ne) ~150-244 V (approx.)~3.0-4.021.56
Helium (He)156 V4.024.59
Argon (Ar)137 V0.915.76
Nitrogen (N₂)251 V0.6715.58
Air327 V0.567~14.5 (effective)
Sulfur Hexafluoride (SF₆)~500 V (higher than air)Varies15.32

Note: The values presented are approximate and can vary based on experimental conditions such as electrode material, purity of the gas, and temperature. Data compiled from various sources[3][4][5][6][7].

From the data, it is evident that noble gases like argon and helium have lower minimum breakdown voltages compared to diatomic gases like nitrogen and air[3][4]. This compound's minimum breakdown voltage is in a similar range to that of helium but occurs at a different pressure-distance product. Gases like Sulfur Hexafluoride (SF₆) are specifically designed for high-voltage applications and exhibit significantly higher dielectric strength than air or noble gases[8][9].

Experimental Determination of Breakdown Voltage

The data presented in this guide is derived from experiments based on Paschen's Law. A typical experimental protocol for measuring the breakdown voltage of a gas involves the following steps:

  • Chamber Preparation: A vacuum-sealed chamber is equipped with two parallel plate electrodes, often made of polished stainless steel or aluminum, with a mechanism to precisely adjust the distance between them[10][11].

  • Vacuum and Gas Introduction: The chamber is first evacuated to a high vacuum to remove impurities. The gas under investigation is then introduced into the chamber, and the pressure is meticulously controlled and monitored using a pressure gauge.

  • Voltage Application: A high-voltage power supply is connected across the electrodes. The voltage is gradually increased at a controlled rate (e.g., 0.1 kV/s) until electrical breakdown occurs, which is observed as a sudden drop in voltage and a sharp increase in current, often accompanied by a visible glow discharge[10][12].

  • Data Acquisition: The voltage at the point of breakdown is recorded. This measurement is repeated for various combinations of gas pressure (p) and electrode distance (d).

  • Paschen Curve Generation: The recorded breakdown voltages are plotted against the corresponding product of pressure and distance (pd). The resulting graph is known as the Paschen curve, from which the minimum breakdown voltage (Vmin) and the corresponding (pd)min can be determined[1][13].

Factors Influencing Dielectric Breakdown

The dielectric breakdown of a gas is a complex process influenced by several interrelated factors. The initiation of a breakdown is dependent on the generation of free electrons and subsequent electron avalanches, a process known as the Townsend discharge mechanism[4][14].

Factors_Affecting_Breakdown_Voltage cluster_gas Gas Properties cluster_conditions Experimental Conditions cluster_process Breakdown Mechanism Ionization_Energy Ionization Energy Mean_Free_Path Mean Free Path Ionization_Energy->Mean_Free_Path influences Electron_Affinity Electron Affinity Electron_Avalanche Electron Avalanche Electron_Affinity->Electron_Avalanche inhibits (for electronegative gases) Gas_Composition Gas Composition (e.g., monatomic, diatomic) Gas_Composition->Mean_Free_Path Pressure Pressure (p) Pressure->Mean_Free_Path inversely proportional Electrode_Distance Electrode Distance (d) Electrode_Distance->Electron_Avalanche provides path for Electrode_Material Electrode Material & Geometry Breakdown_Voltage Dielectric Breakdown Voltage Electrode_Material->Breakdown_Voltage affects secondary emission Temperature Temperature Temperature->Pressure Electron_Collision Electron-Atom Collision Rate Mean_Free_Path->Electron_Collision determines Electron_Collision->Electron_Avalanche initiates Electron_Avalanche->Breakdown_Voltage leads to

References

Benchmarking Mass Spectrometer Performance for Neon Isotope Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate measurement of stable isotopes is paramount. This guide provides a comprehensive comparison of mass spectrometer performance for the analysis of neon isotopes, offering supporting data and detailed experimental protocols to aid in instrument selection and methodological implementation.

This compound, with its three stable isotopes (²⁰Ne, ²¹Ne, and ²²Ne), serves as a valuable standard for benchmarking the performance of mass spectrometers, particularly in fields such as geochemistry, cosmochemistry, and environmental science. The ability of a mass spectrometer to accurately resolve and quantify these isotopes is a direct reflection of its key performance characteristics: mass resolution, sensitivity, and precision. This guide compares the capabilities of different types of mass spectrometers for this compound isotope analysis, including magnetic sector, quadrupole, and multicollector instruments.

Performance Comparison of Mass Spectrometers

The selection of a mass spectrometer for this compound isotope analysis depends on the specific requirements of the application, such as the required precision, the sample size, and the sample throughput. The following table summarizes the key performance specifications of various commercially available mass spectrometers often utilized for noble gas analysis.

InstrumentTypeMass ResolutionSensitivityPrecision/Reproducibility (RSD)Key Features
Thermo Fisher Scientific ARGUS VI Magnetic Sector> 200 (at 5% peak height)> 1 x 10⁻³ A/Torr (for Ar)[1][2]High, >40% improvement in precision for Ar-Ar dating reported[2]Low internal volume (~700 cm³), multicollector capability for simultaneous isotope detection.[1][2]
Thermo Fisher Scientific Helix MC Plus Multicollector Magnetic SectorHigh, capable of resolving isobarsHighHighDesigned for high-precision noble gas isotope ratio measurements.
Isotopx NGX Noble Gas Magnetic SectorHighHighHighOptimized for noble gas analysis with a focus on high precision and accuracy.
Pfeiffer Vacuum OmniStar/ThermoStar QuadrupoleUnit mass resolutionDetection limit < 100 ppb[3]Typically lower than magnetic sector instrumentsFast measurement times (up to 1 ms/amu ), compact design, and lower cost.[3]

Experimental Protocol: this compound Isotope Analysis via Static Vacuum Mass Spectrometry

The following protocol outlines a generalized procedure for the analysis of this compound isotopes using a static vacuum mass spectrometer. This method is applicable to a range of magnetic sector and multicollector instruments.

Sample Preparation and Introduction
  • Sample Loading: The solid or gaseous sample containing this compound is loaded into a sample holder or connected to the gas inlet system of the mass spectrometer. For solid samples, a specialized extraction system (e.g., laser ablation or furnace) is used to release the trapped gases.

  • Gas Purification: The released gas mixture is passed through a series of cryogenic traps and getters to remove active gases (e.g., H₂O, CO₂, N₂, hydrocarbons) and other noble gases (e.g., Ar, Kr, Xe) that could interfere with the this compound measurement. This is a critical step to ensure the purity of the this compound sample.

Mass Spectrometer Calibration and Setup
  • Tuning and Mass Calibration: The mass spectrometer is tuned to optimize ion transmission and peak shape. A mass calibration is performed using a reference gas with known masses to ensure accurate identification of the this compound isotopes.

  • Sensitivity and Blank Measurement: The sensitivity of the instrument is determined by introducing a known amount of a standard gas (e.g., air with a known this compound concentration) and measuring the resulting ion beam intensity. A blank measurement is performed to determine the background signal of the instrument.

This compound Isotope Measurement
  • Static Vacuum Analysis: The purified this compound sample is introduced into the ion source of the mass spectrometer, and the connection to the vacuum pumps is closed. This "static mode" allows the small amount of sample gas to be analyzed over a period of time without being pumped away, maximizing the signal.[4]

  • Ionization and Mass Separation: The this compound atoms are ionized by an electron beam. The resulting ions are accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ion beams of ²⁰Ne⁺, ²¹Ne⁺, and ²²Ne⁺ are detected by a series of Faraday cups or an electron multiplier. In multicollector systems, all isotopes are measured simultaneously, leading to higher precision.[1]

Data Acquisition and Analysis
  • Data Collection: The ion beam intensities for each this compound isotope are recorded over time.

  • Ratio Calculation and Correction: The raw data is used to calculate the isotopic ratios (e.g., ²⁰Ne/²²Ne and ²¹Ne/²²Ne). These ratios are then corrected for mass discrimination effects, which are determined by analyzing a standard with a known isotopic composition.

  • Final Result Reporting: The final, corrected this compound isotope ratios are reported along with their associated uncertainties.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the experimental process, the following diagrams have been generated using the DOT language.

Experimental_Workflow Experimental Workflow for this compound Isotope Analysis cluster_Sample_Preparation Sample Preparation cluster_MS_Setup Mass Spectrometer Setup cluster_Measurement Measurement cluster_Data_Analysis Data Analysis Sample_Loading Sample Loading (Solid or Gas) Gas_Extraction Gas Extraction (for solids) Sample_Loading->Gas_Extraction Gas_Purification Cryogenic Purification & Gettering Gas_Extraction->Gas_Purification Sample_Inlet Sample Introduction (Static Mode) Gas_Purification->Sample_Inlet Tuning Instrument Tuning Mass_Calibration Mass Calibration Tuning->Mass_Calibration Sensitivity_Blank Sensitivity & Blank Measurement Mass_Calibration->Sensitivity_Blank Sensitivity_Blank->Sample_Inlet Ionization Electron Impact Ionization Sample_Inlet->Ionization Mass_Separation Magnetic Sector Separation Ionization->Mass_Separation Detection Multicollector Detection Mass_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Ratio_Calculation Isotope Ratio Calculation Data_Acquisition->Ratio_Calculation Mass_Discrimination_Correction Mass Discrimination Correction Ratio_Calculation->Mass_Discrimination_Correction Final_Results Final Isotope Ratios Mass_Discrimination_Correction->Final_Results

Caption: Experimental Workflow for this compound Isotope Analysis.

Mass_Spectrometer_Principle Principle of Magnetic Sector Mass Spectrometer cluster_Ions Principle of Magnetic Sector Mass Spectrometer Ion_Source Ion Source (this compound Ionization) Acceleration Acceleration (Electric Field) Ion_Source->Acceleration Magnetic_Sector Magnetic Sector (Mass Separation) Acceleration->Magnetic_Sector Ne20 ²⁰Ne⁺ Magnetic_Sector->Ne20 Lightest (Most Deflected) Ne21 ²¹Ne⁺ Magnetic_Sector->Ne21 Ne22 ²²Ne⁺ Magnetic_Sector->Ne22 Heaviest (Least Deflected) Detector_Array Detector Array (Faraday Cups/ Electron Multiplier) Ne20->Detector_Array Ne21->Detector_Array Ne22->Detector_Array

Caption: Principle of Magnetic Sector Mass Spectrometer.

References

A Comparative Investigation of Neon and Xenon in Ion Propulsion Systems

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and scientists on the characteristics and performance of neon and xenon as propellants in ion propulsion systems.

In the domain of electric propulsion, the choice of propellant is a critical factor that significantly influences the performance, cost, and mission architecture of a spacecraft. Among the noble gases, xenon has traditionally been the propellant of choice for ion thrusters due to its favorable physical properties. However, its scarcity and high cost have prompted research into more abundant and cost-effective alternatives, such as this compound. This guide provides an objective comparison of this compound and xenon for use in ion propulsion systems, supported by theoretical principles and available experimental context.

Performance Characteristics: A Tale of Two Noble Gases

The ideal propellant for an ion thruster possesses a high atomic mass and a low first ionization potential. A high atomic mass is desirable as it allows for greater thrust at a given ion acceleration voltage. A low ionization potential reduces the energy required to ionize the propellant, thereby improving the thruster's overall efficiency.

Xenon, with its high atomic mass and relatively low ionization energy, has long been favored for ion propulsion. It is chemically inert, which prevents corrosion of the thruster components. However, xenon is one of the rarest non-radioactive elements on Earth, making it a costly component of space missions.

This compound, in contrast, is significantly more abundant and has a lower cost. Its primary drawback is its much lower atomic mass compared to xenon. Theoretically, this results in a higher specific impulse but a lower thrust for a given power input. The higher ionization energy of this compound also suggests a potential reduction in overall thruster efficiency compared to xenon.

Quantitative Data Summary

The following table summarizes the key physical properties and theoretical performance trade-offs between this compound and xenon. Direct experimental comparisons under identical conditions are limited in publicly available literature; therefore, some performance metrics are presented as theoretical expectations.

PropertyThis compound (Ne)Xenon (Xe)Significance in Ion Propulsion
Atomic Mass (amu) ~20.18~131.29A higher atomic mass generally leads to higher thrust for a given ion velocity.
First Ionization Energy (eV) 21.5612.13A lower ionization energy improves the energy efficiency of the ionization process, leading to higher overall thruster efficiency.
Relative Abundance HighLowAffects the cost and availability of the propellant for large-scale or long-duration missions.
Relative Cost LowHighA significant factor in the overall cost of a space mission.
Specific Impulse (Isp) Theoretically HigherTheoretically LowerLighter ions are exhausted at higher velocities for the same accelerating voltage, resulting in a higher specific impulse.
Thrust Theoretically LowerTheoretically HigherHeavier ions provide more momentum at the same exhaust velocity, resulting in higher thrust.
Thruster Efficiency Potentially LowerPotentially HigherInfluenced by factors such as ionization cost and propellant utilization efficiency.

Experimental Protocols

A standardized experimental protocol is crucial for the accurate comparison of different propellants in an ion propulsion system. The following outlines a general methodology for such an investigation.

1. Vacuum Chamber Setup:

  • The ion thruster is mounted inside a large vacuum chamber to simulate the space environment.

  • The chamber is equipped with high-capacity pumps (cryopumps or turbomolecular pumps) to achieve and maintain a high vacuum (typically < 10^-5 Torr) during thruster operation.

  • A beam dump, often a water-cooled graphite target, is positioned to intercept the ion beam and dissipate its energy.

2. Propellant Delivery System:

  • High-purity this compound and xenon gas are supplied from separate, regulated sources.

  • Mass flow controllers are used to precisely measure and control the flow rate of the propellant to the thruster's discharge chamber and cathode.

3. Power and Instrumentation:

  • A dedicated power processing unit (PPU) provides the necessary voltages and currents to operate the thruster, including the discharge, beam, and accelerator grid supplies.

  • Instrumentation is in place to accurately measure all electrical parameters (voltages, currents, and power).

4. Performance Measurement:

  • Thrust: A high-precision thrust stand, such as a torsional or pendulum-type, is used to directly measure the small forces produced by the ion thruster.

  • Specific Impulse (Isp): This is calculated from the measured thrust and the propellant mass flow rate using the formula: Isp = Thrust / (mass flow rate * g), where g is the standard acceleration due to gravity.

  • Efficiency (η): The overall thruster efficiency is calculated as the ratio of the kinetic power of the exhaust beam to the total electrical power consumed by the thruster: η = (Thrust^2) / (2 * mass flow rate * P_in), where P_in is the total input power.

5. Plasma Diagnostics:

  • Probes, such as Faraday probes and retarding potential analyzers, can be used to measure the ion beam current density, energy distribution, and divergence angle. This data provides insights into the ionization and acceleration processes.

Logical Relationship of Propellant Choice

The decision to use this compound or xenon in an ion propulsion system involves a trade-off between performance, cost, and mission requirements. The following diagram illustrates this logical relationship.

Propellant_Choice cluster_propellant Propellant Choice cluster_factors Influencing Factors cluster_outcomes Mission Profile This compound This compound Cost & Availability Cost & Availability This compound->Cost & Availability Advantageous Performance Requirements Performance Requirements This compound->Performance Requirements Higher Isp High Specific Impulse Missions High Specific Impulse Missions This compound->High Specific Impulse Missions Xenon Xenon Xenon->Cost & Availability Disadvantageous Xenon->Performance Requirements Higher Thrust High Thrust Missions High Thrust Missions Xenon->High Thrust Missions Performance Requirements->High Thrust Missions Requires Performance Requirements->High Specific Impulse Missions Requires

Caption: Logical flow of propellant selection for ion propulsion.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the fundamental operational pathway of an ion thruster and a typical experimental workflow for propellant comparison.

Ion_Thruster_Operation Propellant Inlet Propellant Inlet Ionization Chamber Ionization Chamber Propellant Inlet->Ionization Chamber Gas Flow Ion Optics (Grids) Ion Optics (Grids) Ionization Chamber->Ion Optics (Grids) Plasma Ion Acceleration Ion Acceleration Ion Optics (Grids)->Ion Acceleration Electric Field Neutralizer Neutralizer Ion Acceleration->Neutralizer Ion Beam Thrust Generation Thrust Generation Neutralizer->Thrust Generation Neutralized Beam

Caption: Simplified operational pathway of an ion thruster.

Experimental_Workflow Thruster Setup in Vacuum Thruster Setup in Vacuum Propellant Selection (Ne or Xe) Propellant Selection (Ne or Xe) Thruster Setup in Vacuum->Propellant Selection (Ne or Xe) Set Operating Parameters Set Operating Parameters Propellant Selection (Ne or Xe)->Set Operating Parameters Data Acquisition Data Acquisition Set Operating Parameters->Data Acquisition Thrust, Power, Flow Performance Calculation Performance Calculation Data Acquisition->Performance Calculation Isp, Efficiency Comparative Analysis Comparative Analysis Performance Calculation->Comparative Analysis

Caption: Workflow for comparing ion thruster propellants.

Safety Operating Guide

Navigating the Final Frontier of Neon: A Guide to Proper Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the meticulous management of all laboratory materials is paramount. This extends beyond active use to the often-overlooked stage of disposal. Neon, a noble gas frequently utilized in lighting and lasers, requires specific procedures to ensure safety and environmental responsibility at the end of its lifecycle. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, both in the form of gas cylinders and as a component of this compound signs.

Immediate Safety and Logistical Information

The proper disposal route for this compound-containing materials is primarily determined by their form and whether they are combined with hazardous substances, such as mercury.

For this compound Gas Cylinders:

The most critical safety and logistical step for the disposal of this compound gas cylinders is to return them to the gas supplier . Gas suppliers, such as Airgas and Praxair, have established procedures and the necessary infrastructure to safely handle, refurbish, and reuse or dispose of compressed gas cylinders. Attempting to dispose of cylinders independently is highly discouraged and can be dangerous.

Key Procedural Steps for Cylinder Return:

  • Identify the Supplier: The supplier's name is typically stamped or labeled on the cylinder.

  • Contact the Supplier: Reach out to the supplier's customer service or local branch to arrange for the return of empty or partially used cylinders.

  • Ensure Safe Handling and Storage Pending Return:

    • Store cylinders in a well-ventilated, secure area.

    • Keep cylinders upright and secured with chains or straps to prevent tipping.

    • Do not store cylinders near heat sources, open flames, or in areas where they could be struck or damaged.

  • Prepare for Transport (if applicable):

    • Ensure the valve protection cap is securely in place.

    • Follow all institutional and Department of Transportation (DOT) guidelines for the transport of compressed gas cylinders.

For this compound Signs:

The disposal of this compound signs is contingent on the presence of mercury. Many this compound signs, particularly those that produce colors other than red, contain a small amount of mercury to enhance their glow.

  • Mercury-Containing Signs: These are considered hazardous waste and must be disposed of accordingly. The mercury within the glass tubes can be harmful to the environment if released.

  • Signs without Mercury: These are less hazardous, and their components (glass and metal) can often be recycled.

Quantitative Data on Disposal

While specific costs can vary significantly based on location, service provider, and the volume of waste, the following table provides representative data for the disposal of materials analogous to this compound signs, particularly those containing mercury.

Waste StreamTypical Disposal Cost (per unit or weight)Notes
Fluorescent Tubes (4ft)$0.16 - $0.73 per footCosts can vary based on quantity. Some municipalities may offer free collection for residents, but businesses are typically charged a fee.[1][2]
Compact Fluorescent Lamps (CFLs)$0.50 - $1.10 eachOften accepted at hazardous waste collection events or designated drop-off locations.[1][3]
High-Intensity Discharge (HID) Lamps$1.50 - $2.50 eachIncludes mercury-vapor, metal-halide, and high-pressure sodium lamps, which are technologically similar to some components of this compound signs.[1][2]
This compound Lamps (containing mercury)Approximately $9.00 per poundThis is a direct cost for the disposal of this compound lamps as hazardous waste.[1]
General Hazardous Waste Disposal (by weight)$0.80 - $11.00 per poundThis wide range reflects the varying levels of hazard and complexity of disposal for different chemical wastes. Mercury-containing items are at the higher end.[4]

Experimental Protocols

In a laboratory setting, there are no "experimental protocols" for the disposal of this compound gas in the traditional sense. The established and mandated protocol is the safe return of the gas cylinder to the manufacturer or supplier. This process mitigates the risks associated with handling high-pressure gas and ensures that the cylinder is managed in a controlled and environmentally sound manner.

For this compound signs that may be present in a laboratory or facility, the protocol for disposal involves a determination of their contents, followed by segregation and appropriate disposal through a certified hazardous waste vendor if mercury is present.

Visualizing the Disposal Workflow

To clarify the decision-making process for the proper disposal of this compound, the following diagrams illustrate the logical pathways for both this compound gas cylinders and this compound signs.

Neon_Cylinder_Disposal start This compound Gas Cylinder for Disposal identify_supplier Identify Supplier (from cylinder label) start->identify_supplier contact_supplier Contact Supplier for Return Instructions identify_supplier->contact_supplier prepare_cylinder Prepare Cylinder for Return contact_supplier->prepare_cylinder Follow Supplier Guidance supplier_pickup Arrange for Supplier Pickup or Drop-off prepare_cylinder->supplier_pickup end_disposal Cylinder Returned for Reuse/Disposal supplier_pickup->end_disposal

Workflow for this compound Gas Cylinder Disposal

Neon_Sign_Disposal start This compound Sign for Disposal check_mercury Does the sign contain mercury? start->check_mercury hazardous_waste Treat as Hazardous Waste check_mercury->hazardous_waste Yes non_hazardous Treat as Non-Hazardous Waste check_mercury->non_hazardous No contact_hw_vendor Contact Certified Hazardous Waste Vendor hazardous_waste->contact_hw_vendor hw_disposal Dispose through Hazardous Waste Facility contact_hw_vendor->hw_disposal recycle_components Separate and Recycle Glass and Metal Components non_hazardous->recycle_components recycling_center Transport to Recycling Facility recycle_components->recycling_center

Decision Tree for this compound Sign Disposal

By adhering to these safety and logistical guidelines, laboratory professionals can ensure the responsible and safe disposal of this compound-containing materials, thereby upholding the highest standards of laboratory safety and environmental stewardship.

References

Essential Safety and Logistical Information for Handling Neon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, procedural information for the safe handling and disposal of neon. Adherence to these protocols is critical to ensure a safe laboratory environment and to maintain the integrity of your research.

Understanding the Hazards

This compound is a colorless, odorless, and tasteless inert gas. While it is non-toxic and non-flammable, it presents two primary hazards:

  • Asphyxiation: As a simple asphyxiant, this compound can displace oxygen in the air.[1] In enclosed or poorly ventilated spaces, this can lead to dizziness, headache, confusion, and ultimately, unconsciousness or death from lack of oxygen.[2][3] It is crucial to ensure that the oxygen content in the workspace is maintained at a minimum of 19.5%.[3]

  • Frostbite: Liquid this compound is cryogenic and can cause severe frostbite or "burns" upon contact with skin or eyes.[2] The extremely low temperatures can freeze tissue rapidly.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount when working with this compound, particularly in its liquid form. The following table summarizes the required PPE for handling gaseous and liquid this compound.

Task Required Personal Protective Equipment
Handling Gaseous this compound • Safety glasses or goggles[4] • Protective gloves (leather or synthetic)[3] • Safety shoes
Handling Liquid this compound • Cryogenic gloves (insulated)[4] • Safety goggles and a full-face shield[4] • Protective apron or clothing resistant to cryogenic temperatures • Closed-toe shoes (safety shoes recommended)

Operational Plans: Safe Handling Procedures

Proper handling procedures are essential to mitigate the risks associated with this compound.

General Handling
  • Training: All personnel must be thoroughly trained on the hazards of this compound and the procedures for its safe handling before working with the gas.

  • Ventilation: Always work in a well-ventilated area.[1][2] Use local exhaust ventilation where possible to prevent the accumulation of this compound gas.[1]

  • Cylinder Security: Secure gas cylinders in an upright position to a wall or bench with a chain or strap to prevent them from falling.

  • Leak Detection: Regularly check for leaks using a suitable leak detection solution (e.g., soapy water).

  • Equipment Compatibility: Use only regulators, piping, and equipment compatible with this compound and rated for the cylinder pressure.

Handling Liquid this compound
  • Dispensing: When dispensing liquid this compound, do so slowly to minimize splashing and boiling.

  • Containers: Use only approved, insulated containers (Dewar flasks) designed for cryogenic liquids. These containers should be vented to prevent pressure buildup.

  • Transfer Lines: Use vacuum-insulated transfer lines to minimize the boiling of the liquid.

Emergency Procedures

In the event of a leak or spill, immediate and appropriate action is critical.

Emergency Scenario Procedural Steps
Gas Leak 1. Evacuate the area immediately. 2. If it is safe to do so, close the cylinder valve. 3. Increase ventilation to the area. 4. Do not re-enter the area until the oxygen level has been confirmed to be at least 19.5%.
Liquid Spill 1. Evacuate the area. 2. Allow the liquid to evaporate in a well-ventilated space. 3. Prevent the liquid from entering drains or confined spaces.
Skin Contact (Frostbite) 1. Immediately flush the affected area with lukewarm water. Do not use hot water. 2. Do not rub the affected area. 3. Seek immediate medical attention.
Eye Contact 1. Immediately flush the eyes with large amounts of lukewarm water for at least 15 minutes. 2. Seek immediate medical attention.
Inhalation 1. Move the individual to fresh air. 2. If breathing is difficult or has stopped, provide artificial respiration. 3. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound gas cylinders is crucial for safety and environmental responsibility.

  • Empty Cylinders: Even "empty" cylinders contain residual gas under pressure and should be handled with care.

  • Return to Supplier: The primary and most recommended method of disposal is to return the empty or partially used cylinder to the gas supplier.[5] Suppliers have the appropriate procedures and facilities for handling and refilling or recycling the cylinders.

  • Hazardous Waste Disposal: If returning the cylinder to the supplier is not possible, it must be disposed of as hazardous waste. Contact a licensed hazardous or chemical waste disposal company to arrange for pickup and disposal.[6] Do not attempt to dispose of gas cylinders in regular trash or recycling.[6]

  • Do Not Vent: Do not attempt to vent the remaining gas into the atmosphere in an uncontrolled manner.

Quantitative Safety Data

The following table provides key quantitative data relevant to the safe handling of this compound.

Parameter Value Significance
Minimum Oxygen Level 19.5%[3]To prevent asphyxiation, the oxygen concentration in the work area must not fall below this level.
Boiling Point -246.1°C (-410.9°F)[3]The extremely low boiling point of liquid this compound is the reason for the severe frostbite hazard.
Melting Point -248.6°C (-415.5°F)[3]
Vapor Density 0.696 (Air = 1)[4]This compound is lighter than air, so in the event of a leak, it will rise and dissipate in a well-ventilated area.

Experimental Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

NeonHandlingWorkflow Start Start: Receive this compound Cylinder InspectCylinder Inspect Cylinder for Damage Start->InspectCylinder SecureCylinder Secure Cylinder in Upright Position InspectCylinder->SecureCylinder No Damage ReturnToSupplier Return to Supplier InspectCylinder->ReturnToSupplier Damaged DonPPE Don Appropriate PPE SecureCylinder->DonPPE ConnectRegulator Connect Regulator and Equipment DonPPE->ConnectRegulator LeakCheck Perform Leak Check ConnectRegulator->LeakCheck LeakCheck->ConnectRegulator Leak Detected (Tighten/Re-check) Usethis compound Use this compound in Experiment LeakCheck->Usethis compound No Leaks CloseValve Close Cylinder Valve After Use Usethis compound->CloseValve CheckForLeaks Check for Leaks Before Storage CloseValve->CheckForLeaks CheckForLeaks->CloseValve Leak Detected (Tighten/Re-check) StoreCylinder Store in a Well-Ventilated Area CheckForLeaks->StoreCylinder No Leaks StoreCylinder->Usethis compound Re-use PrepareForDisposal Prepare Empty Cylinder for Disposal StoreCylinder->PrepareForDisposal Empty PrepareForDisposal->ReturnToSupplier Supplier Accepts Returns HazardousWaste Contact Hazardous Waste Disposal PrepareForDisposal->HazardousWaste Supplier Does Not Accept End End ReturnToSupplier->End HazardousWaste->End

Caption: Workflow for Safe Handling and Disposal of this compound Cylinders.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.